iGP-1
Descripción
Propiedades
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15(9-10-16(22)23)18-12-7-5-11(6-8-12)17-19-13-3-1-2-4-14(13)20-17/h1-8H,9-10H2,(H,18,21)(H,19,20)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVPDCQNTCJVSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1)
Disclaimer: The initial query for "iGP-1 compound" did not yield a specific match. Based on the context of the request for a technical guide for researchers in drug development, it is highly probable that the intended subjects were either Insulin-like Growth Factor 1 (IGF-1) or Glucagon-like Peptide-1 (GLP-1). Both are critical signaling molecules with significant therapeutic implications. This guide provides a comprehensive overview of both compounds to address the likely intent of the query.
Part 1: Insulin-like Growth Factor 1 (IGF-1)
Insulin-like growth factor 1 (IGF-1) is a peptide hormone that plays a crucial role in growth, development, and metabolism.[1][2] Its biological effects are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[1][3] The activity of IGF-1 is modulated by a family of six IGF binding proteins (IGFBPs) that transport IGF-1 in the circulatory system and extracellular fluids.[1]
Core Signaling Pathways
The binding of IGF-1 to IGF-1R initiates a signaling cascade that primarily involves two major pathways: the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5] These pathways are fundamental in regulating cell proliferation, survival, and differentiation.[6]
Upon activation by IGF-1, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[5] This leads to the recruitment and activation of PI3K, which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and phosphoinositide-dependent kinase 1 (PDK1). This co-localization allows for the phosphorylation and activation of AKT by PDK1 and other kinases like mTORC2. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival, growth, and proliferation while inhibiting apoptosis.
Alternatively, phosphorylated IRS can recruit the growth factor receptor-bound protein 2 (Grb2), which is in a complex with the Son of Sevenless (SOS) guanine nucleotide exchange factor.[5] SOS activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a phosphorylation cascade, sequentially activating Raf, MEK (MAPK/ERK kinase), and ERK (extracellular signal-regulated kinase). Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation and differentiation.
Experimental Protocols
The study of IGF-1 involves a variety of experimental methodologies, from in vitro cell culture experiments to in vivo animal models and human clinical trials.
Accurate quantification of IGF-1 is crucial for both research and clinical diagnostics. Several methods are employed:
-
Immunoassays: These are widely used and include radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), and chemiluminescent immunoassays. A key challenge is the interference from IGFBPs, which requires a dissociation step, often using acidification, to release IGF-1 before measurement.[7]
-
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and accuracy for IGF-1 quantification.[7][8] This technique can measure the intact peptide or, more commonly, tryptic peptides of IGF-1.[7][8] High-resolution accurate-mass mass spectrometry (HRAMS) can also be used for intact IGF-1 analysis.[7]
-
Cell Culture Models: Various cell lines are used to investigate the cellular and molecular effects of IGF-1. For instance, studies on muscle cell proliferation and fusion often utilize myoblast cell lines.
-
Experimental Workflow:
-
Cell Seeding: Plate cells at a specific density in appropriate growth media.
-
Serum Starvation: To reduce the influence of growth factors in the serum, cells are typically cultured in low-serum or serum-free media for a period before treatment.
-
IGF-1 Treatment: Cells are treated with varying concentrations of recombinant IGF-1 (e.g., 10-100 ng/ml) for different durations.[9]
-
Analysis: Endpoints can include cell proliferation assays (e.g., MTT, BrdU incorporation), protein analysis (Western blotting for signaling pathway components), and gene expression analysis (RT-qPCR).
-
-
Animal Models: Rodents are commonly used to study the physiological effects of IGF-1. For example, fetal sheep models have been used to investigate the role of IGF-1 in growth and development.[10]
-
Experimental Protocol Example (Fetal Sheep Model):
-
Surgical Preparation: Catheters are surgically implanted into the fetus for infusion and blood sampling.
-
Treatment Infusion: A continuous infusion of IGF-1 analog (e.g., IGF-1 LR3) or vehicle is administered.[10] Dosing can vary, for example, 1.17 ± 0.12 μg·kg⁻¹·h⁻¹ has been used.[10]
-
Monitoring: Fetal blood gases, glucose, and hormone levels are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, fetal body and organ weights are measured, and tissue samples are collected for further analysis.
-
Quantitative Data
The following tables summarize key quantitative data related to IGF-1.
Table 1: IGF-1 and Cancer Risk [11]
| Baseline IGF-1 Level | Relative Risk of Cancer Mortality (Men) |
| > 100 ng/mL | 1.82-fold |
| > 200 ng/mL | 2.61-fold |
Table 2: IGF-1 Response to Stimuli [12]
| Condition | Change in IGF-1 Concentration | Time to Peak Concentration (within 300 min) |
| Protein Ingestion (45g) | 17.5% increase at 24h | 85.00 ± 34.64 min |
| High-Intensity Interval Cycling | Immediate increase post-exercise | Not applicable |
| Exercise followed by Protein | No significant change at 24h | 66.41 ± 35.63 min |
Part 2: Glucagon-like Peptide-1 (GLP-1)
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine in response to food intake.[13] It plays a pivotal role in glucose homeostasis and appetite regulation.[2] GLP-1 exerts its effects by binding to the GLP-1 receptor (GLP-1R), a G protein-coupled receptor found in various tissues, including the pancreas, brain, and gastrointestinal tract.[2]
Core Signaling Pathway
The activation of the GLP-1R by GLP-1 primarily leads to the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[13][14] This increase in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[14][15]
In pancreatic β-cells, this signaling cascade potentiates glucose-stimulated insulin secretion.[13][15] PKA and Epac activation leads to the closure of ATP-sensitive potassium channels, membrane depolarization, opening of voltage-gated calcium channels, and an influx of Ca²⁺, which triggers the exocytosis of insulin-containing granules.[13]
Experimental Protocols
Research on GLP-1 and its receptor agonists (GLP-1RAs) often involves preclinical animal models and human clinical trials to assess their therapeutic effects.
-
Models of Diabetes and Obesity: Genetically modified or diet-induced obese and diabetic rodents are commonly used to evaluate the efficacy of GLP-1RAs.
-
Experimental Workflow Example (Alcohol Consumption Model):
-
Animal Model: Alcohol-preferring monkeys or rodents.
-
Treatment: Systemic or central administration of a GLP-1RA (e.g., exenatide, liraglutide, semaglutide) or placebo.
-
Behavioral Testing: A two-bottle choice paradigm to measure alcohol intake or a conditioned place preference test to assess alcohol reward.
-
Endpoint Analysis: Measurement of alcohol consumption and preference.
-
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard for evaluating the efficacy and safety of GLP-1RAs.
-
Experimental Protocol Example (Weight Management Study):
-
Participant Recruitment: Enrollment of individuals with obesity or overweight, with or without type 2 diabetes.
-
Randomization: Participants are randomly assigned to receive a weekly subcutaneous injection of a GLP-1RA (e.g., semaglutide, tirzepatide) at escalating doses or a placebo.
-
Treatment Period: The treatment duration is typically several months to over a year.
-
Data Collection: Regular monitoring of body weight, glycemic parameters (HbA1c), cardiovascular risk factors, and adverse events.
-
Statistical Analysis: Comparison of the changes in the primary and secondary endpoints between the treatment and placebo groups.
-
Quantitative Data
The following tables summarize quantitative data from clinical trials of various GLP-1 receptor agonists.
Table 3: Efficacy of GLP-1 RAs on Weight Loss (Compared to Placebo) [16][17]
| Drug | Dose | Average Weight Loss |
| Liraglutide (Saxenda) | 3.0 mg daily | ~5 kg |
| Semaglutide (Wegovy) | 2.4 mg weekly | 12.4% of initial body weight |
| Tirzepatide (Zepbound) | 10 mg weekly | 11.2 kg |
| Tirzepatide (Zepbound) | 15 mg weekly | 12.1 kg |
Table 4: Efficacy of GLP-1 RAs on Glycemic Control and Weight in Type 2 Diabetes [18]
| Drug | Dose | Average HbA1c Reduction | Average Weight Reduction |
| Semaglutide | Up to 1 mg weekly | Up to 1.8% | Up to 6.5 kg |
| Tirzepatide | 5 mg weekly | - | -1.9 kg (vs. semaglutide) |
| Tirzepatide | 10 mg weekly | - | -3.6 kg (vs. semaglutide) |
| Tirzepatide | 15 mg weekly | - | -5.5 kg (vs. semaglutide) |
Table 5: Cardiovascular Outcomes with Semaglutide (SELECT Trial) [19]
| Outcome | Semaglutide Group | Placebo Group | Hazard Ratio (95% CI) |
| Major Adverse Cardiovascular Events (MACE) | 6.5% | 8.0% | 0.80 (0.72, 0.90) |
References
- 1. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agewellatl.net [agewellatl.net]
- 3. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Clinical assays for quantitation of insulin-like-growth-factor-1 (IGF1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical utility of insulin-like growth factor 1 and 2; determination by high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. elementsarms.com [elementsarms.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. mdpi.com [mdpi.com]
- 12. Exercise, Dietary Protein, and Combined Effect on IGF-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glucagon-like peptide-1 - Wikipedia [en.wikipedia.org]
- 14. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuronal and intracellular signaling pathways mediating GLP-1 energy balance and glycemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The quantity, quality and findings of network meta-analyses evaluating the effectiveness of GLP-1 RAs for weight loss: a scoping review - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Practical guide: Glucagon-like peptide-1 and dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor agonists in diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The expanding role of GLP-1 receptor agonists: a narrative review of current evidence and future directions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to iGP-1: A Selective Mitochondrial sn-Glycerol 3-Phosphate Dehydrogenase Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of iGP-1, a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This document is intended for researchers, scientists, and drug development professionals interested in the role of mGPDH in cellular metabolism and disease.
Chemical Structure and Properties
This compound, with the chemical name N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid, is a small molecule inhibitor belonging to the benzimidazole-phenyl-succinamide class.[1][2] Its core structure is essential for its inhibitory activity against mGPDH.[1][2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₅N₃O₃ | [3] |
| Molecular Weight | 309.32 g/mol | [3] |
| CAS Number | 27031-00-1 | [3] |
| Appearance | Beige solid | [3] |
| Solubility | DMSO: 50 mg/mL | [3] |
| SMILES String | O=C(O)CCC(=O)Nc1ccc(cc1)-c2nc3ccccc3[nH]2 | [3] |
| InChI Key | ARVPDCQNTCJVSU-UHFFFAOYSA-N | [3] |
| Storage Temperature | 2-8°C | [3] |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol-3-phosphate shuttle.[1][4] This shuttle facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[5]
This compound exhibits mixed-type inhibition with respect to the glycerol-3-phosphate substrate.[1] It does not significantly inhibit the cytosolic isoform of GPDH (cGPDH), demonstrating its selectivity for the mitochondrial enzyme.[6] The inhibitory activity of this compound has been shown to reduce cellular respiration dependent on glycerol-3-phosphate and to decrease the production of mitochondrial hydrogen peroxide (H₂O₂).[1][7]
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC₅₀ (mGPDH enzymatic activity) | 6.3 µM | DCPIP assay with rat skeletal muscle mitochondria | [3] |
| IC₅₀ (mGPDH H₂O₂ production) | ~8 µM | Amplex Red assay with isolated mitochondria | [1] |
| Inhibition of cGPDH | No significant inhibition up to 80 µM | Assay with rabbit cGPDH | [3] |
Signaling Pathway: The Glycerol-3-Phosphate Shuttle
The glycerol-3-phosphate shuttle is a crucial pathway for regenerating cytosolic NAD⁺ required for glycolysis, particularly in tissues with high metabolic rates like skeletal muscle and the brain.[5] this compound's inhibition of mGPDH directly disrupts this shuttle.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound is not publicly available in the provided search results, the general synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)succinamic acid can be inferred from the synthesis of similar benzimidazole derivatives. The likely synthetic route involves the condensation of o-phenylenediamine with a substituted benzoic acid to form the benzimidazole core, followed by functional group manipulations to introduce the succinamic acid moiety. A plausible final step would be the reaction of 4-(1H-benzo[d]imidazol-2-yl)aniline with succinic anhydride.
References
- 1. Mitochondrial respiration analysis using the Seahorse XF Analyzer [bio-protocol.org]
- 2. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
iGP-1 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from enteroendocrine L-cells in the gut in response to nutrient ingestion. It plays a crucial role in glucose homeostasis and has emerged as a major therapeutic target for type 2 diabetes and obesity.[1][2] GLP-1 receptor agonists (GLP-1 RAs) are a class of drugs that mimic the action of endogenous GLP-1, thereby activating its receptor and downstream signaling pathways.[2] This guide provides a detailed overview of the molecular mechanism of action of GLP-1 RAs, their signaling pathways, and a summary of key clinical findings for researchers, scientists, and drug development professionals.
Molecular Mechanism of Action
The physiological effects of GLP-1 are mediated through its interaction with the GLP-1 receptor (GLP-1R), a G protein-coupled receptor (GPCR).[1] The activation of GLP-1R by GLP-1 or a GLP-1 RA triggers a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which are the principal mediators of the downstream effects of GLP-1.
The multifaceted effects of GLP-1 RAs include:
-
Glucose-dependent insulin secretion: GLP-1 enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner, meaning it has a more pronounced effect when blood glucose levels are elevated.[3][4][5]
-
Inhibition of glucagon secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[2][3][4]
-
Delayed gastric emptying: GLP-1 slows down the rate at which food leaves the stomach, contributing to a feeling of fullness and reducing postprandial glucose excursions.[1][2]
-
Central effects on appetite and food intake: GLP-1 acts on the hypothalamus in the brain to promote satiety and reduce food intake, leading to weight loss.[1][3][4]
Signaling Pathways
The activation of the GLP-1R initiates multiple downstream signaling pathways that mediate its diverse physiological effects. The primary pathway involves the production of cAMP, which in turn activates PKA and Epac2.
Key Signaling Cascades:
-
cAMP-PKA Pathway: PKA activation leads to the phosphorylation of various downstream targets that are crucial for the regulation of insulin secretion.
-
cAMP-Epac2 Pathway: Epac2 activation also contributes to the potentiation of insulin secretion.
The following diagram illustrates the primary signaling pathway of GLP-1 receptor activation.
GLP-1 Receptor Signaling Pathway.
Experimental Protocols
The elucidation of the GLP-1 mechanism of action has been facilitated by a variety of experimental techniques. While specific protocols are proprietary to individual studies, the general methodologies employed are outlined below.
In Vitro Assays:
-
Receptor Binding Assays: These experiments are used to determine the binding affinity of GLP-1 RAs to the GLP-1R. This is typically done using radiolabeled ligands and cell membranes expressing the receptor.
-
cAMP Accumulation Assays: These assays measure the intracellular accumulation of cAMP in response to GLP-1R activation. Techniques such as ELISA or FRET-based biosensors are commonly used.
-
Insulin Secretion Assays from Pancreatic Islets: Isolated pancreatic islets are cultured and treated with varying concentrations of glucose and GLP-1 RAs. The amount of insulin secreted into the medium is then quantified by ELISA or radioimmunoassay.
In Vivo Studies:
-
Animal Models of Diabetes and Obesity: Genetically modified or diet-induced animal models (e.g., db/db mice, ob/ob mice, Zucker diabetic fatty rats) are used to evaluate the efficacy of GLP-1 RAs on glucose control and body weight.
-
Glucose Tolerance Tests: These tests assess the ability of an animal to clear a glucose load from the blood. GLP-1 RAs are administered prior to the glucose challenge to evaluate their impact on glucose tolerance.
-
Gastric Emptying Studies: The rate of gastric emptying is measured in vivo using techniques such as the administration of a non-absorbable marker followed by the measurement of its passage through the gastrointestinal tract.
The following diagram provides a generalized workflow for preclinical evaluation of a novel GLP-1 RA.
Preclinical Evaluation Workflow for GLP-1 RAs.
Quantitative Data from Clinical Trials
Numerous clinical trials have demonstrated the efficacy of GLP-1 RAs in the treatment of type 2 diabetes and obesity. The following tables summarize key quantitative data from head-to-head clinical studies of various GLP-1 RAs.
Table 1: Head-to-Head Comparison of GLP-1 RAs on HbA1c Reduction
| Trial Name | Drug Comparison | Baseline HbA1c (%) | Mean HbA1c Reduction (%) | p-value |
| SUSTAIN-10 | Semaglutide 1.0 mg vs. Liraglutide 1.2 mg | Not Specified | -1.7 vs. -1.0 | <0.0001[6] |
| PIONEER-9 | Oral Semaglutide vs. Liraglutide | Not Specified | -1.3 vs. -1.1 (at 52 weeks) | <0.0001[6] |
| Not Specified | Lixisenatide 20 mcg vs. Liraglutide 1.8 mg | Not Specified | -1.2 vs. -1.8 | <0.0001[6] |
Table 2: Head-to-Head Comparison of GLP-1 RAs on Weight Reduction
| Trial Name | Drug Comparison | Mean Weight Reduction (kg) | p-value |
| SUSTAIN-7 | Semaglutide (low dose) vs. Dulaglutide (low dose) | -4.6 vs. -2.3 | <0.0001[6] |
| SUSTAIN-7 | Semaglutide (high dose) vs. Dulaglutide (high dose) | -6.5 vs. -3.0 | <0.0001[6] |
| SUSTAIN-10 | Semaglutide 1.0 mg vs. Liraglutide 1.2 mg | -5.8 vs. -1.9 | <0.0001[6] |
| PIONEER-4 | Oral Semaglutide vs. Liraglutide | -4.4 vs. -3.1 (at 26 weeks) | 0.0003[6] |
| Not Specified | Lixisenatide vs. Exenatide | -2.96 vs. -3.98 | Not Specified[6] |
Table 3: Efficacy of Oral GLP-1 RA (Orforglipron) from ACHIEVE-1 Trial
| Parameter | Placebo | Orforglipron (3 mg) | Orforglipron (12 mg) | Orforglipron (36 mg) |
| HbA1c Decrease from Baseline of 8.0% | 0.1% | 1.3% | 1.6% | 1.5% |
| Percent Weight Reduction from Baseline | 1.6% | 4.7% | 6.1% | 7.9% |
| Weight Reduction from Baseline (kg) | 1.3 kg | 4.4 kg | 5.5 kg | 7.3 kg |
| Data from the topline results of the ACHIEVE-1 phase III trial.[7] |
Conclusion
The mechanism of action of GLP-1 receptor agonists is multifaceted, involving the activation of the GLP-1R and subsequent downstream signaling pathways that lead to improved glycemic control and weight loss. Their pleiotropic effects on insulin and glucagon secretion, gastric emptying, and appetite regulation make them a highly effective therapeutic class for the management of type 2 diabetes and obesity. The continued development of novel GLP-1 RAs, including oral formulations, holds significant promise for improving patient outcomes in these prevalent metabolic diseases.
References
- 1. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral GLP-1 Drug Shines in Phase III ACHIEVE-1 Trial, Lilly Says | tctmd.com [tctmd.com]
The Enigmatic Role of iGP-1 in Cellular Metabolism: A Review of Current Understanding
Disclaimer: Upon a comprehensive review of existing scientific literature, the protein or gene designated "iGP-1" does not correspond to a recognized and characterized molecule with an established function in cellular metabolism. The following guide is a synthesized overview based on hypothetical functions and experimental frameworks, designed to serve as a template for documenting a novel protein's role in metabolic pathways. This document is for illustrative purposes and does not describe a known biological entity.
Abstract
This technical guide provides a hypothetical framework for understanding the function of a novel protein, designated as this compound, in the intricate network of cellular metabolism. We will explore its putative role in key metabolic pathways, detail hypothetical experimental protocols for its characterization, and present potential signaling cascades through which it may exert its effects. All data and pathways are illustrative.
Introduction to this compound
For the purpose of this guide, we will hypothesize that this compound (illustrative Glucose Pathway-regulator 1) is a recently discovered kinase primarily expressed in hepatocytes and pancreatic β-cells. Its discovery stemmed from proteomic screens aiming to identify novel regulators of glucose uptake and insulin signaling. This document outlines the initial characterization of this compound's function and its potential as a therapeutic target in metabolic diseases.
Hypothetical Quantitative Data on this compound Function
The following tables summarize fictional quantitative data from foundational experiments designed to elucidate the metabolic function of this compound.
Table 1: Kinetic Parameters of this compound Kinase Activity
| Substrate | Km (μM) | Vmax (nmol/min/mg) |
| ATP | 25 | 150 |
| Glucose-6-Phosphate | 50 | 120 |
| Fructose-1,6-Bisphosphate | 100 | 80 |
Table 2: Impact of this compound Overexpression on Cellular Metabolism in HepG2 Cells
| Metabolite | Control (nmol/10^6 cells) | This compound Overexpression (nmol/10^6 cells) | Fold Change |
| Glucose Uptake | 15.2 ± 1.8 | 28.9 ± 2.5 | 1.9 |
| Glycogen Synthesis | 8.7 ± 1.1 | 15.3 ± 1.9 | 1.8 |
| Lactate Production | 22.5 ± 2.9 | 12.1 ± 1.5 | 0.5 |
| ATP Levels | 4.1 ± 0.5 | 6.8 ± 0.7 | 1.7 |
Putative Signaling Pathway of this compound
This compound is hypothesized to be a downstream effector of the insulin signaling pathway, acting as a critical node in regulating the switch between anabolic and catabolic processes. Upon insulin binding to its receptor, a signaling cascade leads to the phosphorylation and activation of this compound. Activated this compound, in turn, is proposed to phosphorylate and activate key enzymes involved in glycolysis and glycogenesis, while simultaneously inhibiting pathways of gluconeogenesis.
iGP-1: A Technical Guide to a Selective Mitochondrial Glycerol-3-Phosphate Dehydrogenase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of iGP-1, a potent and selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This compound has emerged as a critical research tool for elucidating the physiological and pathological roles of mGPDH, an enzyme at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism. This document details the chemical properties, mechanism of action, and biological effects of this compound, supported by quantitative data and detailed experimental protocols. Furthermore, it includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its application in metabolic research and drug development.
Introduction to this compound and mGPDH
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, EC 1.1.5.3) is a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. It plays a pivotal role in the glycerol phosphate shuttle, a key pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[1][2] This shuttle is particularly active in tissues with high energy demands, such as brown adipose tissue, skeletal muscle, and the brain.[3] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate and transferring electrons to the ubiquinone pool, mGPDH links cytosolic glycolysis to mitochondrial respiration.[4]
Given its central role in cellular metabolism, mGPDH has been implicated in various physiological and pathological processes, including thermogenesis, insulin secretion, and the metabolic adaptations of cancer cells.[5][6] The development of selective inhibitors is therefore crucial for dissecting the precise functions of mGPDH and for exploring its therapeutic potential. This compound, a cell-permeant small molecule, has been identified as a selective inhibitor of mGPDH, making it an invaluable tool for such investigations.[3][7]
Chemical and Physical Properties of this compound
This compound, with the chemical name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a member of the benzimidazole-phenyl-succinamide class of compounds.[1][7] Its core structure is essential for its inhibitory activity against mGPDH.[7]
| Property | Value | Reference |
| Chemical Formula | C₁₇H₁₅N₃O₃ | [8][9] |
| Molecular Weight | 309.32 g/mol | [8][9][10] |
| CAS Number | 27031-00-1 | [9][10][11] |
| Appearance | Solid | [10] |
| Purity | ≥98% (by HPLC) | [9] |
| Solubility | Soluble in DMSO (up to 50 mg/mL) | [8][11] |
| Storage | Store as supplied desiccated at -20°C. Solutions in DMSO may be stored at -20°C for up to 2 months. | [8] |
Mechanism of Action and In Vitro Efficacy
This compound acts as a selective inhibitor of mGPDH. It exhibits a mixed mode of inhibition, meaning it can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.[7][12] This dual interaction leads to a decrease in both the apparent Vmax and an increase in the apparent Km of the enzyme for its substrate, glycerol-3-phosphate.[12]
Quantitative Data on this compound Inhibition:
| Parameter | Value | Description | Reference |
| IC₅₀ (mGPDH) | 6.0 - 6.3 µM | The half-maximal inhibitory concentration against rat skeletal muscle mGPDH. | [8][13][14] |
| IC₅₀ (cGPDH) | > 80 µM | This compound shows high selectivity for the mitochondrial isoform over the cytosolic isoform of GPDH. | [3][9] |
| Inhibition Type | Mixed | This compound displays both competitive and uncompetitive inhibition kinetics. | [7][12] |
| Kᵢ | ~1-15 µM | The inhibitor constant, reflecting the potency of the inhibitor. | [1][7] |
| Hill Slope | ~0.92 | Suggests a single binding site for this compound on mGPDH. | [3] |
Biological Effects of this compound
The inhibition of mGPDH by this compound leads to several measurable biological effects, primarily related to mitochondrial function.
Inhibition of Mitochondrial Respiration
By blocking the entry of electrons from the glycerol phosphate shuttle into the electron transport chain, this compound specifically inhibits glycerol-3-phosphate-driven mitochondrial respiration.[3] It has minimal to no effect on respiration supported by other substrates like pyruvate, malate, or succinate at concentrations where it effectively inhibits mGPDH.[3][15]
Reduction of Mitochondrial Hydrogen Peroxide (H₂O₂) Production
mGPDH is a known site of reactive oxygen species (ROS) production within the mitochondria. This compound has been shown to effectively inhibit H₂O₂ production originating from mGPDH.[3][10] This effect is specific, as this compound does not significantly alter H₂O₂ production from other sites in the electron transport chain at similar concentrations.[3][15] The half-maximal effect for the inhibition of H₂O₂ production by mGPDH is observed at approximately 8 µM.[3]
Modulation of Mitochondrial Membrane Potential (ΔΨm)
Inhibition of mGPDH by this compound can lead to a decrease in the mitochondrial membrane potential when glycerol-3-phosphate is the primary respiratory substrate.[3]
Signaling Pathway and Experimental Workflows
The Glycerol Phosphate Shuttle and this compound Inhibition
The following diagram illustrates the glycerol phosphate shuttle and the point of inhibition by this compound.
Caption: The Glycerol Phosphate Shuttle and this compound Inhibition.
Experimental Workflow: mGPDH Activity Assay
This workflow outlines the key steps for measuring mGPDH activity using the DCPIP colorimetric assay.
Caption: Workflow for mGPDH Activity Assay using DCPIP.
Experimental Workflow: Mitochondrial H₂O₂ Production
This workflow details the measurement of mitochondrial H₂O₂ production using the Amplex™ Red fluorescent assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sm.unife.it [sm.unife.it]
- 12. Item - this compound and iGP-5 produce mixed inhibition kinetics. - Public Library of Science - Figshare [plos.figshare.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Uncoupled glycerol-3-phosphate shuttle in kidney cancer reveals that cytosolic GPD is essential to support lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Insulin-like Growth Factor 1 (IGF-1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Insulin-like growth factor 1 (IGF-1), a peptide hormone with a molecular structure similar to insulin, is a critical component of a complex signaling network that governs cellular growth, proliferation, differentiation, and survival.[1][2] Primarily regulated by growth hormone (GH), IGF-1 mediates many of the anabolic and growth-promoting effects of GH.[3][4] Its dysregulation is implicated in a variety of pathological conditions, including growth disorders and cancer, making the IGF-1 signaling pathway a significant area of research for therapeutic intervention.[2][5] This guide provides a comprehensive overview of the discovery, history, signaling pathways, and experimental analysis of IGF-1.
Discovery and History of IGF-1
The discovery of IGF-1 was a gradual process, evolving from early observations of the indirect effects of growth hormone. The timeline below highlights the key milestones:
-
1950s: The journey to identify IGF-1 began with the observation that growth hormone did not directly stimulate the incorporation of sulfate into cartilage in vitro. This led to the hypothesis of a "sulfation factor" in the serum that mediated the effects of GH.[1][6]
-
1972: The term "somatomedin" was introduced to describe the substance that mediated the actions of somatotropin (growth hormone).[7]
-
1970s: Due to its insulin-like effects that could not be suppressed by insulin antibodies, the factor was also termed "nonsuppressible insulin-like activity" (NSILA).[1]
-
1976: Rinderknecht and Humbel successfully isolated and characterized two active substances from human serum. Recognizing their structural similarity to pro-insulin, they renamed them insulin-like growth factors I and II (IGF-1 and IGF-2).[6]
-
1978: It was confirmed that somatomedin C was identical to IGF-1, and somatomedin A was IGF-2.[6]
-
1985: The genes for both IGF-1 and IGF-2 were isolated, revealing the close proximity of the IGF-2 and insulin genes.[6]
This historical progression from a conceptual "sulfation factor" to the well-defined IGF-1 laid the foundation for understanding its physiological and pathological roles.
The IGF-1 Signaling Pathway
IGF-1 exerts its pleiotropic effects by binding to the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase receptor.[5] The IGF system is comprised of IGF-1 and IGF-2, their respective receptors, and a family of six high-affinity IGF binding proteins (IGFBPs) that modulate the bioavailability of IGFs.[2][8] Ligand binding to the IGF-1R induces a conformational change, leading to receptor autophosphorylation and the activation of its intrinsic tyrosine kinase activity.[9] This initiates a cascade of intracellular signaling events, primarily through two major pathways: the Phosphoinositide 3-Kinase (PI3K)-Akt/Protein Kinase B (PKB) pathway and the Ras-Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
The PI3K-Akt/PKB Pathway
The PI3K-Akt pathway is central to IGF-1's role in promoting cell survival and proliferation. Upon activation, the IGF-1R phosphorylates insulin receptor substrate (IRS) proteins.[10] Phosphorylated IRS then serves as a docking site for the p85 regulatory subunit of PI3K, leading to the activation of the p110 catalytic subunit.[5] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt/PKB, which in turn phosphorylates a multitude of downstream targets to inhibit apoptosis and stimulate protein synthesis.[5]
The Ras-MAPK Pathway
The Ras-MAPK pathway is a key driver of the mitogenic effects of IGF-1.[5] The activated IGF-1R can also phosphorylate Shc proteins.[10] This leads to the recruitment of the Grb2-SOS complex, which activates Ras.[8] Activated Ras initiates a phosphorylation cascade, sequentially activating Raf, MEK, and ERK (extracellular signal-regulated kinase).[8] Phosphorylated ERK translocates to the nucleus and activates transcription factors such as Elk-1, c-Jun, and c-Fos, which regulate the expression of genes involved in cell growth and differentiation.[8]
JAK/STAT Pathway
In addition to the two primary pathways, IGF-1R can also signal through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][11] This involves the phosphorylation of JAK proteins, which then phosphorylate and activate STAT proteins. Activated STATs, particularly STAT3, translocate to the nucleus to regulate gene transcription and are thought to be important for the transforming activity of IGF-1R.[11]
Quantitative Data
The following tables summarize key quantitative data related to the IGF-1 signaling pathway.
Table 1: Molecular Weights of Key Signaling Proteins
| Protein | Molecular Weight (Approximate) | Source |
| IGF-1 | 7.65 kDa | [12] |
| Pro-IGF-1 (on Western Blot) | 22 kDa | [13] |
| GST-IGF-1R Kinase | 77 kDa | [9] |
| Pro-IGF-1R | 200 kDa | [14] |
Table 2: Binding Affinities (Kd) for IGF-1 Receptor (IGF-1R)
| Ligand | Kd (nM) | Cell System | Source |
| Human IGF-1 | 0.25 ± 0.03 | Mouse fibroblasts with human IGF-1R | [15] |
| Human IGF-2 | 2.3 | Not specified | [16] |
| Insulin | Low affinity | Not specified | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of the IGF-1 signaling pathway. Below are protocols for key experiments.
Western Blot for IGF-1R
This protocol is a general guideline for detecting IGF-1R protein levels.
-
Sample Preparation: Perform SDS-PAGE on cell lysates, loading approximately 40 µg of total protein per lane.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane according to the manufacturer's instructions for the transfer apparatus.
-
Staining and Blocking: Stain the membrane with Ponceau S to verify successful transfer. Rinse the blot and then block the membrane with a standard blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Wash the membrane three times for 10 minutes each with a wash buffer. Dilute the primary antibody against IGF-1R in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with wash buffer. Apply a diluted HRP-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature.
-
Detection: Wash the blot three times for 10 minutes each with wash buffer. Apply an appropriate detection reagent and visualize the protein bands. Note: Tween-20 can be added to the blocking or antibody dilution buffer at a final concentration of 0.05-0.2% to reduce background.
IGF-1R Kinase Assay
This protocol outlines a method to measure the kinase activity of IGF-1R.
-
Reaction Setup: In a 384-well plate, add 1 µl of inhibitor or 5% DMSO, 2 µl of enzyme (e.g., 4 ng of recombinant IGF-1R kinase), and 2 µl of substrate (e.g., 1 µg of IGF1Rtide peptide substrate) in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[17][18]
-
Pre-incubation: Pre-incubate the plate at 27°C for 10 minutes with gentle shaking.[18]
-
Initiate Reaction: Start the reaction by adding 2 µl of ATP stock solution to achieve the desired final concentration (e.g., 50 µM).[18]
-
Incubation: Incubate the reaction mixture for a set time (e.g., 1.5 hours) at a specific temperature (e.g., 27°C) with gentle shaking.[18]
-
Signal Detection (using ADP-Glo™ Kinase Assay as an example):
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete remaining ATP.[17]
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[17]
-
Record the luminescence. The signal positively correlates with the amount of ADP formed and thus the kinase activity.[17]
-
Immunoprecipitation (IP) of IGF-1R
This protocol is for enriching IGF-1R from a complex protein mixture.
-
Cell Lysis: Lyse cells in a suitable lysis buffer (e.g., NP-40 lysis buffer).[14]
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins can then be analyzed by Western blot.
Immunocytochemistry/Immunofluorescence for IGF-1R
This protocol details the visualization of IGF-1R within cells.
-
Cell Culture and Fixation: Culture cells to an appropriate density on coverslips or in culture plates. Remove the culture medium and fix the cells with 10% formalin for 30 minutes at room temperature.[21]
-
Permeabilization: Remove the formalin and add ice-cold methanol. Incubate for 5-10 minutes.[21]
-
Blocking: Wash the cells three times with a washing solution (e.g., PBS). Block non-specific antibody binding by incubating with 10% normal goat serum for at least 1 hour at room temperature.[21]
-
Primary Antibody Incubation: Add the primary antibody against IGF-1R at the appropriate dilution and incubate for 2 hours to overnight at room temperature.[21]
-
Secondary Antibody Incubation: Wash the cells three times with washing solution. Add a fluorescently labeled secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature in the dark.[21]
-
Counterstaining and Mounting: Wash the cells again. A nuclear counterstain like Hoechst 33258 can be added to the wash solution. Mount the coverslips onto microscope slides using an appropriate mounting medium.[21]
-
Visualization: Visualize the cells using a fluorescence microscope.
Visualizations of Signaling Pathways
The following diagrams illustrate the key signaling pathways activated by IGF-1.
Caption: The IGF-1 induced PI3K-Akt signaling pathway.
Caption: The IGF-1 induced Ras-MAPK signaling pathway.
References
- 1. Insulin-like growth factor 1 - Wikipedia [en.wikipedia.org]
- 2. Insulin-Like Growth Factor-1 (IGF-1) and Its Monitoring in Medical Diagnostic and in Sports - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor (IGF) | Britannica [britannica.com]
- 4. Growth hormone - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. karger.com [karger.com]
- 7. academic.oup.com [academic.oup.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. HTScan® IGF-1 Receptor Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 10. uniprot.org [uniprot.org]
- 11. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IGF-I (E6B7O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. google.com [google.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. promega.de [promega.de]
- 18. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Immunocytochemistry/Immunofluorescence Protocol for IGF1 Receptor Antibody (NBP1-77679): Novus Biologicals [novusbio.com]
iGP-1 (CAS number 27031-00-1): A Technical Guide to a Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of iGP-1 (CAS number 27031-00-1), a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This document consolidates key technical data, details experimental protocols for its characterization and application, and visualizes its mechanism of action through signaling pathway diagrams.
Core Compound Data
This compound, also known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a small molecule that selectively targets the mitochondrial isoform of glycerol-3-phosphate dehydrogenase, a key enzyme at the intersection of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3]
| Property | Value | Source |
| CAS Number | 27031-00-1 | [1][4] |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [5][6] |
| Molecular Weight | 309.32 g/mol | [4][5] |
| IC₅₀ for mGPDH | 6.3 µM | [1][2] |
| Solubility | DMSO: 50 mg/mL | [3] |
| Appearance | White to off-white or beige solid | [3][7] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a flavin-dependent enzyme located on the outer surface of the inner mitochondrial membrane. mGPDH is a crucial component of the glycerol-3-phosphate shuttle. This shuttle facilitates the transfer of reducing equivalents (NADH) generated during glycolysis in the cytoplasm to the mitochondrial electron transport chain for ATP production.
By inhibiting mGPDH, this compound effectively disrupts this shuttle, leading to a decrease in the oxidation of cytosolic NADH by mitochondria. This has significant implications for cellular metabolism, including a potential shift in the NAD+/NADH ratio, altered rates of glycolysis and cellular respiration, and reduced production of mitochondrial reactive oxygen species (ROS) originating from mGPDH.[7] this compound displays a mixed type of inhibition kinetics.[2]
Below is a diagram illustrating the central role of mGPDH in cellular metabolism and the inhibitory action of this compound.
Caption: The Glycerol-3-Phosphate Shuttle and this compound Inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity and effects of this compound.
mGPDH Activity Assay (DCPIP-based)
This protocol describes the measurement of mGPDH activity in isolated mitochondria using the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Materials:
-
Isolated mitochondria
-
Assay Buffer: 50 mM KCl, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Glycerol-3-phosphate (substrate)
-
DCPIP (electron acceptor)
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 610 nm
Procedure:
-
Prepare the assay buffer and warm to 30°C.
-
In a cuvette, add the assay buffer.
-
Add the desired concentration of this compound (or DMSO as a vehicle control).
-
Add isolated mitochondria to the cuvette and mix gently.
-
Initiate the reaction by adding glycerol-3-phosphate and DCPIP.
-
Immediately monitor the decrease in absorbance at 610 nm for 60 seconds. The rate of DCPIP reduction is proportional to mGPDH activity.
-
Calculate the enzyme activity, expressed as nmol of DCPIP reduced per minute per mg of mitochondrial protein.
Logical Workflow for mGPDH Activity Assay:
Caption: Workflow for determining mGPDH enzymatic activity.
Mitochondrial Respiration Assay
This protocol outlines the measurement of oxygen consumption rate (OCR) in isolated mitochondria or intact cells using a Seahorse XF Analyzer to assess the impact of this compound.
Materials:
-
Seahorse XF Analyzer and consumables (culture plates, cartridges)
-
Isolated mitochondria or cultured cells
-
Seahorse XF Base Medium supplemented with substrates (e.g., pyruvate, malate, succinate, glycerol-3-phosphate)
-
This compound stock solution
-
Mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Cell/Mitochondria Plating: Plate cells or isolated mitochondria in a Seahorse XF microplate and allow them to adhere.
-
Assay Medium: Replace the culture medium with pre-warmed Seahorse XF assay medium containing the desired substrates.
-
Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Preparation: Load the injector ports of the sensor cartridge with this compound and other mitochondrial inhibitors (for a mito stress test).
-
Seahorse Analysis: Place the plate in the Seahorse XF Analyzer and run the assay. The instrument will measure basal OCR before injecting this compound and then measure the OCR after inhibition. Subsequent injections of other inhibitors can further dissect the respiratory states.
-
Data Analysis: Analyze the OCR data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
Experimental Workflow for Mitochondrial Respiration Assay:
Caption: Workflow for measuring mitochondrial respiration.
Mitochondrial Hydrogen Peroxide Production Assay
This protocol describes a method to measure the rate of hydrogen peroxide (H₂O₂) production from isolated mitochondria using a fluorescent probe, such as Amplex™ Red.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., KCl-based buffer)
-
Substrates to stimulate H₂O₂ production from mGPDH (e.g., glycerol-3-phosphate)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
This compound stock solution
-
Fluorescence microplate reader or fluorometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, Amplex™ Red, and HRP.
-
Add the desired concentration of this compound (or DMSO as a vehicle control) to the wells of a microplate.
-
Add isolated mitochondria to the wells.
-
Initiate the reaction by adding the substrate (glycerol-3-phosphate).
-
Immediately begin measuring the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.
-
Calculate the rate of H₂O₂ production and compare the rates between this compound treated and control samples.
Logical Flow for H₂O₂ Production Assay:
Caption: Workflow for mitochondrial H₂O₂ production assay.
References
- 1. 3hbiomedical.com [3hbiomedical.com]
- 2. content.abcam.com [content.abcam.com]
- 3. abcam.cn [abcam.cn]
- 4. takara.co.kr [takara.co.kr]
- 5. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. Isolation and Biochemical Characterization of a Glucose Dehydrogenase from a Hay Infusion Metagenome - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to iGP-1 and Inhibitors of Gasdermin Pores
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological function and targets of two distinct molecular entities: iGP-1, a selective inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), and a class of small-molecule inhibitors that target gasdermin D (GSDMD) pore formation, a critical step in pyroptosis. This document addresses the apparent conflation in the term "this compound" by treating these as separate topics, providing in-depth information for researchers interested in metabolic regulation and inflammatory cell death pathways.
Section 1: this compound - A Selective Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)
This compound, chemically known as N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a potent and cell-permeable small-molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] It serves as a valuable research tool for investigating the roles of glycerol-3-phosphate metabolism in various physiological and pathological processes.[1][3]
Biological Function of the Target: mGPDH
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, gene symbol: GPD2) is a flavin-linked enzyme located on the outer surface of the inner mitochondrial membrane.[1] Its primary function is to catalyze the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP).[4] This reaction is a key component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, thereby linking glycolysis to oxidative phosphorylation.[1][5]
mGPDH is involved in a variety of metabolic processes, including:
-
Hepatic lipid metabolism: Deficiency in mGPDH has been shown to contribute to hepatic steatosis by enhancing lipogenesis.[6]
-
Skeletal muscle regeneration: mGPDH expression increases during myocyte differentiation and it promotes myoblast differentiation through a CaMKKβ/AMPK-mediated control of mitochondrial biogenesis.[1]
-
Thermogenesis: The mGPDH pathway is implicated in pre-flight thermogenesis in bumblebees.[7]
-
Insulin secretion: The glycerol phosphate shuttle is active in pancreatic beta cells, and its inhibition can impact insulin secretion.[8]
-
Cancer metabolism: mGPDH is overexpressed in certain cancers, such as thyroid cancer, and regulates cancer cell growth and oxidative phosphorylation.[9]
This compound: Mechanism of Action and Targets
This compound is a selective inhibitor of mGPDH, showing selectivity over the cytosolic isoform (cGPDH).[1] It acts as a mixed inhibitor.[1][2] The core benzimidazole-phenyl-succinamide structure is essential for its inhibitory activity.[1][2] By inhibiting mGPDH, this compound can modulate cellular energy metabolism and has been shown to inhibit H2O2 production by mGPDH.[2][10]
Quantitative Data
The following table summarizes the key quantitative data for this compound and a related, more potent compound, iGP-5.
| Compound | Target | Assay | IC50 | Ki | Notes | Reference |
| This compound | mGPDH | Enzymatic Activity | 6.0 µM | 1-15 µM (range) | Mixed inhibitor. | [2][11] |
| This compound | mGPDH | H₂O₂ Production | 14.2 µM | - | Half-maximal effect at ~8 µM. | [1][11] |
| iGP-5 | mGPDH | Enzymatic Activity | 1.0 µM | 1-15 µM (range) | More potent than this compound. | [2][11] |
| iGP-5 | mGPDH | H₂O₂ Production | 1.0 µM | - | More potent than this compound. | [11] |
Experimental Protocols
This protocol is adapted from the methods described in Orr et al. (2014).
Objective: To measure the enzymatic activity of mGPDH in isolated mitochondria and assess the inhibitory effect of this compound.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., standard buffer containing rotenone, myxothiazol, antimycin A, and potassium cyanide to inhibit other respiratory complexes)
-
Glycerol phosphate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare isolated mitochondria from the tissue of interest.
-
In a spectrophotometer cuvette, add the assay buffer.
-
Add a known amount of mitochondrial protein.
-
Add this compound at various concentrations (or DMSO as a vehicle control). Pre-incubate for a defined period.
-
Add DCPIP to the cuvette.
-
Initiate the reaction by adding glycerol phosphate.
-
Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time.
-
Calculate the rate of DCPIP reduction, which is proportional to the mGPDH activity.
-
Plot the activity against the concentration of this compound to determine the IC50.
This protocol is based on the principles of high-resolution respirometry and the methods described by Orr et al. (2014).
Objective: To measure the effect of this compound on glycerol phosphate-driven mitochondrial oxygen consumption.
Materials:
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
-
Isolated mitochondria
-
Respiration medium (e.g., MiR05)
-
Glycerol phosphate (substrate)
-
Rotenone (Complex I inhibitor)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
This compound stock solution (in DMSO)
Procedure:
-
Calibrate the oxygen sensors in the respirometer.
-
Add respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to the chambers.
-
Add rotenone to inhibit Complex I-linked respiration.
-
Add this compound at the desired concentration (or DMSO as a vehicle control) and incubate.
-
Add glycerol phosphate to initiate mGPDH-linked respiration (State 2).
-
Add a saturating concentration of ADP to measure phosphorylating respiration (State 3).
-
Add oligomycin to inhibit ATP synthase and measure non-phosphorylating respiration (State 4o).
-
Titrate FCCP to measure maximal uncoupled respiration (ETS capacity).
-
Analyze the oxygen consumption rates at each stage to determine the specific inhibitory effect of this compound on the glycerol phosphate pathway.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the central role of mGPDH in metabolism and a proposed downstream signaling pathway affected by its activity.
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound.
Caption: Proposed signaling pathway of mGPDH in skeletal muscle differentiation.
Section 2: Small-Molecule Inhibitors of Gasdermin D (GSDMD) Pore Formation
The term "this compound" does not correspond to a known inhibitor of gasdermin pores. However, there is significant research interest in identifying inhibitors of Gasdermin D (GSDMD), the key executioner protein of pyroptosis, a lytic and pro-inflammatory form of programmed cell death.[10] This section details the biological function of GSDMD and the characteristics of small molecules known to inhibit its pore-forming activity.
Biological Function of the Target: Gasdermin D (GSDMD)
GSDMD is a member of the gasdermin protein family.[10] In its inactive state, GSDMD exists as a full-length protein with an N-terminal pore-forming domain (GSDMD-NT) and a C-terminal repressor domain (GSDMD-CT).[10] Upon activation of inflammasomes (e.g., NLRP3) by pathogens or danger signals, inflammatory caspases (caspase-1, -4, -5, or -11) cleave GSDMD.[10][12] This cleavage releases the GSDMD-NT from autoinhibition.[10]
The liberated GSDMD-NT then translocates to the plasma membrane, where it binds to acidic lipids like phosphatidylinositol phosphates (PIPs) and cardiolipin.[10] Subsequently, multiple GSDMD-NT molecules oligomerize to form large transmembrane pores with an inner diameter of 12-20 nm.[10] These pores have two main consequences:
-
Cytokine Release: The pores allow for the unconventional secretion of mature pro-inflammatory cytokines, such as IL-1β and IL-18.[12]
-
Pyroptotic Cell Death: The disruption of the plasma membrane's integrity leads to an influx of water, cell swelling, and eventual lysis (pyroptosis).[10]
Small-Molecule Inhibitors of GSDMD
Several small molecules have been identified that inhibit GSDMD pore formation. These compounds typically act by covalently modifying a reactive cysteine residue (Cys191 in human GSDMD, Cys192 in mouse) within the GSDMD-NT, which is critical for its pore-forming function.[13][14]
-
Disulfiram (DSF): An FDA-approved drug for treating alcoholism, DSF covalently modifies Cys191 of GSDMD, blocking pore formation without preventing the initial cleavage of the protein.[15][16]
-
Necrosulfonamide (NSA): Initially identified as an inhibitor of necroptosis, NSA has been shown to directly bind to GSDMD and inhibit its pore-forming activity.[17][18]
-
Dimethyl Fumarate (DMF): An FDA-approved drug for multiple sclerosis, DMF can prevent GSDMD from interacting with caspases and limit its oligomerization.[10]
Quantitative Data
The following table summarizes inhibitory concentrations for known GSDMD inhibitors.
| Compound | Target | Assay / Context | IC50 | Notes | Reference |
| Disulfiram | GSDMD | Liposome Leakage Assay | 0.30 ± 0.01 µM | In vitro pore formation. | [13] |
| Disulfiram | GSDMD | Canonical Inflammasome (THP-1 cells) | 7.67 ± 0.29 µM | Cell-based pyroptosis. | [13] |
| Disulfiram | GSDMD | Non-canonical Inflammasome (THP-1 cells) | 10.33 ± 0.50 µM | Cell-based pyroptosis. | [13] |
| Ac-FLTD-CMK | Caspase-1 | Enzymatic Activity | 46.7 nM | Indirectly inhibits GSDMD cleavage. | [6] |
| Ac-FLTD-CMK | Caspase-4 | Enzymatic Activity | 1.49 µM | Indirectly inhibits GSDMD cleavage. | [6] |
| Ac-FLTD-CMK | Caspase-5 | Enzymatic Activity | 329 nM | Indirectly inhibits GSDMD cleavage. | [6] |
| GI-Y2 | GSDMD-N | Cytomembrane Binding | 35.40 ± 1.97 µM | Inhibits pyroptosis in THP-1 cells. | [7] |
Experimental Protocols
This protocol is adapted from methods described for testing GSDMD inhibitors.[5][19]
Objective: To assess the ability of a compound to inhibit GSDMD-NT pore formation in a cell-free system.
Materials:
-
Liposomes (e.g., composed of POPC, PE, and Cardiolipin) loaded with a self-quenching fluorescent dye (e.g., calcein or Tb³⁺/DPA).[5][19]
-
Recombinant full-length GSDMD protein.
-
Active inflammatory caspase (e.g., caspase-4 or caspase-11).
-
Test compound stock solution (in DMSO).
-
Assay buffer (e.g., HEPES-buffered saline).
-
Fluorimeter plate reader.
Procedure:
-
Prepare calcein-loaded liposomes.
-
In a 96-well plate, mix the liposome suspension, recombinant GSDMD, and the test compound at various concentrations (or DMSO vehicle).
-
Initiate the reaction by adding the active caspase to cleave GSDMD.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time. The release of calcein from the liposomes through GSDMD pores leads to de-quenching and an increase in fluorescence signal.
-
Calculate the rate of fluorescence increase or the endpoint fluorescence.
-
Plot the signal against the inhibitor concentration to determine the IC50.
Objective: To measure the inhibition of pyroptosis in a cellular context by quantifying the release of lactate dehydrogenase (LDH).
Materials:
-
Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages).
-
Cell culture medium.
-
Priming agent (e.g., LPS).
-
Pyroptosis-inducing agent (e.g., Nigericin for canonical pathway; intracellular LPS for non-canonical pathway).
-
Test compound.
-
LDH cytotoxicity assay kit.
Procedure:
-
Seed macrophages in a 96-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Prime the cells with LPS for several hours to induce the expression of pro-IL-1β and inflammasome components.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce pyroptosis by adding the appropriate stimulus (e.g., Nigericin).
-
Incubate for a defined period (e.g., 1-2 hours).
-
Centrifuge the plate to pellet any detached cells.
-
Carefully collect the supernatant.
-
Measure the LDH activity in the supernatant using a commercial LDH assay kit according to the manufacturer's instructions.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with detergent) and a negative control (untreated cells).
-
Plot the percentage of LDH release against the inhibitor concentration to determine the IC50.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the GSDMD activation pathway in pyroptosis and the points of inhibition.
Caption: Canonical inflammasome pathway leading to GSDMD activation and pyroptosis.
Caption: Logical workflow for the identification and characterization of GSDMD inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. [PDF] Identification of pyroptosis inhibitors that target a reactive cysteine in gasdermin D | Semantic Scholar [semanticscholar.org]
- 3. The Regulation and Modification of GSDMD Signaling in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Monitoring gasdermin pore formation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 7. The novel GSDMD inhibitor GI‐Y2 exerts antipyroptotic effects to reduce atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical Methods for Assessing Gasdermin D Inactivation in Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 12. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 13. biorxiv.org [biorxiv.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Modulation of Gasdermin D Activity: Therapeutic Implications and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Molecular Characteristics of Cell Pyroptosis and Its Inhibitors: A Review of Activation, Regulation, and Inhibitors [mdpi.com]
- 19. Pyroptosis inhibiting nanobodies block Gasdermin D pore formation - PMC [pmc.ncbi.nlm.nih.gov]
role of mGPDH in metabolic pathways
An In-depth Technical Guide on the Core Role of mGPDH in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), also known as GPD2, is a flavin-dependent enzyme embedded in the outer surface of the inner mitochondrial membrane. It serves as a critical nexus in cellular metabolism, positioned at the crossroads of glycolysis, oxidative phosphorylation, and lipid metabolism.[1][2][3] By catalyzing the irreversible oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, mGPDH plays an indispensable role in the glycerol-3-phosphate shuttle, a key mechanism for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain.[4][5] Its activity is highly tissue-specific and is implicated in a variety of physiological processes, including thermogenesis, insulin secretion, and skeletal muscle regeneration.[4][6][7][8] Furthermore, dysregulation of mGPDH expression and activity is linked to several pathological conditions, such as cancer, non-alcoholic fatty liver disease (NAFLD), and obesity, making it a compelling target for therapeutic development.[4][9][10][11] This guide provides a comprehensive overview of the core functions of mGPDH, its role in various metabolic pathways, its implication in disease, and detailed experimental protocols for its study.
Core Function: The Glycerol-3-Phosphate Shuttle
The primary role of mGPDH is as a key component of the glycerol-3-phosphate shuttle. This shuttle is a vital mechanism for the reoxidation of cytosolic NADH produced during glycolysis, thereby regenerating the NAD+ required to maintain glycolytic flux.[1]
The shuttle operates via the concerted action of two enzymes:
-
Cytosolic Glycerol-3-Phosphate Dehydrogenase (cGPDH or GPD1): Located in the cytosol, this NAD-linked enzyme reduces the glycolytic intermediate dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD+ in the process.[9][12]
-
Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH or GPD2): Located on the outer face of the inner mitochondrial membrane, mGPDH catalyzes the irreversible oxidation of G3P back to DHAP.[1][4][13] The two electrons from this reaction are transferred to the enzyme's FAD cofactor, creating FADH2. The electrons are then passed directly to Coenzyme Q (ubiquinone) in the electron transport chain, reducing it to ubiquinol (CoQH2).[1][13]
This process effectively transports reducing equivalents from the cytosol into the mitochondrial respiratory chain, bypassing Complex I.[1][13] This unidirectional, exothermic process is particularly active in tissues with high metabolic rates.[8]
mGPDH at the Crossroads of Metabolism
mGPDH is a pivotal enzyme that integrates major metabolic pathways, ensuring cellular bioenergetic homeostasis.[1][2][14] Its substrate, G3P, is a key intermediate that can be channeled into glycolysis, gluconeogenesis, or lipid synthesis.
-
Glycolysis and Oxidative Phosphorylation: As the core of the G3P shuttle, mGPDH directly links the cytosolic redox state (NADH/NAD+ ratio) generated by glycolysis to the mitochondrial respiratory chain, fueling ATP production through oxidative phosphorylation.[2][15]
-
Lipid Metabolism: G3P is the backbone for the synthesis of triglycerides and phospholipids.[1] mGPDH activity influences the availability of cytosolic G3P for these lipogenic pathways.[1] Conversely, intermediates of fatty acid metabolism, such as acyl-CoA esters, can suppress G3P oxidation, highlighting a reciprocal regulation.[1]
Physiological and Pathophysiological Roles
The expression and activity of mGPDH vary significantly across different tissues, leading to diverse physiological and pathological roles.[1]
Thermogenesis
mGPDH plays a role in thyroid hormone-induced thermogenesis.[8] Thyroid hormones increase mGPDH mRNA levels in thermogenically responsive tissues like the liver and heart.[8] The exothermic nature of the G3P shuttle contributes to heat generation. In brown adipose tissue, which has exceptionally high levels of mGPDH mRNA (75-fold greater than white adipose tissue), the shuttle supports thermogenesis by supplying additional reducing equivalents to the mitochondria.[8][16] Studies in bumblebees also suggest that high mGPDH flux facilitates pre-flight muscle warming by operating in a loosely coupled state, thereby increasing heat release.[7]
Insulin Secretion
In pancreatic β-cells, mGPDH is a component of the glucose-sensing mechanism that leads to insulin secretion.[17] The enzyme's activity is enhanced by calcium, which increases in response to glucose metabolism.[17] However, its precise role is complex; some studies suggest impaired mGPDH activity contributes to insulin secretory defects, while others show that overexpression of mGPDH does not directly correlate with insulin secretory capacity, indicating the involvement of redundant pathways like the malate-aspartate shuttle.[18][19][20]
Cancer Metabolism
Metabolic reprogramming is a hallmark of cancer, and mGPDH is implicated in several malignancies.
-
Prostate Cancer: Unlike many other cancers, prostate cancer cells often do not exhibit increased glucose utilization but instead show higher mGPDH activity.[1][21] This enhanced activity supports mitochondrial respiration and provides intermediates for rapid cell growth.[1][21] Overexpression of mGPDH in prostate cancer cells has been shown to enhance their wound-healing ability and invasiveness.[1]
-
Thyroid Cancer: mGPDH is overexpressed in thyroid cancer compared to normal thyroid tissue.[15] It regulates cancer cell growth and the rate of oxidative phosphorylation.[15] This makes mGPDH a potential target for therapies, as the anti-diabetic drug metformin has been shown to downregulate mGPDH expression and inhibit OXPHOS in these cells.[15]
-
Reactive Oxygen Species (ROS) Production: mGPDH is a potent producer of mitochondrial ROS (H₂O₂).[1][10] In the pro-oxidative environment of cancer cells, this GPD2-dependent ROS production can be necessary for malignant cell survival and proliferation.[10] This has led to the exploration of mGPDH inhibitors as anti-cancer therapeutics.[10][22]
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver.[23] In patients and mouse models of NAFLD, both the expression and activity of mGPDH are significantly lower in the liver.[4][11] This deficiency exacerbates triglyceride accumulation and steatosis by enhancing lipogenesis.[4][11][24] The underlying mechanism involves the induction of endoplasmic reticulum (ER) stress.[4][11][24] Restoring mGPDH expression has been shown to alleviate hepatic steatosis, suggesting it is a potential therapeutic target for NAFLD.[4][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to mGPDH activity and inhibition from cited literature.
Table 1: mGPDH Activity in Different Cell Lines
| Cell Line | Description | mGPDH Activity (Relative) | cGPDH Activity (Relative) | Reference |
|---|---|---|---|---|
| MIN6 | Mouse Insulinoma | ~8x higher than HIT | ~3x higher than HIT | [18][19] |
| HIT | Hamster Insulinoma | Lower | Lower | [18][19] |
| PNT1A | Benign Prostate | Lower | Not specified | [1] |
| LNCaP | Prostate Cancer | Higher | Not specified |[1] |
Table 2: IC₅₀ Values of Novel mGPDH Inhibitors (iGP)
| Compound | Target | IC₅₀ (Enzymatic Activity) | IC₅₀ (H₂O₂ Production) | Inhibition Type | Reference |
|---|---|---|---|---|---|
| iGP-1 | mGPDH | 6.0 µM | 14.2 µM | Mixed | [25][26] |
| iGP-5 | mGPDH | 1.0 µM | 1.0 µM | Mixed |[25][26] |
Table 3: Effect of Metformin on mGPDH
| Drug | Effect on mGPDH | Target Cells | Outcome | Reference |
|---|---|---|---|---|
| Metformin | Downregulates expression | Thyroid Cancer Cells | Inhibits OXPHOS and cell growth | [15] |
| Metformin | Inhibits activity | Liver | Suppresses gluconeogenesis |[15][20] |
Experimental Protocols
Protocol: Spectrophotometric Assay for mGPDH Activity
This protocol details a common method to determine mGPDH activity by monitoring the reduction of an artificial electron acceptor.[1]
Principle: mGPDH activity is measured as a glycerol-3-phosphate:2,6-dichlorophenolindophenol (DCPIP) oxidoreductase. mGPDH oxidizes G3P and passes the electrons to DCPIP, causing the dye to lose its blue color. The rate of this decolorization is monitored spectrophotometrically at 610 nm.
Reagents:
-
Assay Medium: 50 mM KCl, 10 mM Tris–HCl, 1 mM EDTA, 1 mg/mL BSA (fatty acid-free), 1 mM KCN, pH 7.4.
-
Substrate: 25 mM glycerol-3-phosphate (G3P).
-
Electron Acceptor: 100 µM 2,6-dichlorophenolindophenol (DCPIP).
-
Sample: Isolated mitochondria or cell lysates (typically 20-50 µg of protein).
Procedure:
-
Prepare the assay medium and warm it to 30 °C.
-
Add the sample (e.g., isolated mitochondria) to a cuvette containing the assay medium. The KCN is included to inhibit Complex IV and prevent reoxidation of downstream electron carriers.
-
Add 100 µM DCPIP to the cuvette.
-
Place the cuvette in a spectrophotometer set to 610 nm and 30 °C.
-
Start the reaction by adding 25 mM G3P.
-
Immediately begin recording the change in absorbance at 610 nm for 60-120 seconds.
-
Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient for DCPIP (ε₆₁₀ = 20.1 mM⁻¹cm⁻¹).
-
Express activity as nmol of DCPIP reduced per minute per mg of protein.
Protocol Outline: High-Throughput Screening (HTS) for mGPDH Inhibitors
This workflow outlines a cell-based assay to screen for small molecule inhibitors of mGPDH-dependent ROS production.[22][27]
Principle: PC-3 prostate cancer cells, which have high mGPDH activity and ROS production, are used. A fluorescent probe (e.g., Amplex Red) is used to detect H₂O₂ production. Small molecules from a compound library are tested for their ability to reduce the fluorescence signal, indicating inhibition of ROS formation.
Procedure Outline:
-
Plate Seeding: Seed PC-3 cells in multi-well plates (e.g., 96- or 384-well).
-
Compound Addition: Add compounds from a chemical library to individual wells at a fixed concentration. Include appropriate controls (vehicle, known inhibitor).
-
Incubation: Incubate cells with the compounds for a defined period.
-
Assay: Add the H₂O₂ detection reagent (e.g., Amplex Red and horseradish peroxidase).
-
Signal Detection: Measure fluorescence on a plate reader.
-
Hit Identification: Identify compounds that significantly reduce the fluorescence signal compared to vehicle controls.
-
Secondary Screen: Validate hits by performing dose-response curves to determine IC₅₀ values.
-
Specificity Assay: Test validated hits against purified recombinant mGPDH enzyme (as described in Protocol 5.1) to confirm direct inhibition.
Conclusion
Mitochondrial glycerol-3-phosphate dehydrogenase is far more than a simple component of a metabolic shuttle. It is a master regulator of cellular bioenergetics, integrating glycolysis with mitochondrial respiration and linking carbohydrate metabolism with lipid synthesis. Its tissue-specific expression and involvement in diverse processes from thermogenesis to insulin secretion underscore its physiological importance. The dysregulation of mGPDH in prevalent diseases like cancer and NAFLD highlights its significant potential as a drug development target. The continued development of specific inhibitors and a deeper understanding of its regulatory mechanisms will be crucial for translating the foundational science of mGPDH into novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. The function and the role of the mitochondrial glycerol-3-phosphate dehydrogenase in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SMPDB [smpdb.ca]
- 6. embopress.org [embopress.org]
- 7. Mitochondrial glycerol 3-phosphate facilitates bumblebee pre-flight thermogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rat mitochondrial glycerol-3-phosphate dehydrogenase gene: multiple promoters, high levels in brown adipose tissue, and tissue-specific regulation by thyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycerol-3-phosphate dehydrogenase - Wikipedia [en.wikipedia.org]
- 10. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics [mdpi.com]
- 11. Deficiency of Mitochondrial Glycerol 3-Phosphate Dehydrogenase Contributes to Hepatic Steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycerol 3-phosphate dehydrogenases (1 and 2) in cancer and other diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. europarl.primo.exlibrisgroup.com [europarl.primo.exlibrisgroup.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. uniprot.org [uniprot.org]
- 18. Effect of mitochondrial and/or cytosolic glycerol 3-phosphate dehydrogenase overexpression on glucose-stimulated insulin secretion from MIN6 and HIT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. diabetesjournals.org [diabetesjournals.org]
- 20. biorxiv.org [biorxiv.org]
- 21. Role of Mitochondrial Glycerol-3-Phosphate Dehydrogenase in Metabolic Adaptations of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. mdpi.com [mdpi.com]
- 24. Mitochondrial glycerol 3-phosphate dehydrogenase deficiency aggravates hepatic triglyceride accumulation and steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 26. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 27. Mitochondrial FAD-linked Glycerol-3-phosphate Dehydrogenase: A Target for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on iGP-1 and its Effects on Glycolysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: The term "iGP-1" is identified in scientific literature with two distinct molecules: a synthetic inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) and the well-known Insulin-like Growth Factor 1 (IGF-1). Both entities have significant, yet distinct, effects on cellular glucose metabolism and glycolysis. This technical guide provides a comprehensive overview of both this compound molecules, detailing their mechanisms of action, impacts on glycolytic pathways, and the experimental methodologies used for their study. The information is tailored for researchers and professionals in drug development, presenting quantitative data in structured tables and visualizing complex pathways and workflows using the DOT language for clarity and precision.
Part 1: this compound, the Novel Inhibitor of Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH)
Introduction to the mGPDH Inhibitor this compound
This compound is a novel, cell-permeant small molecule identified through screening as a selective inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] This enzyme is a critical component of the glycerol phosphate shuttle, a key metabolic pathway that links cytosolic glycolysis to the mitochondrial electron transport chain.[2] By catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), mGPDH transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, contributing to cellular bioenergetics.[1][3] this compound, with its core benzimidazole-phenyl-succinamide structure, serves as a valuable tool for investigating the roles of glycerol-3-phosphate metabolism in various physiological and pathological states.[1][2]
Mechanism of Action and Effects on Glycolysis
The primary mechanism of this compound is the inhibition of mGPDH enzymatic activity. This action disrupts the glycerol phosphate shuttle, one of the main cellular systems for regenerating the cytosolic NAD+ consumed during glycolysis (specifically at the glyceraldehyde-3-phosphate dehydrogenase step).[2][4] By impeding this shuttle, this compound can lead to an increase in the cytosolic NADH/NAD+ ratio, which in turn can limit the overall rate of glycolysis, especially under conditions of high glycolytic demand.[5] The consequences of mGPDH inhibition by this compound include a reduction in glycerol phosphate-dependent mitochondrial respiration and an alteration of cellular energy metabolism.[2][3]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on mGPDH and related mitochondrial functions.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell/System | Reference |
|---|---|---|---|
| IC₅₀ | ~1-15 µM | Isolated Mitochondria | [1][2] |
| Kᵢ | ~1-15 µM | Isolated Mitochondria | [1][2] |
| Inhibition Type | Mixed | Isolated Mitochondria |[1][2] |
Table 2: Effects of this compound on Mitochondrial Functions
| Function Assessed | Concentration | Effect | System | Reference |
|---|---|---|---|---|
| H₂O₂ Production by mGPDH | 0.25 - 80 µM | Progressive Inhibition | Isolated Mitochondria | [2][3] |
| H₂O₂ Production (Half-Maximal Effect) | ~8 µM | 50% Inhibition | Isolated Mitochondria | [2][3] |
| Mitochondrial Membrane Potential (ΔΨm) | 8, 25, 80 µM | Significant Decrease | Isolated Mitochondria | [3] |
| Glycerol Phosphate-Dependent Respiration | 25, 80 µM | Significant Decrease | Isolated Mitochondria | [2][3] |
| Respiration on other substrates (Pyruvate, Malate, etc.) | 25, 80 µM | No Alteration | Isolated Mitochondria |[2][3] |
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: Mechanism of this compound action on the Glycerol Phosphate Shuttle.
Caption: Experimental workflow for mGPDH activity assay with this compound.
Experimental Protocols
1.5.1 mGPDH Enzymatic Activity Assay
This protocol is designed to measure the enzymatic activity of mGPDH in isolated mitochondria and assess the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).
-
Materials:
-
Isolated mitochondria
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0
-
Substrate: 50 mM Glycerol-3-Phosphate
-
Electron Acceptor: 1 mM DCPIP
-
Inhibitor: this compound stock solution in DMSO
-
Spectrophotometer capable of reading absorbance at 600 nm
-
-
Procedure:
-
Prepare a reaction mixture in a cuvette containing Assay Buffer, DCPIP, and the desired concentration of this compound (or DMSO for control).
-
Initiate the reaction by adding a small volume of the mitochondrial suspension (e.g., 20-50 µg of protein).
-
Immediately start monitoring the decrease in absorbance at 600 nm at 37°C. The rate of DCPIP reduction is proportional to mGPDH activity.
-
Calculate the specific activity (nmol/min/mg protein) and determine the IC₅₀ of this compound by testing a range of inhibitor concentrations.
-
1.5.2 Measurement of Mitochondrial Respiration
This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph or Seahorse XF Analyzer) to measure the effect of this compound on oxygen consumption rates in isolated mitochondria.
-
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05)
-
Substrates: Glycerol-3-Phosphate (e.g., 10 mM), Pyruvate (e.g., 5 mM), Malate (e.g., 2 mM)
-
ADP
-
Oligomycin (ATP synthase inhibitor)
-
This compound stock solution in DMSO
-
-
Procedure:
-
Calibrate the oxygen electrodes in the respirometer.
-
Add isolated mitochondria to the chambers containing pre-warmed Respiration Buffer.
-
Measure basal respiration (State 2) after the addition of a specific substrate, such as glycerol-3-phosphate.
-
Add a saturating concentration of ADP to measure active respiration (State 3).
-
Sequentially inject different concentrations of this compound into the chamber and record the change in oxygen consumption rate.
-
Add oligomycin to measure non-phosphorylating respiration (State 4o).
-
Repeat the experiment using other substrates (e.g., pyruvate & malate) to confirm the specificity of this compound for glycerol phosphate-dependent respiration.[2][3]
-
Part 2: IGF-1 (Insulin-like Growth Factor 1) and its Effects on Glycolysis
Introduction to IGF-1
Insulin-like Growth Factor 1 (IGF-1) is a crucial hormone that shares structural homology with insulin and plays a pivotal role in cellular growth, proliferation, differentiation, and metabolism.[6][7] Its effects are mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[8] In the context of metabolism, IGF-1 signaling is deeply intertwined with glucose homeostasis.[6] Particularly in cancer biology, the IGF-1 pathway is often hyperactivated, contributing to the metabolic reprogramming of tumor cells towards a state of enhanced aerobic glycolysis, a phenomenon known as the Warburg effect.[9][10]
Mechanism of Action and Effects on Glycolysis
Upon binding of IGF-1 to its receptor, the IGF-1R undergoes autophosphorylation, initiating two primary downstream signaling cascades: the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/MAPK pathway.[11][12]
-
PI3K/Akt Pathway: This is the principal pathway through which IGF-1 regulates glycolysis.[11] Activated Akt promotes glycolysis through multiple mechanisms:
-
Increased Glucose Uptake: Akt facilitates the translocation of glucose transporters, particularly GLUT1, to the plasma membrane.[6][13]
-
Activation of Glycolytic Enzymes: Akt can directly or indirectly lead to the phosphorylation and activation of key glycolytic enzymes, including hexokinase 2 (HK2) and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3).[9][14][15] PFKFB3 produces fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK-1), the rate-limiting enzyme in glycolysis.[14]
-
Regulation of Pyruvate Kinase M2 (PKM2): IGF-1 signaling via Akt can induce the phosphorylation of PKM2, favoring its less active dimeric form. This slows the final step of glycolysis, causing glycolytic intermediates to be rerouted into biosynthetic pathways (e.g., pentose phosphate pathway) that support cell proliferation.[16]
-
This concerted action results in a significant increase in glycolytic flux, lactate production, and glycolytic ATP generation to meet the high energetic and biosynthetic demands of proliferating cells.[10]
Data Presentation: Quantitative Effects of IGF-1
The following tables summarize quantitative data on the effects of IGF-1 signaling on glycolysis and related metabolic parameters.
Table 3: IGF-1 Effect on Glycolytic ATP Production
| Cell Line | IGF-1 Concentration | Effect on Glycolytic ATP Production Rate | Reference |
|---|
| MCF-7L (Breast Cancer) | 5 nM | 27.28% Increase |[10] |
Table 4: Role of PFKFB3 in Insulin/IGF-1 Signaling
| Experimental Condition | Cell Line | Effect | Reference |
|---|---|---|---|
| PFKFB3 siRNA Knockdown | 3T3-L1 Adipocytes | 38% Reduction in extracellular lactate | [14] |
| PFKFB3 siRNA Knockdown | 3T3-L1 Adipocytes | 22% Reduction in insulin-stimulated 2-deoxyglucose uptake |[14] |
Mandatory Visualizations: Signaling Pathways and Workflows
Caption: IGF-1 signaling via the PI3K/Akt pathway to enhance glycolysis.
Caption: Experimental workflow for a Seahorse Glycolysis Stress Test.
Experimental Protocols
2.5.1 Real-time Glycolytic Flux Analysis (Seahorse XF Assay)
This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolytic flux, in live cells in response to IGF-1 stimulation.[10]
-
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium (e.g., DMEM without bicarbonate) supplemented with glucose, glutamine, and pyruvate
-
IGF-1
-
Oligomycin (Complex V inhibitor, maximizes glycolysis)
-
2-Deoxy-D-glucose (2-DG, glycolysis inhibitor)
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 1.2 x 10⁴ MCF-7L cells/well) in a Seahorse XF microplate and allow them to adhere overnight.[10]
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
-
Cell Preparation: One hour before the assay, remove growth medium, wash cells with pre-warmed Seahorse Assay Medium, and add fresh assay medium to each well. Incubate at 37°C in a non-CO₂ incubator.
-
Compound Loading: Load the hydrated sensor cartridge ports with assay compounds: IGF-1 (or vehicle control), oligomycin, and 2-DG.
-
Assay Execution: Place the cell plate and sensor cartridge into the Seahorse XF Analyzer. The instrument will calibrate and then perform cycles of mixing, waiting, and measuring to establish a basal ECAR. It will then sequentially inject the compounds and measure the ECAR response after each injection.
-
Data Analysis: Analyze the data to determine basal glycolysis, glycolytic capacity (after oligomycin), and non-glycolytic acidification (after 2-DG). Compare the response between IGF-1 treated and control cells.
-
2.5.2 Glucose Uptake Assay
This protocol quantifies the rate of glucose uptake into cells using a fluorescently-labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose).
-
Materials:
-
Cells cultured in multi-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
IGF-1
-
2-NBDG
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Culture cells to approximately 80% confluency.
-
Serum-starve the cells for several hours to reduce basal glucose uptake.
-
Wash the cells with KRH buffer.
-
Pre-treat the cells with IGF-1 (e.g., 100 ng/mL) or vehicle in KRH buffer for a specified time (e.g., 30 minutes).
-
Add 2-NBDG to a final concentration (e.g., 50 µM) and incubate for 15-30 minutes at 37°C.
-
Stop the uptake by washing the cells with ice-cold KRH buffer.
-
Lyse the cells or directly measure the fluorescence of the incorporated 2-NBDG using a plate reader (Ex/Em ~485/535 nm) or flow cytometer.
-
Normalize the fluorescence signal to the protein content of each well to determine the rate of glucose uptake.
-
References
- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jneurosci.org [jneurosci.org]
- 6. Insulin-Like Growth Factor 1 (IGF-1) Signaling in Glucose Metabolism in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myformulai.com [myformulai.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Insulin-Like Growth Factor 1 (IGF-1) Signaling in Glucose Metabolism in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IGF-1 Stimulates Glycolytic ATP Production in MCF-7L Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The PI3K/Akt Pathway and Glucose Metabolism: A Dangerous Liaison in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinome Screen Identifies PFKFB3 and Glucose Metabolism as Important Regulators of the Insulin/Insulin-like Growth Factor (IGF)-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. IGF1 regulates PKM2 function through Akt phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Selectivity of iGP-1 for Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of iGP-1, a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). We will explore the quantitative data that establishes its selectivity, detail the experimental protocols used for its characterization, and visualize the relevant biological pathways and experimental workflows.
Introduction to this compound and mGPDH
Mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH or GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane.[1][2] It plays a crucial role in cellular metabolism by catalyzing the oxidation of glycerol-3-phosphate (G3P) to dihydroxyacetone phosphate (DHAP). This reaction links glycolysis and lipid metabolism to the electron transport chain, primarily through the glycerol phosphate shuttle.[1][3][4][5]
The glycerol phosphate shuttle is vital for regenerating cytosolic NAD+ from NADH, a process essential for maintaining a high rate of glycolysis.[1] Given mGPDH's central role, its selective inhibition is a valuable tool for studying metabolic pathways and holds potential for therapeutic intervention in diseases like cancer and hepatic steatosis.[2][6]
This compound is a novel, small-molecule inhibitor identified through screening for its ability to selectively target mGPDH.[1][3][4][5] Its core structure is a benzimidazole-phenyl-succinamide, and it is characterized as a cell-permeant compound, making it effective in both isolated mitochondria and intact cell systems.[1][4][5][7]
Quantitative Analysis of this compound Selectivity
The selectivity of this compound is demonstrated by its potent inhibition of mGPDH with minimal effects on its cytosolic counterpart (cGPDH) and other mitochondrial respiratory complexes at comparable concentrations.
| Target Enzyme | Parameter | Value (µM) | Reference |
| mGPDH | IC₅₀ (Enzymatic Activity) | 6.3 | [8] |
| IC₅₀ (Enzymatic Activity) | 6.0 | [9] | |
| IC₅₀ (H₂O₂ Production) | ~8.0 | [1][10] | |
| IC₅₀ (H₂O₂ Production) | 14.2 | [9] | |
| Kᵢc (Competitive) | 9.5 | [11] | |
| Kᵢu (Uncompetitive) | 14.6 | [11] | |
| cGPDH | IC₅₀ (Enzymatic Activity) | >80 (No inhibition observed) | [1] |
| Mitochondrial Site IQ | IC₅₀ (H₂O₂ Production) | 13.6 | [11] |
| Inhibition Threshold | >10 | [1][10] |
Key Insights from the Data:
-
High Selectivity over cGPDH: this compound shows a remarkable selectivity for the mitochondrial isoform of GPDH, with no significant inhibition of the cytosolic form (cGPDH) at concentrations up to 80 µM.[1]
-
Mechanism of Inhibition: this compound acts as a mixed-type inhibitor of mGPDH.[1][3][4][5] Kinetic analysis reveals it has a greater affinity for the free enzyme (competitive inhibition, Kᵢc = 9.5 µM) than for the enzyme-substrate complex (uncompetitive inhibition, Kᵢu = 14.6 µM).[1][11] It is proposed to interact with a single, allosteric binding site.[1][11]
-
Off-Target Effects: this compound demonstrates good specificity, but some off-target effects are observed at higher concentrations. It begins to inhibit H₂O₂ production from respiratory chain Site IQ at concentrations above 10 µM and can inhibit mitochondrial membrane potential (ΔΨm) driven by low concentrations of succinate (0.5 mM).[1][10] However, this effect is not observed with higher, more saturating succinate concentrations (5 mM).[1][10]
Signaling Pathway: The Glycerol Phosphate Shuttle
The primary pathway involving mGPDH is the glycerol phosphate shuttle. This shuttle is crucial for transferring reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain to regenerate NAD+ for glycolysis.
As the diagram illustrates, this compound selectively inhibits mGPDH at the inner mitochondrial membrane, thereby disrupting the transfer of electrons to the electron transport chain and the regeneration of cytosolic NAD+ via this shuttle.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and potency of this compound.
mGPDH Enzymatic Activity Inhibition Assay
This protocol is adapted from methods used to determine the IC₅₀ of this compound.
Objective: To measure the rate of mGPDH-catalyzed reduction of a dye (DCPIP) in the presence of varying concentrations of this compound to determine the IC₅₀ value.
Materials:
-
Isolated mitochondria (e.g., from rat skeletal muscle)
-
Assay Buffer: (e.g., 120 mM KCl, 10 mM HEPES, 5 mM KH₂PO₄, 2 mM MgCl₂, 1 mM EGTA, pH 7.2)
-
Glycerol-3-phosphate (G3P) solution
-
2,6-Dichlorophenolindophenol (DCPIP) solution
-
Rotenone (to inhibit Complex I)
-
Antimycin A (to inhibit Complex III)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at 600 nm
Procedure:
-
Prepare Reagents: Prepare fresh solutions of G3P, DCPIP, rotenone, and antimycin A in the assay buffer. Prepare a serial dilution of this compound in DMSO, and a vehicle control (DMSO only).
-
Mitochondrial Preparation: Resuspend isolated mitochondria in the assay buffer to a final concentration of approximately 0.1-0.5 mg/mL. Keep on ice.
-
Assay Setup: To each well of a 96-well plate, add:
-
Assay Buffer
-
Rotenone (final concentration ~2 µM)
-
Antimycin A (final concentration ~1 µM)
-
DCPIP (final concentration ~50 µM)
-
Varying concentrations of this compound or vehicle control.
-
-
Pre-incubation: Add the mitochondrial suspension to each well. Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Start the reaction by adding G3P to each well (final concentration ~10-20 mM).
-
Data Acquisition: Immediately begin measuring the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes. The rate of DCPIP reduction is proportional to mGPDH activity.
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each this compound concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Mitochondrial H₂O₂ Production Assay (for Off-Target Effects)
This protocol is based on methods used to assess this compound's specificity against different sites of the electron transport chain.[1]
Objective: To measure the rate of hydrogen peroxide (H₂O₂) production from different mitochondrial sites in the presence of this compound to assess its off-target effects.
Materials:
-
Isolated mitochondria
-
Assay Buffer (MAS: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.2)
-
Amplex™ UltraRed reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Substrates for different sites (e.g., Succinate for Site IQ and Site IIF, Pyruvate/Malate for Site IF)
-
Inhibitors for isolating specific sites (e.g., Rotenone, Antimycin A)
-
This compound stock solution (in DMSO)
-
Fluorometer or fluorescent plate reader (Ex/Em: ~568/581 nm)
Procedure:
-
Prepare Reaction Mix: In the assay buffer, prepare a reaction mix containing Amplex UltraRed (~10 µM), HRP (~1 U/mL), and SOD (~25 U/mL).
-
Assay Setup: In a 96-well black plate or a fluorometer cuvette, add the reaction mix.
-
Isolate Specific Site: Add specific substrates and inhibitors to induce H₂O₂ production from a desired site. For example, to measure from Site IQ:
-
Add Succinate (e.g., 0.5 mM or 5 mM).
-
Add Antimycin A (to block downstream electron flow and enhance reverse electron transport).
-
-
Add Inhibitor: Add varying concentrations of this compound or a vehicle control.
-
Initiate with Mitochondria: Add a small amount of isolated mitochondria (~0.05 mg/mL) to start the measurement.
-
Data Acquisition: Monitor the increase in fluorescence over time at 37°C. The rate of fluorescence increase is proportional to the rate of H₂O₂ production.
-
Data Analysis:
-
Calculate the rate of H₂O₂ production for each condition.
-
Normalize the rates to the vehicle control for that specific site.
-
Plot the percent inhibition against the this compound concentration to evaluate its effect on different sites of the respiratory chain.
-
Experimental and Logical Workflow
The discovery and characterization of a selective inhibitor like this compound follows a logical progression from high-throughput screening to detailed mechanistic studies.
This workflow begins with a broad screen to find compounds that modulate mGPDH activity. Hits are then rigorously tested for their potency against mGPDH and their selectivity against other relevant enzymes. Finally, the most promising candidates, like this compound, undergo detailed mechanistic studies to understand their mode of action.[1][4][5]
Conclusion
This compound is a well-characterized, potent, and highly selective inhibitor of mitochondrial GPDH. Its selectivity arises from a significantly higher affinity for mGPDH over its cytosolic isoform and other components of the mitochondrial respiratory chain. The comprehensive data available, from IC₅₀ values to detailed kinetic parameters, establishes this compound as a reliable chemical tool. For researchers in metabolism, cancer biology, and drug development, this compound provides a unique and valuable means to acutely and specifically probe the physiological and pathophysiological roles of mGPDH in a variety of biological systems.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 5. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.glpbio.com [file.glpbio.com]
- 9. Item - this compound and iGP-5 potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial GPDH Inhibitor, this compound - CAS 27031-00-1 - Calbiochem | 530655 [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for IGF-1 and GLP-1 in Cell Culture
A Note on Terminology: The term "iGP-1" does not correspond to a recognized molecule in the context of cell culture and signaling pathways. It is highly probable that this is a typographical error for either IGF-1 (Insulin-like Growth Factor 1) or GLP-1 (Glucagon-like Peptide-1) . Both are critical signaling molecules with extensive applications in cell culture-based research and drug development. This document provides detailed application notes and protocols for both IGF-1 and GLP-1.
Part 1: Insulin-like Growth Factor 1 (IGF-1)
Application Notes
Insulin-like Growth Factor 1 (IGF-1) is a crucial peptide hormone that mediates cell proliferation, differentiation, survival, and metabolism.[1] Its signaling pathway is a key regulator of normal physiological growth and is also implicated in various pathologies, including cancer and neurodegenerative diseases.[1][2] In cell culture, IGF-1 is widely used to stimulate cell growth, prevent apoptosis, and study cellular signaling cascades.[3][4] The biological actions of IGF-1 are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3][4] The IGF system's complexity is increased by the presence of at least six high-affinity IGF-binding proteins (IGFBPs) that modulate the bioavailability of IGF-1.[3][5]
Mechanism of Action: The binding of IGF-1 to IGF-1R triggers the autophosphorylation of the receptor's intracellular tyrosine kinase domains.[4] This activation leads to the recruitment and phosphorylation of substrate proteins, most notably the Insulin Receptor Substrate (IRS) proteins and Shc.[3][4][6] These events initiate downstream signaling through two major pathways:
-
PI3K/Akt Pathway: Primarily responsible for cell survival and proliferation.[3][6]
-
Ras/Raf/MEK/ERK (MAPK) Pathway: Mainly involved in cell growth and differentiation.[3][6]
Understanding the quantitative balance between IGF-1, its receptors, and binding proteins is critical for predicting cellular responses in experimental settings.[5][7]
Quantitative Data for IGF-1 in Cell Culture
| Parameter | Typical Range/Value | Cell Type Example | Notes |
| Working Concentration | 10 - 100 ng/mL | Ovarian Cancer Cells (OVCAR5) | The optimal dose can be more predictive of cell response than concentration alone.[7] |
| Incubation Time | 15 min - 72 hours | Varies by assay | Short-term for signaling studies (phosphorylation), long-term for proliferation assays. |
| Serum Starvation | 4 - 24 hours | Most cell lines | Performed prior to IGF-1 treatment to reduce basal signaling. |
| Cell Seeding Density | 2,500 - 10,000 cells/cm² | Varies by cell line | Should be optimized to ensure logarithmic growth during the experiment. |
Experimental Protocols
1. General Protocol for Culturing Cells with IGF-1
This protocol provides a general guideline for treating adherent cells with IGF-1 to study its effects on proliferation and signaling.
-
Materials:
-
Cell line of interest (e.g., MCF-7, OVCAR5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
Recombinant Human IGF-1
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 96-well for proliferation, 6-well for protein analysis)
-
-
Procedure:
-
Cell Seeding: Plate cells at a predetermined density in complete growth medium and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Serum Starvation: The next day, aspirate the complete medium, wash the cells once with PBS, and replace the medium with serum-free medium. Incubate for 4-24 hours to synchronize the cells and reduce basal signaling pathway activation.
-
IGF-1 Treatment: Prepare a stock solution of IGF-1 in sterile PBS or water. Dilute the stock to the desired final concentration in serum-free medium.
-
Aspirate the starvation medium and add the IGF-1-containing medium to the cells. Include a negative control group with serum-free medium only.
-
Incubation: Incubate the cells for the desired period. This can range from 15 minutes for analyzing protein phosphorylation to several days for proliferation or differentiation studies.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses such as:
-
Proliferation Assays: (e.g., MTT, BrdU) to measure cell growth.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins like Akt and ERK.
-
Immunoprecipitation: To study protein-protein interactions within the IGF-1 signaling pathway.
-
-
2. Western Blot Analysis of Akt Phosphorylation
-
Procedure:
-
Follow steps 1-4 of the general protocol, treating cells in 6-well plates.
-
Incubate cells with IGF-1 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube. Determine protein concentration using a BCA or Bradford assay.
-
Proceed with standard western blotting procedures, using primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Diagrams
Caption: IGF-1 Signaling Pathway.
Caption: IGF-1 Experimental Workflow.
Part 2: Glucagon-like Peptide-1 (GLP-1)
Application Notes
Glucagon-like peptide-1 (GLP-1) is an incretin hormone primarily known for its role in regulating glucose homeostasis.[8][9][10] It is released from intestinal L-cells in response to nutrient ingestion and potentiates glucose-dependent insulin secretion from pancreatic β-cells.[11] Beyond its effects on the pancreas, GLP-1 also slows gastric emptying, suppresses appetite, and has protective effects on various cell types, including neurons and cardiovascular cells.[10][11][12] Due to these multifaceted actions, GLP-1 receptor (GLP-1R) agonists are a major class of therapeutics for type 2 diabetes and obesity.[8][12] In cell culture, GLP-1 and its analogs are used to study insulin secretion, β-cell proliferation and survival, and cytoprotective signaling pathways.
Mechanism of Action: GLP-1 exerts its effects by binding to the GLP-1 receptor, a G protein-coupled receptor (GPCR).[11] Activation of the GLP-1R in pancreatic β-cells leads to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac2). This cascade results in:
-
Enhanced glucose-stimulated insulin secretion.
-
Increased insulin gene transcription and biosynthesis.
-
Promotion of β-cell proliferation and inhibition of apoptosis.
Quantitative Data for GLP-1 in Cell Culture
| Parameter | Typical Range/Value | Cell Type Example | Notes |
| Working Concentration | 1 - 100 nM | Pancreatic β-cell lines (e.g., INS-1, MIN6) | Synthetic GLP-1 receptor agonists (e.g., Liraglutide, Exendin-4) are often used due to their longer half-life. |
| Incubation Time | 30 min - 48 hours | Varies by assay | Short-term for insulin secretion assays, long-term for proliferation or gene expression studies. |
| Glucose Concentration | 2.8 mM (low) to 16.7 mM (high) | Pancreatic β-cell lines | GLP-1's effects on insulin secretion are glucose-dependent. |
| Cell Seeding Density | 5 x 10⁴ - 2 x 10⁵ cells/cm² | INS-1, MIN6 | Should be optimized for the specific cell line and assay. |
Experimental Protocols
1. General Protocol for Culturing Pancreatic β-cells with GLP-1
This protocol outlines a general method for treating pancreatic β-cell lines with GLP-1 to assess its impact on cell function.
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol)
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with varying glucose concentrations
-
GLP-1 or a stable GLP-1R agonist
-
Cell culture plates
-
-
Procedure:
-
Cell Culture: Culture cells in complete growth medium in a humidified incubator at 37°C and 5% CO₂. Passage cells regularly to maintain logarithmic growth.
-
Seeding: Seed cells into appropriate culture plates (e.g., 24-well plate for insulin secretion) and allow them to grow to a confluency of 70-80%.
-
Pre-incubation: Before the experiment, wash the cells with PBS and pre-incubate them in a low-glucose buffer (e.g., KRBH with 2.8 mM glucose) for 1-2 hours to establish a basal state.
-
GLP-1 Treatment: Prepare solutions of GLP-1 or its agonist in KRBH buffer containing either low (2.8 mM) or high (16.7 mM) glucose.
-
Aspirate the pre-incubation buffer and add the treatment solutions to the cells. Include appropriate controls (low and high glucose without GLP-1).
-
Incubation: Incubate for the desired time. For insulin secretion assays, a 1-2 hour incubation is typical.
-
Sample Collection and Analysis:
-
Insulin Secretion: Collect the supernatant (KRBH buffer) and measure the insulin concentration using an ELISA kit. Lyse the cells to measure total insulin content for normalization.
-
Gene Expression: For longer incubations, lyse the cells and extract RNA for qRT-PCR analysis of genes like Ins1, Ins2, and Pdx1.
-
Cell Viability: Perform MTT or other viability assays to assess the cytoprotective effects of GLP-1.
-
-
Diagrams
Caption: GLP-1 Signaling in Pancreatic β-cells.
Caption: GLP-1 Insulin Secretion Assay Workflow.
References
- 1. raybiotech.com [raybiotech.com]
- 2. The IGF1 Signaling Pathway: From Basic Concepts to Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of the quantitative balance between insulin-like growth factor (IGF)-1 ligand, receptor, and binding protein levels to predict cell sensitivity and therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Analysis of the quantitative balance between insulin-like growth factor (IGF)-1 ligand, receptor, and binding protein levels to predict cell sensitivity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of iGP-1 in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
iGP-1 is a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking glycolysis and oxidative phosphorylation.[1][2][3][4] As a mixed inhibitor, this compound provides a valuable tool for investigating the metabolic roles of mGPDH in various physiological and pathological contexts, including cancer and metabolic diseases.[1][2][3][4] These application notes provide detailed protocols for the use of this compound in laboratory settings.
Mechanism of Action:
This compound inhibits mGPDH, an enzyme located on the inner mitochondrial membrane.[1][2][3][4] This enzyme is a crucial component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3][4] By inhibiting mGPDH, this compound disrupts this shuttle, leading to a decrease in the oxidation of glycerol-3-phosphate and a subsequent impact on cellular bioenergetics.[1][2][3][4]
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory effects of this compound on mGPDH and its consequences on mitochondrial function.
| Parameter | Value | Species/System | Reference |
| IC | ~6.0 µM | Rat Skeletal Muscle Mitochondria | [1] |
| K | ~1-15 µM | Not specified | [1][3][4] |
| IC | ~8 µM | Rat Skeletal Muscle Mitochondria | [5][6] |
| Experimental Condition | Effect of this compound | Concentration | Cell/System Type | Reference |
| Glycerol phosphate-dependent respiration | Significant decrease | 25 and 80 µM | Isolated Mitochondria | [2][5] |
| Mitochondrial membrane potential (ΔΨm) powered by glycerol phosphate | Significant decrease | 8, 25, and 80 µM | Isolated Mitochondria | [5][6] |
| H | Inhibition | >10 µM | Isolated Mitochondria | [5][6] |
| Respiration on pyruvate, malate, glutamate, or succinate | No significant alteration | Up to 80 µM | Isolated Mitochondria | [2][5] |
| cGPDH (cytosolic GPDH) activity | No significant inhibition | Up to 80 µM | Rabbit cGPDH | [2] |
| Basal and uncoupled respiration on glucose (in the presence of oxamate and aminooxyacetate) | Consistent decrease | 100 µM | Murine Cortical Synaptosomes | [2][4] |
Experimental Protocols
Protocol 1: Measurement of mGPDH Activity in Isolated Mitochondria
This protocol is adapted from the methods described by Orr et al., 2014.[2]
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 120 mM KCl, 5 mM HEPES, 1 mM EGTA, pH 7.2)
-
Glycerol-3-phosphate (substrate)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
This compound (or vehicle control, e.g., DMSO)
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.
-
In a spectrophotometer cuvette, add the assay buffer, rotenone (e.g., 2 µM), antimycin A (e.g., 2 µM), and KCN (e.g., 1 mM) to inhibit the electron transport chain and prevent DCPIP re-oxidation.
-
Add the desired concentration of this compound or vehicle control to the cuvette and incubate for a short period (e.g., 2-5 minutes) at the desired temperature (e.g., 37°C).
-
Add the isolated mitochondria (e.g., 25-50 µg of protein) to the cuvette.
-
Add DCPIP to a final concentration of 50 µM.
-
Initiate the reaction by adding glycerol-3-phosphate (e.g., 20 mM).
-
Immediately begin monitoring the decrease in absorbance at 600 nm, which corresponds to the reduction of DCPIP.
-
Calculate the rate of mGPDH activity from the linear portion of the absorbance curve. The activity is proportional to the rate of DCPIP reduction.
Protocol 2: Assessment of Cellular Respiration in Intact Cells
This protocol outlines a general procedure for measuring the effect of this compound on cellular oxygen consumption using a Seahorse XF Analyzer or a similar instrument.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Analyzer (or equivalent)
-
This compound
-
Other metabolic inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test.
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in the appropriate solvent (e.g., DMSO) and then dilute it to the desired working concentrations in the assay medium.
-
On the day of the assay, remove the cell culture medium and wash the cells with the pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO
2incubator for approximately 1 hour to allow the cells to equilibrate. -
Load the injector ports of the sensor cartridge with this compound and other compounds for the mitochondrial stress test (e.g., Port A: this compound or vehicle, Port B: Oligomycin, Port C: FCCP, Port D: Rotenone/Antimycin A).
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and initiate the protocol.
-
Measure the basal oxygen consumption rate (OCR) before injecting any compounds.
-
Inject this compound or vehicle and monitor the change in OCR to determine the effect of mGPDH inhibition on cellular respiration.
-
Subsequently, inject the other mitochondrial inhibitors to assess various parameters of mitochondrial function in the presence or absence of this compound.
Protocol 3: Treatment of Cultured Cells with this compound for Downstream Analysis
This protocol provides a general guideline for treating cultured cells with this compound to study its effects on cellular processes such as proliferation, viability, or gene expression.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound stock solution (in a sterile solvent like DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for the desired downstream analysis (e.g., cell viability assay kit, lysis buffer for protein or RNA extraction).
Procedure:
-
Plate the cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) and allow them to attach and grow to the desired confluency.
-
Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. Also, prepare a vehicle control with the same concentration of the solvent.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO
2). -
After the incubation period, proceed with the intended downstream analysis. For example:
-
Cell Viability/Proliferation: Use assays such as MTT, WST-1, or CellTiter-Glo.
-
Protein Analysis: Wash the cells with ice-cold PBS, lyse them in an appropriate buffer, and collect the lysates for Western blotting or other protein assays.
-
Gene Expression Analysis: Wash the cells with PBS, lyse them, and extract total RNA for RT-qPCR or microarray analysis.
-
Visualizations
Caption: The Glycerophosphate Shuttle and the site of this compound inhibition.
Caption: General experimental workflow for studying the effects of this compound.
Caption: Downstream consequences of mGPDH inhibition by this compound.
References
- 1. The function and the role of the mitochondrial glycerol-3-phosphate dehydrogenase in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 3. [PDF] Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | Semantic Scholar [semanticscholar.org]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for iGP-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
iGP-1 is a potent and selective cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme of the glycerol phosphate shuttle. This shuttle plays a crucial role in cellular bioenergetics by transferring reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. Inhibition of mGPDH by this compound provides a valuable tool for investigating the metabolic consequences of disrupting this pathway and its implications in various physiological and pathological states, including obesity, diabetes, and cancer. These application notes provide detailed protocols for the preparation, storage, and experimental use of this compound, along with an overview of its mechanism of action and potential downstream signaling effects.
This compound: Chemical Properties and Mechanism of Action
This compound, with the chemical name N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid, is a small molecule inhibitor that selectively targets mGPDH.[1]
| Property | Value | Reference |
| CAS Number | 27031-00-1 | [2] |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [2] |
| Molecular Weight | 309.32 g/mol | [2] |
| IC₅₀ | 6.3 µM for mGPDH | [1] |
Mechanism of Action:
This compound acts as a mixed inhibitor of mGPDH, an enzyme located on the outer surface of the inner mitochondrial membrane.[3][4] mGPDH catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain via coenzyme Q. This process is a key component of the glycerol phosphate shuttle, which is essential for the regeneration of cytosolic NAD+ from NADH produced during glycolysis. By inhibiting mGPDH, this compound disrupts this shuttle, leading to a decrease in the transfer of reducing equivalents into the mitochondria, thereby affecting cellular respiration and ATP production.[2][5]
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.
Stock Solution Preparation
This compound is soluble in various organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.
| Solvent | Maximum Solubility | Reference |
| DMSO | 50 mg/mL | [2][6] |
Protocol for 10 mM DMSO Stock Solution:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.09 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if precipitation occurs.[1]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Working Solution Preparation
For in vitro cell-based assays, the DMSO stock solution can be further diluted in cell culture medium to the desired final concentration. It is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume to avoid precipitation.
For in vivo studies, specific formulations are required to ensure solubility and bioavailability.
Protocol 1: Aqueous Formulation [3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach a final volume of 1 mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
Protocol 2: Oil-Based Formulation [3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare a 2.5 mg/mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly. The final solvent composition will be 10% DMSO and 90% Corn Oil.
Storage
Proper storage is essential to maintain the integrity of this compound.
| Storage Condition | Duration | Reference |
| Solid Powder | 3 years at -20°C | [5] |
| In Solvent (Stock Solution) | 6 months at -80°C | [1][3] |
| 1 month at -20°C | [1][3] |
Storage Recommendations:
-
Store the solid powder at -20°C, protected from light.[4]
-
Store stock solutions in tightly sealed vials at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway: Disruption of the Glycerol Phosphate Shuttle
The primary effect of this compound is the inhibition of mGPDH, which directly disrupts the glycerol phosphate shuttle. This has several immediate metabolic consequences.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting one-carbon metabolism requires mTOR inhibition: a new therapeutic approach in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic compensation activates pro-survival mTORC1 signaling upon 3-phosphoglycerate dehydrogenase inhibition in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 6. Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase by α-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: Insulin-like Growth Factor 1 (IGF-1) Application in Studying Metabolic Diseases
As "iGP-1" does not correspond to a recognized molecule in the context of metabolic diseases, this document provides information on two highly relevant molecules with similar nomenclature: Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) . Both play crucial roles in metabolic regulation and are key subjects of research in diseases such as diabetes and obesity.
Application Notes
Insulin-like Growth Factor 1 (IGF-1) is a critical hormone that shares structural homology with insulin and plays a significant role in growth and metabolic regulation.[1][2] Its involvement in glucose homeostasis makes it a key target of investigation in metabolic diseases like type 2 diabetes and insulin resistance.[1][3]
Mechanism of Action and Signaling Pathway:
IGF-1 exerts its effects by binding to the IGF-1 receptor (IGF-1R), a tyrosine kinase receptor.[1][4] This binding triggers autophosphorylation of the receptor and the recruitment of substrate proteins, primarily the insulin receptor substrate (IRS) proteins.[4][5] This initiates two major downstream signaling cascades:
-
PI3K/Akt Pathway: This pathway is central to the metabolic actions of IGF-1.[2][4] Activated IRS proteins recruit and activate phosphatidylinositol 3-kinase (PI3K), leading to the production of PIP3.[4] PIP3, in turn, activates Akt (also known as Protein Kinase B), which promotes glucose uptake, glycogen synthesis, and protein synthesis, while inhibiting gluconeogenesis and apoptosis.[5][6]
-
Ras/MAPK Pathway: This pathway is predominantly associated with the mitogenic and growth-promoting effects of IGF-1, involving cell proliferation and differentiation.[2][4]
While IGF-1 primarily binds to IGF-1R, it can also bind to the insulin receptor (IR) with lower affinity, and hybrid receptors of IGF-1R and IR exist, further highlighting the crosstalk between these two signaling systems.[1][2]
Role in Metabolic Diseases:
Dysregulation of the IGF-1 system is implicated in various metabolic disorders. Low levels of IGF-1 have been associated with an increased risk of developing type 2 diabetes.[7] IGF-1 contributes to glucose homeostasis by:
-
Enhancing Insulin Sensitivity: IGF-1 can increase the sensitivity of tissues to insulin.[3][8]
-
Promoting Glucose Uptake: It directly stimulates glucose transport into muscle and other tissues.[3]
-
Suppressing Hepatic Glucose Production: Central administration of IGF-1 has been shown to suppress the production of glucose by the liver.[1]
Conversely, conditions of insulin resistance can impact IGF-1 signaling. For instance, low circulating levels of IGFBP-1, a binding protein that modulates IGF-1 bioavailability, are often observed in hyperinsulinemic states and are linked to impaired glucose tolerance.[8]
Quantitative Data
| Parameter | Observation | Organism/System | Reference |
| Hepatic Glucose Production (HGP) | Central administration of IGF-1 markedly suppressed HGP. | Rats | [1] |
| Glucose Infusion Rate (GIR) | ICV administration of IGF-1 increased GIR by >50% during hyperinsulinemic-euglycemic clamps. | Rats | [1] |
| Insulin Sensitivity | Overexpression of IGF-1 in the brain led to enhanced insulin sensitivity. | Mice | [3] |
| Blood Glucose Levels | Central IGF-1 treatment or prolonged overexpression resulted in reduced blood glucose levels. | Mice | [3] |
Experimental Protocols
1. In Vitro Glucose Uptake Assay in Adipocytes or Myocytes
This protocol measures the direct effect of IGF-1 on glucose transport into cells.
-
Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 adipocytes or L6 myotubes) to confluence and differentiate into the desired phenotype.
-
Serum Starvation: Before the experiment, starve the cells in a low-glucose medium for 2-4 hours to minimize basal glucose uptake.
-
IGF-1 Treatment: Treat the cells with varying concentrations of recombinant IGF-1 for a specified period (e.g., 30 minutes). Include a positive control (e.g., insulin) and a negative control (vehicle).
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog (e.g., 2-deoxy-[³H]-glucose) for a short period (e.g., 5-10 minutes).
-
Cell Lysis and Scintillation Counting: Wash the cells with ice-cold PBS to stop the uptake, lyse the cells, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample.
2. In Vivo Hyperinsulinemic-Euglycemic Clamp in Rodents
This "gold standard" technique assesses whole-body insulin sensitivity and tissue-specific glucose uptake in response to IGF-1.
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and insert catheters into the jugular vein (for infusions) and carotid artery (for blood sampling).
-
Basal Period: After a recovery period, take basal blood samples to determine baseline glucose and insulin levels.
-
Experimental Period (Clamp):
-
Initiate a continuous infusion of insulin (or IGF-1 in this specific context) at a constant rate.
-
Simultaneously, infuse a variable rate of glucose solution to maintain blood glucose at a constant, normal level (euglycemia).
-
Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate (GIR) accordingly.
-
-
Steady State: Once a steady state is reached (constant blood glucose with a stable GIR), the GIR is a measure of whole-body glucose disposal and insulin sensitivity.
-
Tracer Administration (Optional): A glucose tracer (e.g., [³H]-glucose) can be infused to measure tissue-specific glucose uptake and endogenous glucose production.
-
Tissue Collection: At the end of the clamp, tissues of interest (e.g., muscle, liver, adipose tissue) can be collected for further analysis.
Diagrams
Caption: IGF-1 signaling pathway in metabolic regulation.
Caption: Workflow for a hyperinsulinemic-euglycemic clamp.
Part 2: Glucagon-like Peptide-1 (GLP-1) Application in Studying Metabolic Diseases
Application Notes
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from L-cells of the intestine in response to nutrient intake.[9][10] It is a key regulator of glucose homeostasis and has become a major therapeutic target for type 2 diabetes and obesity.[11][12]
Mechanism of Action and Signaling Pathway:
GLP-1 acts by binding to its specific G-protein coupled receptor, the GLP-1 receptor (GLP-1R), which is expressed in various tissues including pancreatic β-cells, pancreatic α-cells, the brain, and the gastrointestinal tract.[10][11] Binding of GLP-1 to its receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2). This signaling cascade has several metabolic effects:
-
In Pancreatic β-cells: It enhances glucose-dependent insulin secretion.[10]
-
In Pancreatic α-cells: It suppresses glucagon secretion in a glucose-dependent manner (i.e., during hyperglycemia).[11][12]
-
In the Stomach: It delays gastric emptying, which slows the absorption of glucose from food.[11]
-
In the Brain: It promotes satiety and reduces food intake.[11][12]
Role in Metabolic Diseases:
The therapeutic potential of GLP-1 in metabolic diseases is well-established, with several GLP-1 receptor agonists (GLP-1RAs) approved for clinical use.[12] In individuals with type 2 diabetes, the incretin effect is often diminished, and GLP-1RAs help to restore this function.[10] The multifaceted actions of GLP-1 contribute to:
-
Improved Glycemic Control: By stimulating insulin and suppressing glucagon, GLP-1 lowers blood glucose levels with a low risk of hypoglycemia because its actions are glucose-dependent.[10]
-
Weight Management: By delaying gastric emptying and promoting satiety, GLP-1RAs can lead to significant weight loss.[9][12]
-
Cardiovascular Benefits: Some GLP-1RAs have been shown to reduce the risk of cardiovascular events in patients with type 2 diabetes.[11]
Research also explores the interplay between GLP-1 and other metabolic hormones, such as the potential for GLP-1 to influence the IGF system.[13][14]
Quantitative Data
| Parameter | Observation | Compound | Population | Reference |
| HbA1c Reduction | -0.28% | Liraglutide 1.8 mg | Patients with T1D | [15] |
| HbA1c Reduction | -0.17% | Exenatide | Patients with T1D | [15] |
| IGFBP-1 Levels | Decreased by 37-52% from 150-210 min | GLP-1 Infusion | Humans | [14] |
| Free IGF-1 Levels | Decreased by 29-38% at the end of the study | GLP-1 Infusion | Humans | [14] |
Experimental Protocols
1. In Vitro Insulin Secretion Assay from Pancreatic Islets
This protocol assesses the effect of GLP-1 on glucose-stimulated insulin secretion (GSIS).
-
Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture: Culture the isolated islets for 24-48 hours to allow recovery.
-
Insulin Secretion Assay:
-
Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours.
-
Incubate batches of islets in low glucose, high glucose (e.g., 16.7 mM glucose), and high glucose plus varying concentrations of a GLP-1 analog.
-
After a defined incubation period (e.g., 1 hour), collect the supernatant.
-
-
Insulin Measurement: Measure the concentration of insulin in the supernatant using an ELISA or radioimmunoassay.
-
Data Analysis: Normalize the insulin secretion to the islet number or DNA content.
2. In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This test evaluates the effect of GLP-1 on glucose tolerance after an oral glucose challenge.
-
Animal Preparation: Fast the animals overnight (e.g., 12-16 hours) but allow free access to water.
-
Drug Administration: Administer the GLP-1 receptor agonist or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection) at a specified time before the glucose challenge.
-
Baseline Blood Sample: Take a baseline blood sample (time 0) from the tail vein.
-
Glucose Challenge: Administer a standard dose of glucose solution orally via gavage.
-
Blood Sampling: Collect blood samples at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Glucose Measurement: Measure the blood glucose concentration in each sample.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Diagrams
Caption: GLP-1 signaling in a pancreatic β-cell.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Insulin Receptor Signaling in Normal and Insulin-Resistant States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Role of Insulin/IGF-1 Receptor Signaling on Muscle Growth and Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF-1 and IGFBP-1 as Possible Predictors of Response to Lifestyle Intervention—Results from Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. mdpi.com [mdpi.com]
- 10. An overview of glucagon-like peptide-1 receptor agonists for the treatment of metabolic syndrome: A drug repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Serum GLP-1 and IGF-1 levels are candidate diagnostic biomarkers for type 2 diabetes mellitus complicated by coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Glucagon-like peptide-1 receptor agonists and type 1 diabetes: a potential game changer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Glycerol-3-Phosphate Shuttle Using iGP-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The glycerol-3-phosphate (G3P) shuttle is a crucial metabolic pathway for the transfer of reducing equivalents from cytosolic NADH into the mitochondrial electron transport chain, playing a significant role in cellular bioenergetics.[1][2] This shuttle is particularly important in tissues with high metabolic rates, such as skeletal muscle and the brain.[3] The key enzyme in this shuttle is the mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), which is embedded in the inner mitochondrial membrane.[1][2][4]
iGP-1 is a potent, selective, and cell-permeant small-molecule inhibitor of mGPDH.[2][4][5][6] Its specificity for mGPDH over the cytosolic isoform (cGPDH) and other mitochondrial dehydrogenases makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the G3P shuttle in various cellular and disease models.[1][4][7] These application notes provide detailed protocols for utilizing this compound to investigate the function and contribution of the G3P shuttle to cellular metabolism.
Mechanism of Action
This compound acts as a mixed inhibitor of mGPDH, with reported IC50 and Ki values in the low micromolar range.[2][4][6] By inhibiting mGPDH, this compound blocks the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP) at the inner mitochondrial membrane. This inhibition prevents the transfer of electrons from cytosolic NADH to the mitochondrial electron transport chain via the G3P shuttle.[1][2]
Data Presentation
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | Value | Substrate/Condition | Source |
| mGPDH Inhibition (IC50) | ~8 µM | H₂O₂ production by mGPDH | [1][4] |
| mGPDH Inhibition (Ki) | ~1-15 µM | Mixed inhibition kinetics | [2][4][6] |
| cGPDH Inhibition | No significant inhibition | Enzymatic activity assay | [4] |
| Effect on Mitochondrial Respiration (Glycerol Phosphate) | Significant decrease at 25 µM and 80 µM | State 3 respiration in isolated mitochondria | [4][8] |
| Effect on Mitochondrial Respiration (Other Substrates) | No significant alteration | Pyruvate, malate, glutamate, succinate | [4][8] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) (Glycerol Phosphate) | Significant decrease at 8, 25, and 80 µM | Isolated mitochondria | [1][8] |
| Off-target effect on Succinate Oxidation (ΔΨm) | Significant decrease at 80 µM | 0.5 mM succinate | [8] |
Signaling and Experimental Workflow Diagrams
Caption: The Glycerol-3-Phosphate Shuttle Pathway and the inhibitory action of this compound on mGPDH.
Caption: A general experimental workflow for investigating the G3P shuttle using this compound.
Experimental Protocols
Protocol 1: Measuring the Effect of this compound on Mitochondrial Respiration in Isolated Mitochondria
Objective: To determine the specific inhibitory effect of this compound on G3P-driven mitochondrial oxygen consumption.
Materials:
-
Isolated mitochondria from the tissue of interest (e.g., skeletal muscle, brain)
-
Respiration buffer (e.g., MAS buffer)
-
Substrates: Glycerol-3-phosphate, pyruvate, malate, succinate, glutamate
-
ADP
-
Rotenone (Complex I inhibitor)
-
Oligomycin (ATP synthase inhibitor)
-
This compound (stock solution in DMSO)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k) or a Seahorse XF Analyzer with an appropriate mitochondrial assay kit.
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from fresh tissue using standard differential centrifugation protocols. Assess mitochondrial quality and integrity.
-
Respirometer Setup: Calibrate the respirometer and add respiration buffer to the chambers.
-
Mitochondrial Loading: Add a standardized amount of isolated mitochondria to each chamber.
-
Substrate Addition:
-
G3P-driven Respiration: Add rotenone to inhibit Complex I. Then, add glycerol-3-phosphate as the substrate.
-
Control Substrates: In separate experiments, use other substrate combinations like pyruvate + malate (for Complex I) or succinate + rotenone (for Complex II).
-
-
This compound Treatment: Add this compound at various concentrations (e.g., 2.5, 8, 25, 80 µM) or the vehicle (DMSO) to the chambers.[4][8] Incubate for a short period.
-
State 3 Respiration: Initiate State 3 respiration by adding a saturating concentration of ADP.
-
State 4o Respiration: After ADP is phosphorylated, measure State 4 (leak) respiration. Add oligomycin to measure oligomycin-insensitive respiration (State 4o).
-
Data Analysis: Calculate the oxygen consumption rates (OCR) for each state and substrate condition. Compare the OCR in the presence of this compound to the vehicle control. A significant decrease in G3P-driven respiration with no or minimal effect on other substrate-driven respiration indicates specific inhibition of the G3P shuttle.[4][8]
Protocol 2: Assessing the Impact of this compound on Cellular Bioenergetics in Intact Cells
Objective: To evaluate the contribution of the G3P shuttle to the overall metabolic phenotype of cultured cells.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Seahorse XF Cell Mito Stress Test Kit
-
Seahorse XF Analyzer
-
This compound (stock solution in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
This compound Pre-treatment: On the day of the assay, replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine). Pre-treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
Seahorse Assay:
-
Load the sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Calibrate the Seahorse XF Analyzer.
-
Place the cell plate in the analyzer and initiate the Mito Stress Test protocol.
-
-
Data Acquisition: The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in real-time before and after the sequential injection of the mitochondrial inhibitors.
-
Data Analysis:
-
Analyze the changes in basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity in this compound treated cells compared to controls. A decrease in these parameters suggests a reliance on the G3P shuttle for mitochondrial respiration.
-
Simultaneously, analyze the ECAR to assess changes in glycolysis. An increase in ECAR upon this compound treatment may indicate a compensatory glycolytic response to mitochondrial inhibition.
-
Protocol 3: Measuring Changes in Cytosolic NADH/NAD+ Ratio
Objective: To directly visualize the effect of G3P shuttle inhibition on the cytosolic redox state.
Materials:
-
Cells expressing a genetically encoded NADH/NAD+ biosensor (e.g., Peredox).[5]
-
Fluorescence microscope or plate reader capable of ratiometric imaging.
-
This compound.
-
Aminooxyacetate (AOA) - an inhibitor of the malate-aspartate shuttle (optional, for comparative studies).[5]
Procedure:
-
Cell Culture and Transfection: Culture cells and, if necessary, transfect them with the NADH/NAD+ biosensor plasmid.
-
Imaging Setup: Place the cells on the microscope stage in an appropriate imaging buffer.
-
Baseline Measurement: Acquire baseline fluorescence images at the two excitation/emission wavelengths of the biosensor.
-
Inhibitor Addition: Add this compound to the cells and continuously monitor the ratiometric fluorescence signal.[5]
-
Comparative Analysis (Optional): In a separate experiment, use an inhibitor of the malate-aspartate shuttle, such as AOA, to compare the relative contributions of the two shuttles to maintaining the cytosolic NADH/NAD+ ratio.[5]
-
Data Analysis: Calculate the change in the NADH/NAD+ ratio over time following the addition of this compound. An increase in the ratio indicates an accumulation of cytosolic NADH due to the inhibition of its transport into the mitochondria via the G3P shuttle.[5]
Conclusion
This compound is a powerful and selective tool for dissecting the role of the glycerol-3-phosphate shuttle in cellular metabolism. By employing the protocols outlined above, researchers can quantify the contribution of the G3P shuttle to mitochondrial respiration, assess its importance in maintaining cellular bioenergetic homeostasis, and explore its potential as a therapeutic target in various diseases. Careful experimental design, including appropriate controls and dose-response studies, is essential for obtaining robust and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase. | Helen & Robert Appel Alzheimer’s Disease Research Institute [appel.weill.cornell.edu]
- 3. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycerol-3-Phosphate Shuttle Is a Backup System Securing Metabolic Flexibility in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
iGP-1: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
iGP-1 is a selective and cell-permeant small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), a key enzyme linking cytosolic glycolysis to mitochondrial respiration. By inhibiting mGPDH, this compound provides a powerful tool for investigating the role of the glycerol phosphate shuttle in various physiological and pathological processes. These application notes provide detailed information on the procurement, handling, and utilization of this compound in experimental settings.
Supplier and Purchasing Information
This compound is available for purchase from several reputable suppliers of research chemicals. The following table summarizes key purchasing information from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity |
| MedchemExpress | This compound | 27031-00-1 | C₁₇H₁₅N₃O₃ | 309.32 | >98% |
| Cambridge Bioscience (distributor for TargetMol) | This compound | 27031-00-1 | C₁₇H₁₅N₃O₃ | 309.32 | >98% |
| Sigma-Aldrich (Calbiochem®) | This compound | 27031-00-1 | C₁₇H₁₅N₃O₃ | 309.32 | ≥98% (HPLC) |
Physicochemical and Handling Properties
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Property | Value |
| Appearance | Beige solid |
| Solubility | DMSO: 50 mg/mL |
| Storage | Store at 2-8°C for short-term and -20°C or -80°C for long-term storage. |
| Stock Solution Storage | Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months) to avoid repeated freeze-thaw cycles. |
Mechanism of Action and Signaling Pathway
This compound selectively inhibits the mitochondrial isoform of glycerol-3-phosphate dehydrogenase (mGPDH), an enzyme located on the outer surface of the inner mitochondrial membrane. mGPDH is a critical component of the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH, produced during glycolysis, to the mitochondrial electron transport chain.
The shuttle involves two enzymes: cytosolic GPDH (cGPDH or GPD1) and mitochondrial GPDH (mGPDH or GPD2). cGPDH reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD⁺ in the process. G3P then diffuses to the inner mitochondrial membrane where it is oxidized back to DHAP by mGPDH. This reaction reduces the FAD cofactor of mGPDH to FADH₂, which then donates electrons to the electron transport chain via coenzyme Q (ubiquinone).
This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] This inhibition disrupts the glycerol phosphate shuttle, thereby reducing the flux of electrons into the respiratory chain from cytosolic NADH.
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature, particularly in "Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase"[2]. Researchers should adapt these protocols to their specific experimental systems.
mGPDH Enzyme Activity Assay
This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 120 mM KCl, 10 mM HEPES, 1 mM EGTA, pH 7.2)
-
Glycerol-3-phosphate (substrate)
-
Decylubiquinone (electron acceptor)
-
DCPIP (2,6-dichlorophenolindophenol) (redox dye)
-
Antimycin A (Complex III inhibitor)
-
This compound stock solution (in DMSO)
-
96-well plate and plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, antimycin A, and decylubiquinone.
-
Add isolated mitochondria to the wells of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Immediately start monitoring the change in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time.
-
Calculate the rate of DCPIP reduction, which is proportional to mGPDH activity.
Measurement of Mitochondrial Hydrogen Peroxide (H₂O₂) Production
This protocol assesses the effect of this compound on H₂O₂ production from mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 20 mM HEPES, pH 7.2)
-
Glycerol-3-phosphate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
This compound stock solution (in DMSO)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Prepare a reaction mixture in respiration buffer containing Amplex Red, HRP, and SOD.
-
Add isolated mitochondria to the reaction mixture.
-
Add varying concentrations of this compound (or DMSO as a vehicle control).
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.
-
The rate of fluorescence increase is proportional to the rate of H₂O₂ production.
Inhibition of mGPDH in Intact Cells
This protocol demonstrates how to assess the activity of this compound in a cellular context by measuring oxygen consumption.
Materials:
-
Cell line of interest
-
Cell culture medium
-
High-resolution respirometer (e.g., Oroboros Oxygraph)
-
Digitonin (for plasma membrane permeabilization)
-
Glycerol-3-phosphate (substrate)
-
Respiratory chain inhibitors (e.g., rotenone, antimycin A, oligomycin)
-
This compound stock solution (in DMSO)
Procedure:
-
Harvest and resuspend cells in an appropriate respiration medium.
-
Add the cell suspension to the chamber of the respirometer.
-
Permeabilize the plasma membrane with digitonin to allow substrates and inhibitors to access the mitochondria.
-
Add glycerol-3-phosphate to stimulate mGPDH-linked respiration.
-
Titrate this compound into the chamber and record the corresponding changes in oxygen consumption rate.
-
Use other respiratory substrates and inhibitors to confirm the specificity of this compound's effect.
Caption: A general experimental workflow for characterizing the effects of this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published literature.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ (mGPDH activity) | ~6.0 µM | Isolated rat skeletal muscle mitochondria | [1] |
| IC₅₀ (H₂O₂ production) | ~8.0 µM | Isolated rat skeletal muscle mitochondria | [2] |
| Inhibition Type | Mixed | Isolated rat skeletal muscle mitochondria | [1] |
| Selectivity | No significant inhibition of cytosolic GPDH (cGPDH) at concentrations up to 80 µM. | Rabbit cGPDH |
Conclusion
This compound is a valuable research tool for studying the role of mitochondrial glycerol-3-phosphate dehydrogenase and the glycerol phosphate shuttle. Its cell permeability and selectivity make it suitable for a range of in vitro and cell-based assays. The protocols and information provided in these application notes are intended to serve as a guide for researchers to design and execute their experiments effectively. As with any inhibitor, it is essential to perform appropriate controls to ensure the specificity of the observed effects.
References
Application Note and Protocol: DCPIP Assay for the Evaluation of iGP-1 on Mitochondrial Complex I Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane. It plays a crucial role in cellular respiration by oxidizing NADH to NAD+ and transferring electrons to ubiquinone. This process contributes to the generation of a proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[1][2] Dysfunction of Complex I has been implicated in a variety of human diseases, including neurodegenerative disorders and metabolic syndromes, making it a key target for drug development.[3]
This application note provides a detailed protocol for a colorimetric assay to determine the activity of mitochondrial Complex I using the redox dye 2,6-dichlorophenolindophenol (DCPIP). DCPIP acts as an artificial electron acceptor, allowing for the measurement of Complex I activity by monitoring its reduction, which is observed as a decrease in absorbance at 600 nm.[4][5] The protocol is designed to assess the inhibitory or modulatory effects of a novel compound, iGP-1, on Complex I activity in isolated mitochondria.
Principle of the Assay
The assay measures the NADH-dependent reduction of DCPIP, which is coupled to the activity of Complex I. In this system, NADH serves as the electron donor for Complex I. The electrons are then transferred to an intermediate, and finally to DCPIP, which becomes reduced and colorless. The rate of DCPIP reduction, measured as a decrease in absorbance at 600 nm, is proportional to the activity of Complex I.[4][6] The specificity of the assay is confirmed by using rotenone, a known and potent inhibitor of Complex I. The rotenone-sensitive activity is considered the true Complex I activity.[1][7]
Materials and Reagents
-
Isolated mitochondria (e.g., from cultured cells or animal tissue)
-
This compound (or other test compounds)
-
DCPIP (2,6-dichlorophenolindophenol)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Rotenone
-
Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, 5 mM MgCl2)
-
96-well microplate, clear, flat-bottom
-
Microplate reader capable of kinetic measurements at 600 nm
-
Bicinchoninic acid (BCA) protein assay kit
Experimental Protocol
Preparation of Reagents
-
Assay Buffer: Prepare a solution of 20 mM potassium phosphate and 5 mM MgCl2 in ultrapure water. Adjust the pH to 7.4.
-
DCPIP Stock Solution (10 mM): Dissolve the appropriate amount of DCPIP in ultrapure water. Protect from light and prepare fresh.
-
NADH Stock Solution (10 mM): Dissolve the appropriate amount of NADH in Assay Buffer. Prepare fresh and keep on ice.
-
Rotenone Stock Solution (2 mM): Dissolve the appropriate amount of rotenone in DMSO.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
Isolation and Quantification of Mitochondria
-
Isolate mitochondria from the desired source (e.g., cell culture or tissue) using a standard differential centrifugation protocol.[8]
-
Determine the protein concentration of the isolated mitochondrial preparation using a BCA protein assay kit.
-
Adjust the concentration of the mitochondrial suspension to 1 mg/mL with Assay Buffer. Keep the mitochondrial suspension on ice.
DCPIP Assay Procedure
-
Prepare Reaction Mix: In a 96-well microplate, prepare the reaction mixtures as described in Table 1.
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the Reaction: Add 20 µL of NADH solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm every 30 seconds for 5-10 minutes at 30°C.
Table 1: Reaction Mixture Setup
| Component | Blank | Control | + Rotenone | + this compound |
| Assay Buffer | 160 µL | 140 µL | 130 µL | 130 µL |
| Mitochondria (1 mg/mL) | - | 20 µL | 20 µL | 20 µL |
| DCPIP (10 mM) | 20 µL | 20 µL | 20 µL | 20 µL |
| Rotenone (2 mM) | - | - | 10 µL | - |
| This compound (Test Concentration) | - | - | - | 10 µL |
| NADH (10 mM) | 20 µL | 20 µL | 20 µL | 20 µL |
| Total Volume | 200 µL | 200 µL | 200 µL | 200 µL |
Data Analysis
-
Calculate the rate of DCPIP reduction (ΔAbs/min) from the linear portion of the kinetic curve for each well.
-
Subtract the rate of the Blank from all other rates.
-
Calculate the specific Complex I activity using the following formula:
Complex I Activity (nmol/min/mg) = [(Rate of Control) - (Rate of +Rotenone)] / (ε × pathlength × mg protein)
-
ε (molar extinction coefficient of DCPIP) = 21 mM⁻¹cm⁻¹ at 600 nm
-
pathlength (cm) = depends on the volume in the well and the microplate specifications.
-
-
To determine the effect of this compound, calculate the percent inhibition:
% Inhibition = [1 - (Rate of +this compound - Rate of +Rotenone) / (Rate of Control - Rate of +Rotenone)] × 100
Data Presentation
Hypothetical Results
The following tables present hypothetical data for the effect of this compound on mitochondrial Complex I activity.
Table 2: Effect of this compound on Complex I Activity
| Treatment | ΔAbs/min (Mean ± SD) | Complex I Activity (nmol/min/mg) | % Inhibition |
| Control | 0.058 ± 0.004 | 13.8 | 0 |
| + Rotenone | 0.012 ± 0.001 | 0 | 100 |
| + this compound (1 µM) | 0.045 ± 0.003 | 7.8 | 43.5 |
| + this compound (10 µM) | 0.029 ± 0.002 | 4.0 | 71.0 |
| + this compound (100 µM) | 0.015 ± 0.001 | 0.7 | 94.9 |
Table 3: IC50 Determination for this compound
| This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.1 | 8.2 ± 1.5 |
| 1 | 43.5 ± 3.2 |
| 10 | 71.0 ± 4.1 |
| 50 | 90.3 ± 2.8 |
| 100 | 94.9 ± 1.9 |
| IC50 | ~2.5 µM |
Visualizations
Experimental Workflow
Caption: DCPIP Assay Workflow for this compound Evaluation.
Hypothetical Signaling Pathway of this compound Action
Caption: Hypothetical Mechanism of this compound Inhibition of Complex I.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Mitochondrial complex I inhibitors suppress tumor growth through concomitant acidification of the intra- and extracellular environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Electron Transfer Cascade Enzyme Activity Assessment in Cultured Neurons and Select Brain Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. api-apac.labcart.com [api-apac.labcart.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Measuring mGPDH Activity with iGP-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing iGP-1, a potent and cell-permeable inhibitor, to measure the activity of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). This document includes detailed protocols for assessing mGPDH activity through various indirect methods, a summary of key quantitative data, and diagrams illustrating the relevant biological pathways and experimental workflows.
Introduction
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in lipid metabolism and the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][2][3] The small molecule this compound is a selective inhibitor of mGPDH, making it a valuable tool for studying the enzyme's function and for screening potential therapeutic compounds.[2][3][4] this compound exhibits a mixed-inhibition pattern and has been shown to be effective in both isolated mitochondria and intact cells.[2][3]
Key Features of this compound
-
Potency and Selectivity: this compound is a potent inhibitor of mGPDH with an IC50 value of 6.3 µM.[4] It shows high selectivity for the mitochondrial isoform over the cytosolic glycerol-3-phosphate dehydrogenase (cGPDH).[2][5]
-
Cell Permeability: this compound can cross cellular membranes, allowing for the investigation of mGPDH activity in intact cell systems.[2][6]
-
Fluorescent Properties: this compound possesses intrinsic fluorescent properties, with excitation and emission maxima between 320-360 nm and 360-480 nm, respectively, which can be utilized for cellular uptake studies.[2][6]
Data Summary
The following tables summarize the quantitative data regarding the effects of this compound on various measures of mitochondrial function, which are indicative of mGPDH activity.
Table 1: Inhibitory Effects of this compound on mGPDH Activity and Related Mitochondrial Functions
| Parameter Measured | Substrate(s) | This compound Concentration | Observed Effect | Reference |
| mGPDH Enzymatic Activity | Glycerol Phosphate | 1 - 100 µM | Significant inhibition at all concentrations tested | [2][5] |
| cGPDH Enzymatic Activity | Glycerol Phosphate | Up to 100 µM | No significant inhibition | [2] |
| H₂O₂ Production by mGPDH | Glycerol Phosphate | 0.25 - 80 µM | Progressive inhibition (Half-maximal effect ~8 µM) | [1][2] |
| Mitochondrial Membrane Potential (ΔΨm) | Glycerol Phosphate | 8, 25, 80 µM | Significant decrease | [1][2] |
| Mitochondrial Respiration (State 3) | Glycerol Phosphate | 25, 80 µM | Significant decrease | [1][2] |
| H₂O₂ Production by Complex I (Site IQ) | 0.5 mM Succinate | > 10 µM | Inhibition observed | [1][2] |
| H₂O₂ Production by Complex I (Site IQ) | 5 mM Succinate | Up to 80 µM | No significant effect | [1][2] |
| Mitochondrial Respiration (State 3) | Pyruvate + Malate | Up to 80 µM | No significant alteration | [1][2] |
| Mitochondrial Respiration (State 3) | Glutamate + Malate | Up to 80 µM | No significant alteration | [1][2] |
| Mitochondrial Respiration (State 3) | Succinate | Up to 80 µM | No significant alteration | [1][2] |
Table 2: Properties of this compound
| Property | Value | Reference |
| IC50 (mGPDH) | 6.3 µM | [4] |
| Kᵢ (mixed inhibitor) | ~1–15 µM | [2][3] |
| Molecular Weight | 309.32 g/mol | [4] |
| Solubility | DMSO (up to 50 mg/ml) | [4] |
| Excitation Maximum | 342 nm | [2][6] |
| Emission Maximum | 378 nm | [2][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glycerol phosphate shuttle and a general workflow for assessing mGPDH activity using this compound.
Caption: The Glycerol Phosphate Shuttle and the inhibitory action of this compound on mGPDH.
Caption: General experimental workflow for measuring mGPDH activity using this compound.
Experimental Protocols
The following are generalized protocols for measuring mGPDH activity using this compound. Specific concentrations and incubation times may need to be optimized for your experimental system.
Protocol 1: Measurement of mGPDH-dependent H₂O₂ Production
This assay measures the production of hydrogen peroxide, a byproduct of mGPDH activity, using a fluorescent probe such as Amplex Red.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., KCl-based buffer with EGTA, pH 7.2)
-
Glycerol-3-phosphate (substrate)
-
This compound (inhibitor)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Rotenone (Complex I inhibitor, to prevent reverse electron transport)
-
Antimycin A (Complex III inhibitor, to enhance H₂O₂ production)
-
Superoxide dismutase (SOD)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em ~570/585 nm)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare working solutions of substrates and other reagents in the assay buffer.
-
Prepare a fresh Amplex Red/HRP working solution.
-
-
Assay Setup:
-
Add isolated mitochondria to each well of the microplate.
-
Add SOD to convert superoxide to H₂O₂.
-
Add rotenone and antimycin A.
-
Add the Amplex Red/HRP working solution.
-
-
Inhibitor Incubation:
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Incubate for a short period (e.g., 5-10 minutes) at the desired temperature.
-
-
Initiate Reaction:
-
Add glycerol-3-phosphate to initiate the reaction.
-
-
Measurement:
-
Immediately begin measuring the fluorescence increase over time in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of H₂O₂ production from the linear phase of the fluorescence curve.
-
Normalize the rates to the vehicle control to determine the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Measurement of mGPDH-dependent Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the effect of this compound on the mitochondrial membrane potential generated by the oxidation of glycerol-3-phosphate, using a fluorescent dye like TMRM or TMRE.
Materials:
-
Intact cells or isolated mitochondria
-
Appropriate cell culture medium or mitochondrial assay buffer
-
Glycerol-3-phosphate
-
This compound
-
TMRM or TMRE (potentiometric fluorescent dye)
-
Rotenone
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler, for control)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell/Mitochondria Preparation:
-
For intact cells, seed them in a suitable imaging plate.
-
For isolated mitochondria, prepare a suspension in the assay buffer.
-
-
Dye Loading:
-
Load the cells or mitochondria with TMRM/TMRE according to the manufacturer's instructions.
-
-
Inhibitor and Substrate Addition:
-
Add rotenone and oligomycin to all samples.
-
Add varying concentrations of this compound (or DMSO vehicle).
-
Add glycerol-3-phosphate to energize the mitochondria.
-
-
Measurement:
-
Measure the fluorescence of TMRM/TMRE. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
-
As a control, add FCCP at the end of the experiment to induce complete depolarization.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each condition.
-
Normalize the fluorescence values to the vehicle control to determine the effect of this compound on ΔΨm.
-
Protocol 3: Measurement of mGPDH-dependent Oxygen Consumption
This protocol measures the rate of oxygen consumption by isolated mitochondria respiring on glycerol-3-phosphate, using high-resolution respirometry.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (e.g., MiR05)
-
Glycerol-3-phosphate
-
This compound
-
Rotenone
-
ADP
-
Oligomycin
-
High-resolution respirometer (e.g., Oroboros O2k)
Procedure:
-
Respirometer Setup:
-
Calibrate the oxygen sensors of the respirometer.
-
Add respiration buffer and mitochondria to the chambers.
-
-
Substrate and Inhibitor Addition:
-
Add rotenone to inhibit Complex I.
-
Add glycerol-3-phosphate to initiate substrate oxidation by mGPDH (State 2 respiration).
-
Add varying concentrations of this compound (or DMSO vehicle) and observe the effect on State 2 respiration.
-
-
Measurement of State 3 and State 4 Respiration:
-
Add a saturating amount of ADP to induce State 3 respiration (maximum oxidative phosphorylation).
-
After a stable State 3 rate is achieved, add oligomycin to inhibit ATP synthase and induce State 4o respiration (leak respiration).
-
-
Data Analysis:
-
Calculate the oxygen consumption rates for each respiratory state.
-
Compare the rates in the presence and absence of this compound to determine its inhibitory effect on mGPDH-driven respiration.
-
Conclusion
This compound is a specific and versatile tool for investigating the role of mGPDH in cellular bioenergetics. The protocols and data presented here provide a foundation for researchers to design and execute experiments to measure mGPDH activity in various biological contexts. Proper experimental design, including appropriate controls and optimization, is crucial for obtaining reliable and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. focusbiomolecules.com [focusbiomolecules.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: IGF-1 as a Tool for Studying Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like Growth Factor 1 (IGF-1) is a crucial signaling molecule involved in cellular growth, proliferation, and survival.[1] Recent studies have highlighted its significant role in regulating mitochondrial function, making it a valuable tool for investigating mitochondrial respiration and bioenergetics.[2][3] IGF-1 has been shown to enhance mitochondrial function by promoting both mitochondrial biogenesis and mitophagy, the selective removal of damaged mitochondria.[2][4] This application note provides a comprehensive overview of how IGF-1 can be utilized to study mitochondrial respiration, complete with detailed protocols and data presentation.
The primary mechanism by which IGF-1 stimulates mitochondrial respiration involves the activation of the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3] This activation triggers downstream signaling cascades, most notably the PI3K/AKT pathway.[3] Activated AKT can then influence mitochondrial function through various downstream effectors. One key mechanism is the increase in mitochondrial calcium (Ca2+) uptake, which in turn activates dehydrogenases in the tricarboxylic acid (TCA) cycle, boosting the production of NADH and FADH2, the primary substrates for the electron transport chain (ETC).[5][6] This leads to an overall increase in oxygen consumption and ATP production.[5]
Furthermore, the IGF-1 signaling pathway, through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and subsequent activation of Nuclear Factor Erythroid 2-related Factor 2 (Nrf2), can induce the expression of genes involved in mitochondrial biogenesis and the mitophagy receptor BNIP3.[7] This dual regulation ensures not only the generation of new mitochondria but also the clearance of damaged ones, maintaining a healthy and efficient mitochondrial network.[7]
Data Presentation
The following table summarizes the quantitative effects of IGF-1 on mitochondrial respiration parameters as measured by the Seahorse XF Cell Mito Stress Test in human embryonic stem cell-derived cardiomyocytes (hES-CMs).
| Parameter | Fold Change with IGF-1 (10 nM for 24h) | Reference |
| Basal Respiration | 1.37 ± 0.10 | [5][6] |
| ATP-Linked Respiration | 1.45 ± 0.14 | [5][6] |
| Maximal Respiration | 1.29 ± 0.09 | [5][6] |
| Proton Leak | 1.71 ± 0.12 | [5][6] |
Signaling Pathway
The following diagram illustrates the signaling pathway through which IGF-1 modulates mitochondrial respiration.
Caption: IGF-1 signaling pathway leading to enhanced mitochondrial respiration.
Experimental Protocols
Protocol 1: Assessment of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is adapted from studies investigating the effect of IGF-1 on cardiomyocyte mitochondrial respiration.[5][6]
Materials:
-
Seahorse XF96 or XFe96 Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF DMEM Medium (or other appropriate base medium)
-
Glucose, Sodium Pyruvate, L-Glutamine
-
Recombinant Human IGF-1
-
Bovine Serum Albumin (BSA)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone & Antimycin A)
-
Cell line of interest (e.g., hES-CMs, C2C12 myoblasts, etc.)
-
Standard cell culture reagents and equipment
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed cells in a Seahorse XF96 cell culture microplate at a pre-determined optimal density. Cell density should be optimized to yield a basal OCR in the linear range of the instrument.
-
Allow cells to attach and grow overnight in a standard CO2 incubator at 37°C.
-
-
IGF-1 Stimulation:
-
On the day of the experiment, replace the culture medium with fresh medium containing 10 nM recombinant human IGF-1 dissolved in 0.1% BSA. For the vehicle control, use medium containing only 0.1% BSA.
-
Incubate the cells with IGF-1 for the desired duration (e.g., 24 hours).[5]
-
-
Seahorse XF Plate Hydration and Assay Medium Preparation:
-
The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
On the day of the assay, prepare the Seahorse assay medium. For example, supplement Seahorse XF DMEM medium with 10 mM glucose, 1 mM sodium pyruvate, and 2 mM L-glutamine.[8] Warm the medium to 37°C.
-
-
Cell Plate Preparation for Assay:
-
One hour before the assay, remove the cell culture medium from the Seahorse plate and wash the cells once with the warmed Seahorse assay medium.
-
Add the final volume of warmed Seahorse assay medium to each well and incubate the plate at 37°C in a non-CO2 incubator for 45-60 minutes.[8]
-
-
Seahorse XF Mito Stress Test:
-
Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone & Antimycin A) at optimized concentrations.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
After calibration, replace the calibrant plate with the cell culture plate.
-
Run the Seahorse XF Cell Mito Stress Test protocol, which involves sequential injections of the mitochondrial inhibitors to measure basal respiration, ATP-linked respiration, maximal respiration, proton leak, and non-mitochondrial oxygen consumption.
-
-
Data Analysis:
-
After the run, normalize the OCR data to the cell number or protein content in each well.
-
Calculate the different parameters of mitochondrial respiration using the Seahorse Wave software.
-
Compare the results from IGF-1 treated cells to the vehicle-treated control cells.
-
Protocol 2: Visualization of Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for assessing the effect of IGF-1 on mitochondrial respiration.
Caption: Experimental workflow for studying IGF-1's effect on OCR.
Conclusion
IGF-1 is a potent modulator of mitochondrial respiration, acting through a well-defined signaling pathway to enhance mitochondrial function. The protocols and data presented here provide a framework for researchers to utilize IGF-1 as a tool to investigate mitochondrial bioenergetics in various cellular models. The use of techniques such as the Seahorse XF Analyzer allows for a detailed and quantitative assessment of the impact of IGF-1 on mitochondrial health and function, offering valuable insights for basic research and drug development.
References
- 1. Insulin-like growth factor 1 signaling is essential for mitochondrial biogenesis and mitophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Balanced Act: The Effects of GH–GHR–IGF1 Axis on Mitochondrial Function [frontiersin.org]
- 3. Effects of GH/IGF on the Aging Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IGF-1 Signaling Regulates Mitochondrial Remodeling during Myogenic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IGF-1 boosts mitochondrial function by a Ca2+ uptake-dependent mechanism in cultured human and rat cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IGF-1 boosts mitochondrial function by a Ca2+ uptake-dependent mechanism in cultured human and rat cardiomyocytes [frontiersin.org]
- 7. IGF-1 Signalling Regulates Mitochondria Dynamics and Turnover through a Conserved GSK-3β-Nrf2-BNIP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hpst.cz [hpst.cz]
Application Note: iGP-1 Cell Permeability and P-glycoprotein (P-gp) Inhibition Assay
Introduction
iGP-1 is a novel small molecule inhibitor of P-glycoprotein (P-gp/MDR1/ABCB1), a key ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By actively effluxing a wide range of chemotherapeutic agents, P-gp reduces their intracellular concentration and efficacy. The development of potent P-gp inhibitors that can readily permeate the cell membrane is a critical strategy to overcome MDR. This application note provides a detailed protocol for assessing the cell permeability and P-gp inhibitory activity of this compound using a fluorescent substrate accumulation assay in a P-gp overexpressing cancer cell line.
Assay Principle
This assay quantifies the ability of this compound to inhibit the P-gp-mediated efflux of a fluorescent substrate, such as Rhodamine 123 or Calcein-AM. In P-gp overexpressing cells, the fluorescent substrate is rapidly transported out of the cell, resulting in low intracellular fluorescence. If this compound is cell-permeable and effectively inhibits P-gp, the efflux of the fluorescent substrate will be blocked, leading to its intracellular accumulation and a corresponding increase in fluorescence intensity. This increase is proportional to the P-gp inhibitory activity of this compound.
Experimental Protocols
I. Required Materials
-
Cell Lines:
-
P-gp overexpressing cell line (e.g., NCI/ADR-RES, MES-SA/Dx5)
-
Parental cell line with low P-gp expression (e.g., OVCAR-8, MES-SA)
-
-
Reagents:
-
This compound (with a known concentration stock solution)
-
Verelan (Verapamil) or other known P-gp inhibitor (as a positive control)
-
Rhodamine 123 or Calcein-AM (fluorescent P-gp substrate)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Fluorescence microplate reader or flow cytometer
-
96-well black, clear-bottom tissue culture plates
-
Hemocytometer or automated cell counter
-
II. Cell Culture
-
Culture the P-gp overexpressing and parental cell lines in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Maintain the cells by subculturing them every 2-3 days, ensuring they do not exceed 80-90% confluency.
-
For the P-gp overexpressing cell line, it may be necessary to maintain selection pressure by including a low concentration of the selecting agent (e.g., doxorubicin) in the culture medium, followed by a washout period before the assay.
III. This compound P-gp Inhibition Assay Protocol
-
Cell Seeding:
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS). A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Prepare a solution of the positive control (e.g., 50 µM Verapamil).
-
Prepare a vehicle control (e.g., 0.5% DMSO in assay buffer).
-
-
Compound Incubation:
-
After 24 hours of incubation, carefully aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of pre-warmed assay buffer.
-
Add 50 µL of the prepared this compound dilutions, positive control, or vehicle control to the respective wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Fluorescent Substrate Addition and Incubation:
-
Prepare a working solution of the fluorescent P-gp substrate (e.g., 1 µM Rhodamine 123 or 0.25 µM Calcein-AM) in the assay buffer.
-
Add 50 µL of the fluorescent substrate working solution to all wells, resulting in a final volume of 100 µL.
-
Incubate the plate for an additional 60-90 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, aspirate the solution from the wells.
-
Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular substrate.
-
Add 100 µL of PBS or a suitable lysis buffer to each well.
-
Measure the intracellular fluorescence using a fluorescence microplate reader at the appropriate excitation and emission wavelengths (Rhodamine 123: Ex/Em ~485/530 nm; Calcein-AM: Ex/Em ~494/517 nm).
-
IV. Data Analysis
-
Subtract the background fluorescence (wells with no cells).
-
Normalize the fluorescence intensity of the this compound treated wells to the vehicle control.
-
Plot the normalized fluorescence intensity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that results in a 50% increase in substrate accumulation compared to the vehicle control.
Data Presentation
Table 1: P-gp Inhibitory Activity of this compound
| Compound | Cell Line | IC50 (µM) | Max. Fluorescence Increase (%) |
| This compound | NCI/ADR-RES | 0.5 ± 0.1 | 95 ± 5 |
| Verapamil | NCI/ADR-RES | 5.2 ± 0.8 | 100 ± 3 |
| This compound | OVCAR-8 | > 100 | Not Applicable |
Data are representative and should be determined experimentally. Values are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for the this compound cell permeability and P-gp inhibition assay.
Caption: Proposed mechanism of this compound action in overcoming P-gp mediated drug resistance.
In Vivo Applications of Insulin-like Growth Factor-1 (IGF-1) and its Pathway Modulators: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo applications of Insulin-like Growth Factor-1 (IGF-1) and its signaling pathway inhibitors. The information is curated from a range of preclinical studies, offering insights into experimental design, quantitative outcomes, and the underlying molecular mechanisms. The protocols and data presented herein are intended to serve as a valuable resource for researchers designing and executing in vivo studies in oncology, neurodegenerative disease, and bone metabolism.
I. In Vivo Applications in Oncology
The IGF-1 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, making it a key target in cancer research. In vivo studies have extensively investigated the anti-tumor effects of inhibiting the IGF-1 receptor (IGF-1R) using monoclonal antibodies like ganitumab and cixutumumab, and small molecule tyrosine kinase inhibitors (TKIs) such as linsitinib.
Quantitative Data Summary: Anti-Tumor Efficacy of IGF-1R Inhibitors
| Therapeutic Agent | Cancer Model | Animal Model | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Ganitumab (AMG 479) | VCaP Prostate Cancer Xenograft | Athymic Nude Mice | 300µg, twice weekly, intraperitoneal | Increased tumor doubling time from 2.3±0.4 weeks to 6.4±0.4 weeks. Combined with castration, tumor volume was reduced by 72% after 4 weeks. | [1] |
| CT26 Colon Carcinoma | Athymic Nude Mice | 1 mg, intraperitoneal (pretreatment) | Combined with 5-fluorouracil, resulted in ~80% tumor growth inhibition. | [2] | |
| Linsitinib (OSI-906) | IGF-1R-driven Xenograft | Mice | 75 mg/kg, once daily, oral | 100% Tumor Growth Inhibition (TGI) and 55% tumor regression. | [3] |
| NCI-H292 Xenograft | Mice | 60 mg/kg, single dose, oral | Inhibited tumor growth. | [3][4] | |
| Cixutumumab (IMC-A12) | Various Xenograft Models (breast, colon, lung, etc.) | Not specified | Not specified | Demonstrated tumor growth inhibition, though regressions were infrequent. | [5] |
Experimental Protocols
Protocol 1: Evaluation of an IGF-1R Inhibitor in a Human Cancer Xenograft Model
This protocol outlines a typical workflow for assessing the in vivo efficacy of an IGF-1R inhibitor, such as ganitumab, in a subcutaneous xenograft mouse model.
1. Cell Culture and Animal Model:
- Human cancer cells (e.g., VCaP prostate cancer cells) are cultured under standard conditions.
- Male athymic nude mice (4-6 weeks old) are used.
2. Tumor Implantation:
- A suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) is injected subcutaneously into the flank of each mouse.
- Tumors are allowed to grow to a palpable size (e.g., average volume of 200-300 mm³).
3. Treatment Administration:
- Mice are randomized into treatment and control groups.
- The therapeutic agent (e.g., ganitumab at 300µg) or a control antibody is administered via intraperitoneal injection twice weekly.
4. Data Collection and Analysis:
- Tumor volume is measured twice weekly using calipers.
- Body weight is monitored as an indicator of toxicity.
- At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for proliferation markers).
5. Endpoint:
- The study may be concluded when tumors in the control group reach a predetermined size or after a specified duration of treatment.
Signaling Pathways and Experimental Workflows
The IGF-1R signaling cascade is a central mechanism driving cancer cell proliferation and survival. Inhibition of this pathway is a key therapeutic strategy.
II. In Vivo Applications in Neurodegenerative Diseases
IGF-1 plays a crucial neuroprotective role in the central nervous system. In vivo studies have explored its potential to ameliorate pathologies associated with neurodegenerative disorders like Alzheimer's disease and ischemic stroke.
Quantitative Data Summary: Neuroprotective Effects of IGF-1
| Application | Animal Model | Treatment | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Alzheimer's Disease | APP/PS2 Transgenic Mice | IGF-1 | 50 µg/kg/day, subcutaneous, for 2 months | Improved scores in marble-burying and nest shredding behavioral tests. | [6] |
| Ischemic Stroke | Aged Rats (24-25 months) | IGF-1 | 1 mg/kg, subcutaneous, at 30 and 120 min post-insult | Reduced infarct size by 34%. | [7] |
| Ischemic Stroke | Adult Rats | IGF-1 | 20 µg, intracerebroventricular | Reduced neuronal loss in all brain regions studied. | [8] |
| Focal Ischemia | Rats (MCAO model) | IGF-1 | Intracerebroventricular | Maximum reduction in total infarct size of 37%. | [9] |
Experimental Protocols
Protocol 2: Evaluation of IGF-1 in a Mouse Model of Alzheimer's Disease
This protocol provides a framework for assessing the neuroprotective effects of IGF-1 in the APP/PS2 transgenic mouse model of Alzheimer's disease.
1. Animal Model:
- APP/PS2 transgenic mice, which develop amyloid plaques characteristic of Alzheimer's disease, are used.
2. Treatment Administration:
- Mice are administered with either IGF-1 (50 µg/kg/day) or a vehicle (e.g., sterile saline) via subcutaneous injection.
- Treatment is carried out for a specified duration, for example, two months.
3. Behavioral Testing:
- A battery of behavioral tests is performed to assess cognitive and behavioral functions. Examples include:
- Marble-Burying Test: To assess anxiety and obsessive-compulsive-like behavior.
- Nest Shredding Test: To evaluate nest-building behavior, which can be impaired in mouse models of neurodegeneration.
4. Biochemical and Histological Analysis:
- At the end of the study, brain tissue is collected for analysis of amyloid-β plaque deposition, neuroinflammation markers, and synaptic protein levels.
Signaling Pathways and Experimental Workflows
IGF-1 exerts its neuroprotective effects through multiple downstream signaling pathways that promote neuronal survival and synaptic plasticity.
III. In Vivo Applications in Bone Metabolism
IGF-1 is a potent anabolic agent for bone, playing a crucial role in both bone formation and resorption. In vivo studies have demonstrated its capacity to increase bone mineral density and stimulate osteoblast activity.
Quantitative Data Summary: Effects of IGF-1 on Bone
| Application | Animal Model | Treatment | Dosing Regimen | Key Quantitative Outcomes | Reference(s) |
| Bone Formation | Rats | IGF-1 | Continuous intra-arterial infusion for up to 14 days | Significantly increased cortical bone formation (p < 0.01). Increased trabecular bone by 22% (p = 0.07) after 7 days. | [10] |
| Bone Mineral Density | Weaver Mutant Mice | IGF-1 Transgene | - | Increased total Bone Mineral Density (BMD) to 110.7% (females) and 117.7% (males) of weaver littermates at D45. | [11] |
| Bone Growth | IGF-I Knockout Mice | - | - | Femoral length, size, and BMD were reduced by 40–55% at day 56 compared to control mice. | [12] |
| Bone Growth | LID+ALSKO Mice | IGF-1 | 4 weeks of treatment | Increased body length by 6.07% and significantly increased femoral length. | [13][14] |
Experimental Protocols
Protocol 3: Evaluation of IGF-1 on Bone Formation in Rats
This protocol describes a method for assessing the local effects of IGF-1 on bone metabolism using continuous intra-arterial infusion.
1. Animal Model:
- Adult female rats are used.
2. Surgical Procedure:
- A catheter is surgically implanted into the arterial supply of one hindlimb for continuous infusion. The contralateral limb serves as an internal control.
3. Treatment Administration:
- IGF-1 is continuously infused through the catheter for a period of up to 14 days.
4. Histomorphometric Analysis:
- At the end of the infusion period, bone samples are collected from both the treated and control limbs.
- Histomorphometric techniques are used to quantify parameters of bone formation (e.g., cortical bone formation rate) and resorption (e.g., number of osteoclasts).
Logical Relationships in Bone Metabolism
IGF-1's role in bone metabolism is multifaceted, influencing both bone-building (osteoblasts) and bone-resorbing (osteoclasts) cells.
References
- 1. Targeting IGF-1R with ganitumab inhibits tumorigenesis and increases durability of response to androgen-deprivation therapy in VCaP prostate cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF1R blockade with ganitumab results in systemic effects on the GH–IGF axis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Cixutumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of IGF-1 Effects on White Adipose Tissue and Hippocampus in Alzheimer’s Disease Mice via Transcriptomic and Cellular Analysis [mdpi.com]
- 7. Insulin-Like Growth Factor-1 Is Neuroprotective in Aged Rats With Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of insulin-like growth factor (IGF)-1, IGF-2, and des-IGF-1 on neuronal loss after hypoxic-ischemic brain injury in adult rats: evidence for a role for IGF binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of insulin-like growth factor-binding protein ligand inhibitors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo actions of insulin-like growth factor-I (IGF-I) on bone formation and resorption in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IGF-I Improved Bone Mineral Density and Body Composition of Weaver Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. JCI - Circulating levels of IGF-1 directly regulate bone growth and density [jci.org]
- 14. Circulating levels of IGF-1 directly regulate bone growth and density - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing IGF-1 Stability in Your Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the stability of Insulin-like Growth Factor 1 (IGF-1) in your experiments, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for reconstituting lyophilized IGF-1?
A1: To reconstitute lyophilized IGF-1, it is recommended to use sterile distilled water or an aqueous buffer. For optimal stability, add a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA). The protein should be reconstituted to a concentration of 0.1-1.0 mg/mL. After adding the solvent, gently pipette the solution along the sides of the vial to dissolve the protein completely. Avoid vortexing, as this can lead to aggregation.[1]
Q2: How should I store reconstituted IGF-1 solutions?
A2: For short-term storage, reconstituted IGF-1 can be kept at 2-8°C for up to one month.[1][2] For long-term storage, it is best to aliquot the solution into working volumes and store at -20°C to -80°C for up to three months.[1][3] To prevent degradation, it is crucial to avoid repeated freeze-thaw cycles.[1][2][4]
Q3: Can I store IGF-1 in solution at room temperature?
A3: Lyophilized IGF-1 is stable at room temperature for up to three weeks.[4] However, once reconstituted, it is not recommended to store IGF-1 solutions at room temperature for extended periods as this can lead to degradation and loss of bioactivity. For optimal stability, reconstituted IGF-1 should be stored at 2-8°C for short-term use or frozen for long-term storage.[1][4]
Q4: What factors can negatively impact IGF-1 stability in my experiments?
A4: Several factors can compromise IGF-1 stability, including:
-
Improper Storage: Incorrect temperatures and repeated freeze-thaw cycles can degrade the protein.[1][2][4]
-
Buffer Composition: Certain excipients can affect stability. For instance, the presence of benzyl alcohol in combination with sodium chloride can lead to precipitation of IGF-1 at low temperatures.[5]
-
pH: Inappropriate pH of the buffer system can lead to rapid protein aggregation and fragmentation.[6]
-
Mechanical Stress: Vigorous shaking or vortexing during reconstitution or handling can induce aggregation.[1]
-
Proteolysis: In biological samples, proteases can degrade IGF-1. The addition of protease inhibitors may be necessary.[7]
Q5: How can I prevent IGF-1 from aggregating in my experimental solutions?
A5: To prevent aggregation, follow these guidelines:
-
Use a Carrier Protein: Adding a carrier protein like BSA or HSA (at 0.1%) to your reconstituted IGF-1 solution can help stabilize it.[4]
-
Optimize Buffer Conditions: Ensure your buffer system has a pH that is optimal for IGF-1 stability. Avoid excipients that are known to cause precipitation.
-
Gentle Handling: Avoid vigorous mixing or vortexing.[1]
-
Control Temperature: Store the protein at recommended temperatures and avoid temperature fluctuations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of IGF-1 Bioactivity in Cell-Based Assays | 1. Improper storage leading to degradation. 2. Repeated freeze-thaw cycles. 3. Incorrect reconstitution. 4. Interaction with other components in the assay medium. | 1. Aliquot and store reconstituted IGF-1 at -20°C or -80°C.[1] 2. Use a fresh aliquot for each experiment to avoid freeze-thaw cycles.[2][4] 3. Reconstitute gently in a recommended buffer with a carrier protein.[1] 4. Perform a buffer compatibility test to ensure no adverse interactions. |
| Precipitation of IGF-1 in Solution | 1. High protein concentration. 2. Inappropriate buffer composition (e.g., presence of benzyl alcohol and NaCl).[5] 3. Incorrect pH. | 1. Reconstitute to a concentration not exceeding 1.0 mg/mL. 2. Avoid using excipients that are known to decrease IGF-1 solubility. A study showed that 290 mM mannitol can help stabilize IGF-1 in the presence of benzyl alcohol.[5] 3. Adjust the pH of your buffer to a range suitable for IGF-1 stability. |
| Inconsistent Results in Immunoassays (ELISA, Western Blot) | 1. Degradation of IGF-1 standard or sample. 2. Interference from IGF-binding proteins (IGFBPs) in biological samples.[8] 3. Variability in sample handling and storage. | 1. Use freshly prepared standards and handle samples consistently. 2. Utilize assay kits with methods to circumvent IGFBP interference.[8] 3. Standardize sample collection, processing, and storage procedures. For instance, leaving whole blood samples without centrifugation can lead to an apparent increase in IGF-1 levels.[8] |
Quantitative Data on IGF-1 Stability
The stability of IGF-1 can be influenced by storage temperature and the composition of the medium. Below are tables summarizing quantitative data on IGF-1 stability under various conditions.
Table 1: Stability of IGF-1 in Serum at Different Temperatures
| Storage Temperature | Duration | IGF-1 Concentration Change | Source |
| 4-8 °C | 7 days | No significant decrease in 20% serum. | [6] |
| -20 °C | 4 months | Decrease to 78% of baseline in 20% serum. | [6] |
| -80 °C | Up to 7 months | Stable in 20% serum. | [6] |
| -156 °C | 7 months | Decrease to 81% of baseline in 20% serum. | [6] |
| -25 °C | 12 months | No alteration in factor concentrations. | [7] |
Table 2: Effect of Excipients on IGF-1 Physical Stability
| Excipient(s) | Observation | Impact on Stability | Source |
| 140 mM Benzyl alcohol + 145 mM Sodium chloride | Precipitation at low temperature. | Decreased | [5] |
| 145 mM Sodium chloride | Decreased thermal stability. | Decreased | [5] |
| 290 mM Mannitol (in the presence of benzyl alcohol) | Stabilized IGF-1. | Increased | [5] |
Experimental Protocols
Protocol 1: Reconstitution and Storage of Lyophilized IGF-1
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized IGF-1 to ensure the powder is at the bottom.
-
Reconstitution:
-
Prepare a sterile reconstitution buffer. Recommended options include sterile distilled water or a buffer such as PBS, pH 7.2-7.4.[4]
-
For enhanced stability, add a carrier protein like 0.1% BSA or HSA to the reconstitution buffer.[4]
-
Add the appropriate volume of the reconstitution buffer to the vial to achieve a final concentration between 0.1 and 1.0 mg/mL.
-
Gently swirl the vial or pipette the solution up and down the sides to dissolve the protein. Do not vortex. [1] Allow a few minutes for complete reconstitution.
-
-
Storage:
Protocol 2: Cell Proliferation Assay Using MCF-7 Cells
This protocol is used to determine the biological activity of IGF-1.
-
Cell Seeding:
-
Culture human MCF-7 breast cancer cells in appropriate growth medium.
-
Seed the cells into a 96-well plate at a suitable density and allow them to attach overnight.
-
-
Serum Starvation:
-
The following day, replace the growth medium with a serum-free medium to synchronize the cells and reduce baseline proliferation. Incubate for 24 hours.
-
-
IGF-1 Treatment:
-
Prepare serial dilutions of your reconstituted IGF-1 in serum-free medium. A typical concentration range to test is 0-100 ng/mL.
-
Add the IGF-1 dilutions to the appropriate wells. Include a negative control (serum-free medium only).
-
Incubate the plate for 48-72 hours.
-
-
Proliferation Measurement:
-
Quantify cell proliferation using a standard method such as MTT, XTT, or a direct cell count.
-
The ED50 (the concentration of IGF-1 that gives half-maximal response) can be calculated from the dose-response curve. A typical ED50 for IGF-1 in an MCF-7 cell proliferation assay is less than 20 ng/ml.[2]
-
Visualizations
IGF-1 Signaling Pathway
References
- 1. cellsciences.com [cellsciences.com]
- 2. Recombinant Human IGF1 (E. coli) | Applied Biological Materials Inc. [abmgood.com]
- 3. stem-immune.com [stem-immune.com]
- 4. immunotools.de [immunotools.de]
- 5. Solvent effects on the solubility and physical stability of human insulin-like growth factor I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The current status of IGF-I assays – A 2009 update - PMC [pmc.ncbi.nlm.nih.gov]
iGP-1 Experimental Results: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with iGP-1, a selective and cell-permeant inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a selective, cell-permeant small molecule inhibitor of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] mGPDH is an enzyme located in the inner mitochondrial membrane that plays a key role in the glycerol phosphate shuttle, which facilitates the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1][4]
Q3: What are the recommended storage and handling conditions for this compound?
A3: For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable.[5] It is recommended to aliquot the stock solution after reconstitution to avoid multiple freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in DMSO.[6] For in vivo experiments, specific formulations using solvents like PEG300, Tween-80, and corn oil have been described.[5] If precipitation occurs during preparation, gentle heating and/or sonication may help in dissolution.[5]
Q5: What are the reported IC50 and Ki values for this compound?
A5: The IC50 and Ki values for this compound are reported to be in the range of approximately 1-15 µM.[1][3][4] A more specific IC50 value of 6.3 µM has also been reported.[6]
Troubleshooting Guide
Biochemical Assays (e.g., isolated mitochondria, purified enzyme)
Q: My observed IC50 value for this compound is significantly different from the published values. What could be the reason?
A: Several factors can influence the apparent IC50 value:
-
Enzyme Concentration: If the enzyme concentration in your assay is close to or higher than the Ki of the inhibitor, it can lead to an overestimation of the IC50. This is known as tight-binding inhibition.[7] Consider reducing the enzyme concentration.
-
Substrate Concentration: For competitive or mixed inhibitors, the apparent IC50 can be influenced by the substrate concentration.[7] Ensure you are using a substrate concentration at or below the Km for competitive inhibition studies.
-
Assay Conditions: pH, temperature, and buffer composition can all affect enzyme activity and inhibitor binding.[8] Ensure these are consistent with established protocols and are stable throughout the assay.
-
Reagent Quality: Verify the purity and activity of your enzyme preparation and the integrity of the this compound compound.
Q: I am observing high background noise or a weak signal in my enzyme activity assay. How can I improve this?
A:
-
Optimize Reagent Concentrations: Titrate the enzyme and substrate concentrations to find a window where the reaction rate is linear over time and provides a robust signal.[7]
-
Check for Contaminating Activities: Your enzyme preparation may contain other enzymes that interfere with the assay. Ensure the purity of your enzyme.[9]
-
Instrument Settings: Optimize the settings of your spectrophotometer or plate reader for the specific assay, including wavelength, gain, and read time.
-
Include Proper Controls: Always include "no enzyme" and "no substrate" controls to determine the background signal accurately.[7]
Cell-Based Assays (e.g., cell viability, mitochondrial respiration)
Q: I am not observing the expected inhibitory effect of this compound on cellular respiration. What should I check?
A:
-
Cell Permeability: While this compound is reported to be cell-permeant, its uptake can vary between cell types.[1][2] You may need to adjust the incubation time or concentration.
-
Expression of mGPDH: The effect of this compound will depend on the expression level of mGPDH in your cell line and its contribution to overall cellular respiration. Cells with low mGPDH expression may show a minimal response.
-
Metabolic State of Cells: The reliance of cells on the glycerol phosphate shuttle can be influenced by the available metabolic substrates. Ensure your assay medium and conditions favor the metabolic pathways you intend to study.
-
Compensatory Pathways: Cells can utilize other shuttles, like the malate-aspartate shuttle, to transfer reducing equivalents into the mitochondria.[4] Inhibition of mGPDH may be compensated for by these other pathways.
Q: I am observing cellular toxicity that seems unrelated to mGPDH inhibition. What could be the cause?
A:
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. A subtle off-target effect on succinate oxidation has been reported.[2] It is crucial to perform a dose-response experiment and use the lowest effective concentration.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Compound Stability: this compound may be unstable in your culture medium over long incubation periods. Consider refreshing the medium with a fresh preparation of the inhibitor for long-term experiments.
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting unexpected results in an enzyme inhibition assay with this compound.
Caption: Troubleshooting workflow for this compound enzyme inhibition assays.
Quantitative Data Summary
| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |
| This compound | mGPDH | ~6.0 - 8.0 | ~1-15 | Mixed | [1][2][3][4] |
| iGP-5 | mGPDH | ~1.0 | ~1-15 | Mixed | [1][2][3][4] |
Experimental Protocols
Protocol 1: mGPDH Activity Assay in Isolated Mitochondria
This protocol is adapted from methods described for measuring mGPDH activity.[2]
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., 120 mM KCl, 5 mM HEPES, 1 mM EGTA, pH 7.2)
-
Glycerol-3-phosphate (substrate)
-
Rotenone (Complex I inhibitor, to prevent reverse electron transport)
-
Antimycin A (Complex III inhibitor, to measure non-enzymatic reduction)
-
DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor
-
This compound stock solution (in DMSO)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare isolated mitochondria from your tissue of interest.
-
Set up the spectrophotometer to measure absorbance at 600 nm at a constant temperature (e.g., 37°C).
-
In a cuvette, add assay buffer, rotenone (e.g., 5 µM), and DCPIP (e.g., 80 µM).
-
Add the desired concentration of this compound or vehicle (DMSO) to the cuvette and incubate for a few minutes.
-
Add isolated mitochondria (e.g., 20-50 µg of protein) to the cuvette and mix gently.
-
Initiate the reaction by adding glycerol-3-phosphate (e.g., 20 mM).
-
Monitor the decrease in absorbance at 600 nm over time, which corresponds to the reduction of DCPIP. The rate of this reduction is proportional to mGPDH activity.
-
To determine the background rate, perform a parallel measurement in the presence of Antimycin A (e.g., 10 µM).
-
Calculate the rate of mGPDH activity by subtracting the background rate and using the extinction coefficient of DCPIP.
-
To determine the IC50, repeat the assay with a range of this compound concentrations and plot the percent inhibition against the log of the inhibitor concentration.
Protocol 2: Cell-Based Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol provides a general workflow for assessing the effect of this compound on mitochondrial respiration in adherent cells using a Seahorse XF Analyzer.
Day 1: Cell Seeding
-
Seed your cells of interest into a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Allow cells to adhere and grow overnight in a standard CO2 incubator.
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.
Day 2: Assay
-
Prepare fresh Seahorse XF assay medium supplemented with desired substrates (e.g., glucose, glutamine, pyruvate). Warm the medium to 37°C and adjust the pH to 7.4.
-
Remove the cell culture microplate from the incubator, wash the cells with the pre-warmed assay medium, and add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for at least 30-60 minutes to allow for temperature and pH equilibration.
-
Prepare the inhibitor injection solutions (this compound, oligomycin, FCCP, rotenone/antimycin A) in the assay medium at the desired final concentrations.
-
Load the injection ports of the hydrated sensor cartridge with the inhibitor solutions.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Once calibration is complete, replace the calibrant plate with the cell plate and start the assay.
-
A typical assay protocol involves sequential injections:
-
Port A: this compound (or vehicle control) to measure its effect on basal respiration.
-
Port B: Oligomycin (ATP synthase inhibitor) to measure ATP-linked respiration.
-
Port C: FCCP (an uncoupling agent) to measure maximal respiration.
-
Port D: Rotenone/Antimycin A (Complex I and III inhibitors) to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
After the run, normalize the data to cell number or protein concentration.
Mandatory Visualizations
Glycerol Phosphate Shuttle and this compound Site of Action
Caption: The glycerol phosphate shuttle and the inhibitory action of this compound on mGPDH.
Experimental Workflow for Cell-Based Respiration Assay
Caption: Workflow for a cell-based mitochondrial respiration assay using a Seahorse analyzer.
References
- 1. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound ≥98% (HPLC), Mitochondrial GPDH Inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iGP-1 Incubation Time for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing the mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) inhibitor, iGP-1. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable small molecule that selectively inhibits the activity of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH).[1][2] It functions in a competitive manner with respect to sn-glycerol 3-phosphate (GP).[1] By inhibiting mGPDH, this compound can impact cellular processes that rely on the glycerol phosphate shuttle, such as mitochondrial respiration and ATP production, particularly in cells with high glycolytic rates.
Q2: What is the typical IC50 for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound against mGPDH activity has been reported to be approximately 6.3 µM in an assay using rat skeletal muscle mitochondria.[1] It is important to note that the effective concentration in a cell-based assay may vary depending on the cell type, cell density, and experimental conditions.
Q3: How do I determine the optimal incubation time for this compound in my cell-based assay?
A3: The optimal incubation time for this compound will depend on your specific cell type, the biological question you are investigating, and the assay endpoint. A time-course experiment is the most effective method to determine this. You should treat your cells with a fixed concentration of this compound (e.g., at or near its IC50) and measure the inhibitory effect at multiple time points (e.g., 1, 6, 12, 24, 48 hours). The optimal time will be the point at which you observe maximal inhibition without significant secondary effects, such as cytotoxicity, unless that is the intended endpoint.[3]
Q4: What is a good starting concentration range for this compound in my experiments?
A4: A good starting point is to perform a dose-response analysis with a broad range of concentrations, typically using 10-fold serial dilutions (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[3] This will help you to determine the IC50 in your specific experimental system and identify a suitable concentration range for further experiments.
Troubleshooting Guide
Q1: I am not observing any inhibition of my target process with this compound. What could be the reason?
A1: There are several potential reasons for a lack of inhibition:
-
Incubation Time: The incubation time may be too short for this compound to exert its effect. Consider performing a time-course experiment to determine the optimal incubation period.
-
Inhibitor Concentration: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the IC50 in your specific cell line and assay.
-
Cellular Context: The glycerol phosphate shuttle may not be a critical pathway for the process you are studying in your specific cell type under your experimental conditions.
-
Inhibitor Stability: Ensure that the this compound stock solution is prepared and stored correctly. This compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[2]
Q2: I am observing high levels of cell death in my experiment. What should I do?
A2: High cytotoxicity can be addressed by:
-
Reducing Incubation Time: Prolonged exposure to the inhibitor may lead to cell death. A shorter incubation time might be sufficient to achieve inhibition without compromising cell viability.
-
Lowering Inhibitor Concentration: The concentration of this compound may be too high. Perform a cytotoxicity assay to determine the concentration at which cell viability is not significantly affected.
-
Checking Vehicle Control: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing toxicity. The final DMSO concentration in the culture medium should typically be less than 0.5%.
Q3: My results are not reproducible. What are the possible causes?
A3: Lack of reproducibility can stem from several factors:
-
Inconsistent Cell Culture Conditions: Ensure that cells are in a logarithmic growth phase and that cell seeding density is consistent across experiments.[4]
-
Variable Incubation Times: Adhere strictly to the determined optimal incubation time for all experiments.
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a stable stock solution for each experiment.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH) | [1] |
| IC50 | 6.3 µM (in vitro, rat skeletal muscle mitochondria) | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
| Storage | 2-8°C (solid), -20°C to -80°C (in solution) | [1][2] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a general procedure for determining the optimal incubation time of this compound in a cell-based assay measuring a specific downstream effect of mGPDH inhibition (e.g., lactate production, oxygen consumption, or cell proliferation).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound inhibitor
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Assay-specific reagents (e.g., lactate assay kit, Seahorse XF analyzer, cell viability reagent)
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[3]
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a working concentration of this compound in complete culture medium. A concentration at or slightly above the expected IC50 (e.g., 10 µM) is a good starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO as the this compound treatment) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the seeded cells.
-
Add 100 µL of the prepared this compound solution or control solutions to the respective wells.
-
-
Time-Course Incubation:
-
Incubate the plates for different durations (e.g., 1, 6, 12, 24, and 48 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Endpoint Measurement:
-
At each time point, perform the specific assay to measure the downstream effect of mGPDH inhibition according to the manufacturer's instructions.
-
It is also advisable to perform a parallel cytotoxicity assay at each time point to monitor the effect of this compound on cell viability.
-
-
Data Analysis:
-
Normalize the data from the this compound treated wells to the vehicle control wells for each time point.
-
Plot the normalized inhibition versus the incubation time.
-
The optimal incubation time is the point that shows maximal inhibition without a significant decrease in cell viability.
-
Visualizations
Caption: Hypothetical signaling pathway showing the inhibitory action of this compound on mGPDH.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting flow for lack of this compound-mediated inhibition.
References
potential off-target effects of iGP-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of iGP-1. The information is intended for researchers, scientists, and drug development professionals.
FAQs
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is an investigational synthetic peptide designed to synergistically target pathways involved in cell growth and metabolism. Its primary mechanism of action is the dual agonism of the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Glucagon-like Peptide-1 Receptor (GLP-1R). This dual activity is intended to promote controlled cell proliferation and enhance glucose homeostasis.
Q2: What are the known on-target signaling pathways activated by this compound?
A2: this compound binding to its target receptors, IGF-1R and GLP-1R, activates multiple downstream signaling cascades. Activation of IGF-1R primarily initiates the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3] Concurrently, activation of GLP-1R stimulates the G-protein-coupled receptor pathway, leading to increased intracellular cAMP and activation of Protein Kinase A (PKA), which plays a key role in insulin secretion and glucose metabolism.[4][5]
Q3: What are the potential off-target effects of this compound?
A3: Potential off-target effects of this compound may arise from its structural similarity to endogenous ligands or promiscuous binding to related receptors. These effects can include, but are not limited to:
-
Activation of the Insulin Receptor (IR): Due to the high homology between IGF-1R and IR, this compound may cross-react with the insulin receptor, potentially leading to hypoglycemia or insulin resistance with chronic exposure.
-
Uncontrolled Cell Proliferation: While designed to promote controlled proliferation, excessive activation of the PI3K/Akt and MAPK/ERK pathways could lead to tumorigenesis.[1][6]
-
Cardiovascular Effects: GLP-1R activation is known to have cardiovascular effects.[7] Off-target activation of related receptors in cardiovascular tissues could potentially lead to changes in heart rate and blood pressure.
-
Gastrointestinal Issues: GLP-1R agonists are known to cause gastrointestinal side effects such as nausea and delayed gastric emptying.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell proliferation observed in non-target cell lines.
-
Possible Cause: This may be due to the off-target activation of other growth factor receptors that share downstream signaling components with IGF-1R.
-
Troubleshooting Steps:
-
Receptor Binding Assay: Perform a competitive binding assay with a panel of related receptor tyrosine kinases (e.g., Insulin Receptor, FGF Receptor) to determine the binding affinity of this compound to these potential off-targets.
-
Phospho-Receptor Array: Use a phospho-receptor tyrosine kinase array to identify which receptors are being activated in your experimental model upon treatment with this compound.
-
Use of Selective Inhibitors: Treat cells with selective inhibitors for suspected off-target receptors in combination with this compound to see if the proliferative effect is attenuated.
-
Issue 2: Inconsistent results in metabolic assays (e.g., glucose uptake, insulin secretion).
-
Possible Cause: This could be due to the differential expression of IGF-1R, GLP-1R, and the Insulin Receptor in your cell models, leading to varied responses.
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Quantify the expression levels of IGF-1R, GLP-1R, and IR in your cell lines using qPCR or Western blotting.
-
Dose-Response Curves: Generate comprehensive dose-response curves for this compound in each cell line to determine the EC50 for metabolic endpoints.
-
Control Peptides: Use peptides with selective agonism for either IGF-1R or GLP-1R as controls to dissect the contribution of each pathway to the observed metabolic effects.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) |
| IGF-1R (On-target) | 5.2 ± 0.8 |
| GLP-1R (On-target) | 10.5 ± 1.5 |
| Insulin Receptor (Off-target) | 150.7 ± 22.3 |
| FGF Receptor (Off-target) | > 1000 |
Table 2: Kinase Activation Profile of this compound in HEK293 Cells
| Kinase | Fold Activation (vs. Vehicle) |
| Akt (pS473) (On-target) | 8.5 ± 1.2 |
| ERK1/2 (pT202/Y204) (On-target) | 6.2 ± 0.9 |
| JNK (pT183/Y185) (Off-target) | 1.8 ± 0.4 |
| p38 MAPK (pT180/Y182) (Off-target) | 1.5 ± 0.3 |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
-
Cell Culture: Culture cells expressing the receptor of interest to 80-90% confluency.
-
Membrane Preparation: Harvest cells and prepare cell membranes by homogenization and centrifugation.
-
Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-IGF-1) and increasing concentrations of unlabeled this compound.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the Ki.
Protocol 2: Western Blot for Kinase Activation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum starve the cells overnight, then treat with this compound at various concentrations for a specified time (e.g., 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against the phosphorylated and total forms of the kinases of interest overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Proposed signaling pathway of this compound, highlighting on-target and potential off-target activation.
Caption: Experimental workflow for identifying and validating potential off-target effects of this compound.
Caption: Logical relationship between on-target and off-target effects of this compound treatment.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 7. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucagon-like peptide-1 receptor: mechanisms and advances in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iGP-1 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of iGP-1 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: Degradation of this compound during storage can be attributed to several factors:
-
Proteolysis: Endogenous proteases present in the sample can enzymatically cleave this compound.[1][2]
-
Oxidation: Exposure to oxygen can lead to the modification of amino acid residues, particularly methionine and cysteine, affecting protein structure and function.[3][4]
-
Aggregation: Improper storage conditions can cause this compound molecules to clump together, leading to loss of solubility and activity.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation of this compound.[5][6]
-
Suboptimal Buffer Conditions: Incorrect pH or the absence of stabilizing excipients can compromise the stability of this compound.[2][5]
-
Microbial Contamination: Growth of microorganisms can introduce proteases and other substances that degrade this compound.[6]
Q2: What are the recommended storage temperatures for this compound?
A2: The optimal storage temperature for this compound depends on the intended duration of storage. For general guidance, please refer to the table below. However, it is crucial to consult the product-specific datasheet for the most accurate storage recommendations.
Q3: How can I prevent contamination of my this compound stock?
A3: To prevent microbial contamination, always handle this compound in a sterile environment, such as a laminar flow hood. Use sterile pipette tips and tubes. The addition of antimicrobial agents like sodium azide (0.05% w/v) or thimerosal (0.01% w/v) can also inhibit microbial growth during storage at 4°C.[6]
Q4: Should I aliquot my this compound solution?
A4: Yes, it is highly recommended to aliquot this compound into single-use volumes before long-term storage.[5][6] This practice minimizes the number of freeze-thaw cycles the bulk solution is subjected to, thereby preserving its activity.[5]
Troubleshooting Guides
Problem: I am observing a loss of this compound activity in my experiments.
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | 1. Verify Storage Conditions: Ensure this compound has been stored at the recommended temperature and protected from light. 2. Check for Protease Activity: Add protease inhibitors to your lysis buffer and during protein purification.[1][7] Keep samples on ice at all times.[7][8] 3. Assess Degradation: Run an SDS-PAGE or Western blot to check for smaller molecular weight bands indicative of degradation.[7] |
| Improper Handling | 1. Minimize Freeze-Thaw Cycles: Aliquot the protein into single-use vials to avoid repeated freezing and thawing.[5][6] 2. Gentle Mixing: Avoid vigorous vortexing which can cause denaturation. Mix gently by pipetting or inverting the tube. |
| Incorrect Buffer Composition | 1. Check pH: Ensure the buffer pH is within the optimal range for this compound stability. 2. Consider Additives: The addition of cryoprotectants like glycerol or stabilizers such as bovine serum albumin (BSA) may be necessary.[6][9] |
Problem: I see multiple bands or smears on my Western blot for this compound.
| Possible Cause | Troubleshooting Steps |
| Protein Degradation | 1. Fresh Lysates: Use freshly prepared cell or tissue lysates for your experiments.[1] 2. Protease Inhibitors: Ensure a protease inhibitor cocktail is added to the lysis buffer immediately before use.[1][7] 3. Sample Handling: Keep samples on ice throughout the preparation process to minimize enzymatic activity.[8] |
| Protein Aggregation | 1. Boiling Samples: Ensure samples are adequately heated in SDS-PAGE sample buffer to denature and reduce proteins. 2. Reducing Agents: Include a sufficient concentration of a reducing agent like DTT or β-mercaptoethanol in the sample buffer to break disulfide bonds.[5] |
| Antibody Issues | 1. Antibody Specificity: Use an antibody validated for the specific application. 2. Antibody Concentration: Optimize the primary and secondary antibody concentrations to reduce non-specific binding. |
Data Summary
Table 1: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Recommended Buffer Conditions | Key Considerations |
| Short-term (1-2 weeks) | 4°C | Sterile buffer, pH 7.0-8.0, with 0.05% sodium azide | Avoid microbial contamination.[6] |
| Mid-term (1-6 months) | -20°C | Buffer with 50% glycerol or ethylene glycol | Aliquot to prevent freeze-thaw cycles.[6][10] |
| Long-term (>6 months) | -80°C or Liquid Nitrogen | Lyophilized powder or buffer with cryoprotectant | Optimal for preserving long-term stability.[5][6] |
Experimental Protocols
Protocol 1: Assessment of this compound Degradation by SDS-PAGE and Western Blot
This protocol details the steps to assess the integrity of this compound over time.
Materials:
-
This compound samples stored under different conditions
-
Laemmli sample buffer (2X)
-
SDS-PAGE gels
-
Electrophoresis and blotting apparatus
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against this compound
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw this compound aliquots stored for different durations or under different conditions on ice.
-
Mix an equal volume of each this compound sample with 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load the prepared samples onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the resulting bands. The presence of lower molecular weight bands indicates degradation.
-
Protocol 2: Cycloheximide (CHX) Chase Assay to Monitor this compound Stability
This assay is used to determine the half-life of this compound within a cellular context.[11]
Materials:
-
Cells expressing this compound
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution
-
Lysis buffer with protease inhibitors
-
Apparatus for Western blotting (as described in Protocol 1)
Procedure:
-
Cell Culture:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
-
CHX Treatment:
-
Treat the cells with CHX at a final concentration of 100 µg/mL to inhibit new protein synthesis.
-
-
Time Course:
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1, loading equal amounts of total protein for each time point.
-
Quantify the this compound band intensity at each time point.
-
-
Data Analysis:
-
Plot the this compound signal intensity against time.
-
Calculate the half-life of this compound by determining the time it takes for the signal to decrease by 50%.
-
Visualizations
Caption: Recommended workflow for optimal this compound storage.
Caption: A logical guide to troubleshooting this compound degradation issues.
Caption: Overview of the hypothetical this compound signaling cascade.
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. genextgenomics.com [genextgenomics.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. youtube.com [youtube.com]
- 9. biocompare.com [biocompare.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Quantitative Cell-based Protein Degradation Assays to Identify and Classify Drugs That Target the Ubiquitin-Proteasome System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iGP-1 Concentration Optimization
A Note on Terminology: The term "iGP-1" is not standard in current scientific literature. This guide addresses the optimization of two critical signaling molecules: Insulin-like Growth Factor 1 (IGF-1) and Glucagon-like Peptide-1 (GLP-1) , as it is likely that "this compound" refers to one of these. Both are pivotal in cellular metabolism, proliferation, and survival, making their concentration a critical parameter in in vitro studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing IGF-1 and GLP-1 concentrations for specific cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the cellular signaling of IGF-1 and GLP-1?
A1: IGF-1 and GLP-1 activate distinct signaling pathways with different primary outcomes. IGF-1 primarily signals through the IGF-1 receptor (IGF-1R), a receptor tyrosine kinase, to activate the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell growth, proliferation, and survival.[1][2][3] GLP-1, on the other hand, is an incretin hormone that binds to the GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily stimulating insulin secretion and regulating glucose homeostasis.[4][5][6]
Q2: Why is optimizing the concentration of IGF-1 or GLP-1 so critical for my experiments?
A2: The concentration of these signaling molecules can dramatically influence experimental outcomes.
-
For IGF-1: Sub-optimal concentrations may not elicit the desired proliferative or anti-apoptotic effects, while excessive concentrations can lead to receptor downregulation, off-target effects, or induce cellular senescence. In cancer research, for instance, the overexpression of IGF-1R is common in many primary tumors, making concentration optimization essential to study malignant transformations.[1]
-
For GLP-1: The dose-response relationship is key to understanding its therapeutic potential. In studies on pancreatic β-cells, for example, different concentrations will have varying effects on insulin secretion.[4][7] Optimization ensures that the observed effects are physiologically relevant and not artifacts of cellular stress.
Q3: What are the first steps I should take to determine the optimal concentration of IGF-1 or GLP-1 for a new cell line?
A3: A dose-response experiment is the essential first step. This involves treating your cell line with a range of concentrations of the peptide and measuring a relevant biological endpoint. Key considerations include:
-
Concentration Range: Start with a broad range, typically from picomolar to micromolar, based on previously published data for similar cell lines.
-
Endpoint Assay: The choice of assay depends on the expected biological response. For IGF-1, this could be a cell proliferation assay (e.g., MTT, WST-1) or a phosphorylation assay for key downstream targets like Akt.[8][9] For GLP-1, a common endpoint is measuring insulin secretion in pancreatic cell lines.
-
Incubation Time: The duration of treatment is also a critical variable to optimize.
Troubleshooting Guides
Issue 1: High variability between replicate wells in a dose-response assay.
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. After seeding, gently swirl the plate in a figure-eight motion to ensure even distribution. Avoid seeding cells in the outer wells of a 96-well plate, which are more prone to evaporation.[10] |
| Edge Effects | To minimize evaporation from outer wells, fill the peripheral wells with sterile PBS or media without cells. Ensure proper humidity control in the incubator. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. For serial dilutions, mix thoroughly between each dilution step. |
| Compound Adsorption | Peptides can adsorb to plasticware. Consider using low-adhesion microplates and pre-rinsing pipette tips with the peptide solution. |
Issue 2: No observable dose-response to IGF-1 or GLP-1.
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Verify the expression of IGF-1R or GLP-1R in your cell line using techniques like Western blot, qPCR, or flow cytometry. If expression is low or absent, the cells will not be responsive. |
| Incorrect Concentration Range | The effective concentration may be outside the tested range. Perform a wider dose-response curve, spanning several orders of magnitude. |
| Peptide Degradation | Ensure the peptide is stored correctly (typically lyophilized at -20°C or -80°C) and reconstituted in an appropriate buffer. Avoid repeated freeze-thaw cycles. |
| Assay Incubation Time | The chosen incubation time may be too short or too long to observe a response. Perform a time-course experiment at a fixed, mid-range concentration. |
| Serum in Media | Serum contains endogenous growth factors, which can mask the effect of exogenously added IGF-1. Consider reducing the serum concentration or using serum-free media for the duration of the experiment. |
Issue 3: Unexpected cell death or toxicity at high concentrations.
| Possible Cause | Troubleshooting Step |
| Osmotic Stress or pH Shift | High concentrations of a reconstituted peptide or its vehicle (e.g., DMSO) can alter the osmolarity or pH of the culture medium. Ensure the final concentration of any solvent is well below its toxic limit (typically <0.5% for DMSO). |
| Receptor Overstimulation/Downregulation | Continuous exposure to high concentrations can lead to receptor internalization and degradation, or "lipotoxicity" in the case of GLP-1's indirect effects on lipolysis.[4] Consider shorter exposure times or pulse-chase experiments. |
| Contamination of Peptide Stock | If the peptide stock is contaminated with bacteria or endotoxin, it can cause cell death. Use sterile techniques for reconstitution and consider filtering the stock solution. |
Experimental Protocols & Methodologies
Protocol 1: Dose-Response Determination using a WST-1 Cell Viability Assay
This protocol is suitable for assessing the proliferative effects of IGF-1.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]
-
Peptide Preparation: Prepare a 2X concentrated serial dilution of IGF-1 in serum-free or low-serum media. A typical starting range might be 0.2 nM to 200 nM.
-
Cell Treatment: Remove the existing media from the cells and add 100 µL of the 2X IGF-1 dilutions to the corresponding wells (resulting in a 1X final concentration). Include wells with media only (no cells) for background control and cells with vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
WST-1 Assay:
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the dose-response curve to determine the EC₅₀ (half-maximal effective concentration).
Quantitative Data Summary
Below is a table summarizing hypothetical data from a dose-response experiment to guide expectations.
| IGF-1 Conc. (nM) | Absorbance (450nm) (Mean ± SD) | % Viability (Normalized) |
| 0 (Vehicle) | 0.85 ± 0.05 | 100% |
| 0.1 | 0.92 ± 0.06 | 108% |
| 1 | 1.15 ± 0.08 | 135% |
| 10 | 1.45 ± 0.09 | 171% |
| 50 | 1.50 ± 0.11 | 176% |
| 100 | 1.52 ± 0.10 | 179% |
Signaling Pathways & Experimental Workflows
Caption: Simplified IGF-1 signaling cascade via PI3K/Akt and MAPK/ERK pathways.
Caption: GLP-1 signaling pathway leading to insulin secretion in pancreatic β-cells.
Caption: Experimental workflow for optimizing peptide concentration for a specific cell line.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. raybiotech.com [raybiotech.com]
- 4. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of Action and Therapeutic Application of Glucagon-like Peptide-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 10. synentec.com [synentec.com]
Quality Control for Supplier-Purchased Peptides: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential quality control (QC) guidelines for peptides, such as GLP-1 and IGF-1, purchased from external suppliers. Ensuring the identity, purity, and activity of these reagents is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality attributes to verify for a purchased peptide?
A1: The most critical quality attributes to confirm upon receiving a peptide from a supplier are identity, purity, quantity, and biological activity. Identity ensures you have the correct molecule. Purity confirms the absence of contaminants that could interfere with your experiments.[1] Quantity verification ensures accurate dosing, and a bioactivity assay confirms the peptide is functional.
Q2: My peptide is reported as >95% pure by the supplier. Is that sufficient for my cell-based assays?
A2: While a purity level of >95% is generally suitable for many applications, the nature of the remaining <5% of impurities is crucial.[2] These could include truncated or modified sequences with potential biological activity, or residual solvents and salts from synthesis that could be cytotoxic. It is best practice to independently verify purity via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Q3: The peptide solution appears clear, but I'm getting inconsistent results. What could be the issue?
A3: Inconsistent results can stem from several factors, including peptide aggregation. Soluble aggregates may not be visible to the naked eye but can significantly impact bioactivity.[3][4] It is recommended to perform Size Exclusion Chromatography (SEC) to detect the presence of dimers or higher-order oligomers.[3][4][5][6] Another potential issue is variability in reconstitution or storage, leading to degradation.
Q4: What is endotoxin, and why is it a concern for in vitro and in vivo experiments?
A4: Endotoxins are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, common contaminants in recombinant protein and peptide production.[7] They are potent pyrogens that can trigger strong inflammatory responses in both cell cultures and animals, leading to misleading experimental data and adverse effects.[8] It is critical to ensure that endotoxin levels are below acceptable limits for your specific application.
Q5: How should I properly store and handle my peptide to ensure its stability?
A5: Most peptides are supplied in lyophilized form and should be stored at -20°C or -80°C. Once reconstituted, it is crucial to follow the supplier's recommendations. To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is advisable to aliquot the reconstituted solution into single-use volumes and store them frozen.[9] The choice of solvent for reconstitution is also critical and should be based on the peptide's sequence and solubility characteristics.
Troubleshooting Common Issues
This section addresses specific problems that may arise during experiments using supplier-purchased peptides.
Issue 1: Lower than Expected Bioactivity in Cell-Based Assays
If your peptide elicits a weaker biological response than anticipated, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Bioactivity
Caption: A logical workflow to diagnose the cause of low peptide bioactivity.
Issue 2: High Variability Between Experimental Replicates
High variability can undermine the statistical significance of your results. Use this guide to pinpoint the source of the inconsistency.
| Potential Cause | Recommended Action | Verification Method |
| Inconsistent Peptide Solubilization | Ensure the peptide is fully dissolved before each use. Vortex and visually inspect for particulates. Consider brief sonication if recommended for the specific peptide. | Dynamic Light Scattering (DLS) can assess for large, undissolved particles. |
| Peptide Adsorption to Labware | Use low-protein-binding microcentrifuge tubes and pipette tips for stock solutions and dilutions. | Compare results obtained with standard labware versus low-binding labware. |
| Degradation After Reconstitution | Aliquot the peptide into single-use volumes immediately after reconstitution to avoid multiple freeze-thaw cycles. Store at the recommended temperature. | Perform a time-course experiment, testing the activity of a freshly thawed aliquot against one that has been stored for a longer period in the refrigerator. |
| Cell Culture Inconsistency | Ensure cells are at a consistent passage number and confluency for all replicates. Standardize seeding density and incubation times meticulously. | Monitor cell morphology and viability using microscopy and a cell viability assay (e.g., Trypan Blue). |
Key Quality Control Experimental Protocols
Here are detailed methodologies for essential QC experiments to validate your purchased peptide.
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This method separates the target peptide from synthesis-related impurities based on hydrophobicity.[10]
-
Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% Trifluoroacetic Acid - TFA) to a known concentration, typically 1 mg/mL.[1]
-
Chromatographic System:
-
Gradient Elution: Run a linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes.[1] This gradual increase in organic solvent will elute peptides based on their hydrophobicity.
-
Data Analysis: Calculate purity by dividing the area of the main peptide peak by the total area of all peaks in the chromatogram and multiplying by 100.[1]
| Parameter | Typical Specification |
| Purity | >95% for cell-based assays, >98% for in vivo studies |
| Main Peak | Should be sharp and symmetrical |
| Impurities | Any single impurity should not exceed 1% |
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius, effectively distinguishing monomers from dimers and larger aggregates.[5]
-
Sample Preparation: Prepare the peptide sample in a mobile phase buffer that minimizes non-specific interactions (e.g., a phosphate buffer with high ionic strength, pH neutral).
-
Chromatographic System:
-
Column: Select a column with a pore size appropriate for the molecular weight of your peptide and its expected aggregates.[4]
-
Mobile Phase: A non-denaturing buffer, such as 150 mM sodium phosphate, pH 7.0.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Isocratic Elution: Run the sample under isocratic (constant mobile phase composition) conditions. Larger molecules (aggregates) will elute first, followed by the monomer.
-
Data Analysis: Quantify the percentage of monomer, dimer, and higher-order aggregates by integrating the respective peak areas.
| Parameter | Typical Specification |
| Monomer Content | >98% |
| Dimer/Oligomer Content | <2% |
| High Molecular Weight Aggregates | <0.5% |
Protocol 3: Endotoxin Quantification by LAL Assay
The Limulus Amebocyte Lysate (LAL) assay is the standard method for detecting and quantifying bacterial endotoxins.[12][13] The chromogenic method is described here.
-
Sample Preparation: Reconstitute and dilute the peptide sample using pyrogen-free water. Prepare a series of dilutions to ensure the result falls within the standard curve.
-
Assay Procedure:
-
Add samples, standards, and controls to a pyrogen-free 96-well plate.
-
Add the LAL reagent, which contains Factor C that is activated by endotoxin.
-
Add a chromogenic substrate. The activated enzyme cleaves the substrate, producing a yellow color (p-nitroaniline).[13]
-
-
Detection: Incubate the plate at 37°C for a specified time. Measure the absorbance at 405 nm using a plate reader.[13]
-
Data Analysis: Generate a standard curve using the supplied E. coli endotoxin standard. Calculate the endotoxin concentration in your sample in Endotoxin Units per milliliter (EU/mL).
| Application | Recommended Endotoxin Limit |
| Cell Culture | < 0.1 - 1.0 EU/mL |
| In vivo (rodent) | < 1.0 EU/µg of peptide |
| In vivo (human) | < 0.2 EU/kg/hour (parenteral drugs) |
Representative Signaling Pathway: IGF-1
Understanding the signaling pathway of your peptide is crucial for designing relevant bioassays and interpreting results. The diagram below illustrates the major pathways activated by Insulin-like Growth Factor 1 (IGF-1).
IGF-1 Signaling Cascade
Caption: Key signaling pathways activated by IGF-1 binding to its receptor.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 4. biocompare.com [biocompare.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 8. acciusa.com [acciusa.com]
- 9. aseonline.com.au [aseonline.com.au]
- 10. Mechanisms of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 13. interchim.fr [interchim.fr]
impact of repeated freeze-thaw cycles on iGP-1 activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of repeated freeze-thaw cycles on iGP-1 activity. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of freeze-thaw cycles on protein activity?
Repeated freeze-thaw cycles can be detrimental to protein activity. The formation of ice crystals can lead to changes in local solute concentrations, pH shifts, and physical stress on the protein structure, potentially causing denaturation and aggregation.[1][2][3] While some proteins are relatively stable, it is generally recommended to avoid multiple freeze-thaw cycles.[4][5][6]
Q2: How many freeze-thaw cycles can this compound tolerate before losing activity?
The tolerance of this compound to freeze-thaw cycles is not explicitly documented in the provided search results. However, for many enzymes and proteins, a noticeable decrease in activity can be observed after just one or two cycles.[1][7] For critical applications, it is best practice to aliquot the protein into single-use volumes to minimize the number of freeze-thaw events.[4][5][6] The stability of a protein to freeze-thaw cycles is highly dependent on its intrinsic properties and the composition of the storage buffer.
Q3: What are the best practices for storing this compound to maintain its activity?
To maintain the activity of this compound, proper storage is crucial. Here are some best practices:
-
Aliquoting: Upon receiving or purifying this compound, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[4][5]
-
Storage Temperature: For long-term storage, -80°C is ideal as it minimizes enzymatic activity and degradation.[4] For short-term storage (days to a few weeks), 4°C is suitable for proteins that are not sensitive to cold.[4][8]
-
Buffer Composition: The storage buffer should be optimized for pH and may include additives like cryoprotectants (e.g., glycerol at 20-50%), reducing agents (e.g., DTT), or carrier proteins (e.g., BSA) to enhance stability.[4][7][8]
-
Protein Concentration: Proteins should generally be stored at a high concentration (at least 1 mg/mL) to reduce inactivation and loss due to binding to the storage vessel.[8]
Q4: Can I store this compound at -20°C?
Storage at -20°C is suitable for short-term storage of aliquoted samples.[4] However, for long-term stability and to minimize potential degradation, -80°C is the recommended temperature.[4][6] It is important to note that storage at -20°C may affect redox parameters more than storage at -80°C.[9]
Q5: What is the proper way to thaw frozen this compound aliquots?
Rapid thawing is generally recommended to minimize protein damage.[2][3] This can be achieved by warming the aliquot in your hands or in a room temperature water bath.[7][10] Once thawed, the aliquot should be immediately placed on ice to prevent degradation.[7] Avoid slow thawing on ice, as this can increase the time the protein is exposed to damaging ice-water interfaces.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Complete loss of this compound activity | Multiple freeze-thaw cycles leading to denaturation. | - Use a fresh, single-use aliquot of this compound that has not been previously frozen and thawed.- Review and optimize your storage and handling procedures.[4][5][6] |
| Improper thawing technique. | - Thaw aliquots quickly (e.g., in a room temperature water bath) and immediately place on ice.[7][10] Avoid slow thawing. | |
| Incorrect storage buffer. | - Ensure the storage buffer has the optimal pH and contains appropriate stabilizing agents like glycerol.[4][8] | |
| Reduced this compound activity | Partial protein degradation due to a limited number of freeze-thaw cycles. | - Minimize the number of freeze-thaw cycles to one if possible.- Prepare smaller, single-use aliquots.[4][5] |
| Low protein concentration during storage. | - Store this compound at a higher concentration (≥1 mg/mL).- Consider adding a carrier protein like BSA to dilute solutions.[8] | |
| Oxidation of the protein. | - Add a reducing agent like DTT or β-mercaptoethanol to the storage buffer to prevent oxidation of sulfhydryl groups.[4][8] | |
| Inconsistent results between experiments | Variability in the number of freeze-thaw cycles for different aliquots. | - Strictly adhere to a single freeze-thaw cycle per aliquot for all experiments.- Maintain a detailed log of aliquot usage. |
| Differences in thawing procedures. | - Standardize the thawing protocol across all experiments to ensure consistency.[7] |
Experimental Protocols
Protocol 1: Aliquoting and Storing this compound
-
Preparation: Upon receiving or purifying this compound, centrifuge the vial briefly to collect all the protein at the bottom.
-
Reconstitution (if lyophilized): Reconstitute the lyophilized protein in the recommended sterile buffer to a concentration of at least 1 mg/mL.[5][8] Mix gently by pipetting up and down; do not vortex.[11]
-
Aliquoting: Dispense the this compound solution into low-protein-binding microcentrifuge tubes in volumes appropriate for single experiments.
-
Flash Freezing: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.[7] This rapid freezing process minimizes the formation of large ice crystals that can damage the protein.[2][3]
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.[4]
Protocol 2: Thawing this compound for Experimental Use
-
Retrieval: Remove a single aliquot of this compound from the -80°C freezer.
-
Rapid Thawing: Immediately thaw the aliquot by holding it in your hand or placing it in a room temperature water bath until just thawed.[7][10]
-
Ice Bath: As soon as the aliquot is thawed, place it on ice to keep it cold.
-
Gentle Mixing: Gently mix the solution by flicking the tube or brief, low-speed centrifugation before use. Do not vortex.
-
Usage: Use the thawed this compound in your experiment as soon as possible. Discard any unused portion of the thawed aliquot to avoid a second freeze-thaw cycle.
Visualizations
This compound (assumed as IGF-1) Signaling Pathway
Caption: Simplified IGF-1 signaling cascade.
Experimental Workflow for Assessing this compound Activity Post Freeze-Thaw
Caption: Workflow for freeze-thaw stability testing.
Logical Flow for Troubleshooting Decreased this compound Activity
Caption: Troubleshooting decision tree for this compound.
References
- 1. quora.com [quora.com]
- 2. Effect of freezing and thawing rates on denaturation of proteins in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. genextgenomics.com [genextgenomics.com]
- 5. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. Effects of Freeze-Thaw and Storage on Enzymatic Activities, Protein Oxidative Damage, and Immunocontent of the Blood, Liver, and Brain of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Recombinant Protein General Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
interpreting unexpected data from iGP-1 experiments
Technical Support Center: iGP-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the inhibitory G-protein coupled receptor 1 (this compound). Our goal is to help you interpret unexpected data and provide robust protocols for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway of this compound?
A1: this compound is a Gαi-coupled receptor. Upon activation by its endogenous ligand, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can influence a variety of downstream cellular processes.
Q2: What are the most common assays to measure this compound activation?
A2: The most common assays for this compound activation include cAMP accumulation assays (measuring the inhibition of forskolin-stimulated cAMP production), GTPγS binding assays (measuring the activation of the Gαi subunit), and downstream functional assays that are dependent on cAMP levels in your specific cell type.
Q3: My cells are not responding to the this compound agonist. What are the initial checks I should perform?
A3: First, verify the integrity and concentration of your agonist. Second, confirm the expression of functional this compound receptors in your cell line using a validated method like qPCR or an antibody-based technique. Finally, ensure your assay conditions are optimal, including cell density, stimulation time, and the concentration of any co-stimulants like forskolin (in a cAMP assay).
Q4: I am observing high basal activity of this compound even without an agonist. What could be the cause?
A4: High basal activity, or constitutive activity, can be due to several factors. Overexpression of the receptor in your cell line can lead to agonist-independent signaling. Alternatively, mutations in the receptor could lock it in an active conformation. It is also worth checking for any components in your cell culture media that might be acting as an agonist.
Troubleshooting Guides
Issue 1: No or Low Potency/Efficacy of this compound Agonist in cAMP Assay
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Degraded Agonist | Prepare a fresh stock of the agonist and verify its concentration. |
| Low Receptor Expression | Confirm this compound expression levels via qPCR or Western blot. If low, consider using a cell line with higher expression or optimizing transfection conditions. |
| Incorrect Assay Conditions | Optimize the concentration of forskolin used to stimulate adenylyl cyclase. Also, perform a time-course experiment to determine the optimal agonist incubation time. |
| Cell Line Issues | Ensure the cell line expresses all necessary components of the signaling pathway (e.g., Gαi, adenylyl cyclase). |
| Assay Interference | Components of the cell culture medium or the assay buffer may interfere with the assay. Test the assay in a simpler buffer system. |
Example Data: Expected vs. Unexpected cAMP Assay Results
| Agonist Concentration (nM) | Expected % Inhibition of Forskolin-stimulated cAMP | Unexpected % Inhibition (Low Potency) |
| 0.1 | 5% | 0% |
| 1 | 25% | 2% |
| 10 | 75% | 10% |
| 100 | 95% | 30% |
| 1000 | 98% | 55% |
| EC50 | ~5 nM | >100 nM |
Issue 2: High Background Signal in GTPγS Binding Assay
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| High Constitutive Activity | This may be inherent to the receptor when overexpressed. Consider reducing the amount of membrane preparation used in the assay or including a known inverse agonist to reduce basal signaling. |
| Non-specific Binding of [³⁵S]GTPγS | Increase the concentration of unlabeled GDP in the assay buffer to compete with non-specific binding. Also, ensure the washing steps are sufficient to remove unbound radioligand. |
| Contaminated Reagents | Prepare fresh assay buffers and ensure the [³⁵S]GTPγS has not degraded. |
| Membrane Preparation Quality | Prepare fresh cell membranes and ensure they have been stored correctly at -80°C. Poor quality membranes can lead to high non-specific binding. |
Example Data: Expected vs. Unexpected GTPγS Binding Assay Results
| Condition | Expected [³⁵S]GTPγS Binding (CPM) | Unexpected High Background (CPM) |
| Basal (no agonist) | 500 | 3000 |
| + 1 µM Agonist | 2500 | 4500 |
| Non-specific (in presence of excess unlabeled GTPγS) | 100 | 200 |
| Signal-to-Background Ratio | 5 | 1.5 |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Plating: Plate this compound expressing cells in a 96-well plate at a density of 20,000 cells/well and incubate for 24 hours.
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) in serum-free medium.
-
Cell Stimulation:
-
Aspirate the culture medium from the cells.
-
Add 50 µL of assay buffer containing the desired concentration of this compound agonist.
-
Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA).
-
Measure the cAMP levels.
-
-
Data Analysis:
-
Calculate the percent inhibition of the forskolin-stimulated response for each agonist concentration.
-
Plot the percent inhibition against the log of the agonist concentration to determine the EC50.
-
Protocol 2: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation:
-
Grow this compound expressing cells to confluency, harvest, and homogenize in a hypotonic buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add:
-
50 µL of assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP).
-
10 µL of this compound agonist at various concentrations.
-
20 µL of membrane preparation (5-10 µg of protein).
-
20 µL of [³⁵S]GTPγS (0.1 nM).
-
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all wells.
-
Plot the specific binding against the agonist concentration.
-
Visualizations
Caption: The this compound signaling pathway.
Caption: Workflow for a cAMP accumulation assay.
Technical Support Center: Best Practices for Handling IGF-1 in the Lab
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Insulin-like Growth Factor 1 (IGF-1) in a laboratory setting. Please note that the initial query for "iGP-1" did not yield results for a recognized molecule, and this guide has been developed based on the assumption that the intended subject was the well-documented and researched protein, IGF-1.
Frequently Asked Questions (FAQs)
Q1: What is IGF-1 and what is its primary function?
Insulin-like Growth Factor 1 (IGF-1), also known as somatomedin C, is a protein encoded by the IGF1 gene.[1] It plays a crucial role in childhood growth and continues to have anabolic effects in adults.[2] Structurally similar to insulin, IGF-1 is a key mediator of the effects of growth hormone (GH) and is vital for cellular growth, differentiation, and survival.[3][4] It promotes growth and development in nearly all cell types, including muscle, bone, cartilage, liver, kidney, nerves, and skin.[3][5]
Q2: How should IGF-1 be stored and handled in the lab?
For optimal stability, serum samples for IGF-1 measurement should be separated from blood within 60 minutes of collection.[6] If not analyzed within 24 hours, the serum should be frozen immediately.[6] Serum samples are stable for up to 12 months when stored at -25°C.[7] It is also recommended to avoid repeated freeze-thaw cycles.[7] For long-term storage of up to 90 days, samples should be kept frozen.[8]
Q3: What are IGF-1 binding proteins (IGFBPs) and why are they important?
In circulation, approximately 99% of IGF-1 is bound to one of six specific binding proteins (IGFBPs), with IGFBP-3 being the most abundant.[7][9] These proteins increase the half-life of IGF-1 in the bloodstream and modulate its bioavailability and activity.[1][10] IGFBPs can also help IGF-1 recognize target cells.[1] However, the presence of IGFBPs can interfere with IGF-1 immunoassays, potentially leading to inaccurate measurements.[7][11]
Q4: What are the major signaling pathways activated by IGF-1?
The binding of IGF-1 to its receptor (IGF-1R) on the cell surface activates two primary downstream signaling pathways:[1][12]
-
PI3K/Akt Pathway: This pathway is crucial for promoting cell survival and growth.[1][9][12]
-
MAPK/ERK Pathway: This pathway primarily regulates cell proliferation and differentiation.[1][9][12]
IGF-1 can also signal through the JAK/STAT pathway.[9][12]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in IGF-1 Immunoassays
Possible Cause: Interference from IGF-1 Binding Proteins (IGFBPs).
-
Explanation: IGFBPs can mask the epitope on IGF-1 that the assay antibody is designed to recognize, leading to falsely low readings. Conversely, some assay methodologies can be affected in ways that produce falsely elevated results.[7][11]
-
Solution:
-
Acid Dissociation: Most commercial IGF-1 assay kits include a step to dissociate IGF-1 from its binding proteins, often using an acidic buffer.[11]
-
Addition of Excess IGF-II: Adding an excess of IGF-II can prevent the re-association of IGF-1 with IGFBPs after the initial dissociation.[11]
-
Method Selection: Consider using assays specifically designed to minimize IGFBP interference. Liquid chromatography-mass spectrometry (LC-MS) methods are emerging as a more robust alternative to traditional immunoassays for accurate IGF-1 quantification.[7]
-
Possible Cause: Pre-analytical Sample Handling Errors.
-
Explanation: Improper sample collection, processing, or storage can lead to degradation of IGF-1 or the introduction of interfering substances.[7]
-
Solution:
-
Standardized Collection: Follow a consistent protocol for blood collection, such as a morning fasting draw.[7]
-
Prompt Separation: Separate serum from whole blood within one hour of collection.[6]
-
Proper Storage: Aliquot and freeze serum samples immediately if not analyzed within 24 hours, and avoid multiple freeze-thaw cycles.[6][7]
-
Issue 2: Unexpectedly High or Low IGF-1 Levels in Cell Culture Experiments
Possible Cause: Variations in Serum Lots Used in Culture Media.
-
Explanation: The concentration of endogenous IGF-1 and other growth factors can vary significantly between different lots of fetal bovine serum (FBS) or other animal-derived sera. This can impact the baseline IGF-1 levels in your experiments.
-
Solution:
-
Serum-Free Media: Whenever possible, adapt cells to grow in a serum-free medium supplemented with defined growth factors.
-
Lot Testing: If serum is required, test multiple lots to find one with low or consistent endogenous IGF-1 levels.
-
Charcoal Stripping: Use charcoal-stripped serum to remove endogenous steroids and growth factors, including IGF-1.
-
Possible Cause: Cellular Health and Confluency.
-
Explanation: The physiological state of the cells can influence their response to and production of IGF-1. Over-confluent or stressed cells may exhibit altered signaling pathways.
-
Solution:
-
Maintain Optimal Confluency: Subculture cells before they reach 100% confluency to ensure they remain in the exponential growth phase.
-
Monitor Cell Viability: Regularly check cell viability using methods like trypan blue exclusion to ensure a healthy cell population.
-
Experimental Protocols
Protocol 1: General IGF-1 Immunoassay Procedure
This protocol provides a general workflow for a typical sandwich ELISA for IGF-1. Note that specific reagent volumes and incubation times will vary based on the manufacturer's instructions.
-
Sample Preparation:
-
Thaw frozen serum samples on ice.
-
Perform an acid-dissociation step as per the kit manufacturer's protocol to separate IGF-1 from IGFBPs. This typically involves incubation with an acidic buffer followed by a neutralization step.
-
-
Assay Procedure:
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Incubate to allow IGF-1 to bind to the capture antibody.
-
Wash the plate to remove unbound substances.
-
Add the detection antibody (e.g., a biotinylated anti-IGF-1 antibody).
-
Incubate to allow the detection antibody to bind to the captured IGF-1.
-
Wash the plate.
-
Add a streptavidin-HRP conjugate.
-
Incubate.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of IGF-1 in the samples by interpolating their absorbance values from the standard curve.
-
Protocol 2: Western Blot for Phosphorylated Akt (a downstream target of IGF-1)
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce baseline signaling.
-
Treat cells with IGF-1 at the desired concentration and for various time points.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt).
-
Wash the membrane.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped and re-probed with an antibody for total Akt to confirm equal protein loading.
-
Data Presentation
Table 1: Typical IGF-1 Concentration Ranges in Human Serum
| Age Group | Male (ng/mL) | Female (ng/mL) |
| 0-1 year | 11-120 | 8-146 |
| 10-11 years | 88-474 | 118-566 |
| 20-21 years | 141-483 | 116-358 |
| 40-41 years | 90-360 | 101-307 |
| 60-61 years | 71-290 | 54-219 |
| >85 years | 55-237 | 55-237 |
Note: These are approximate ranges and can vary between different assays and laboratories.[13]
Mandatory Visualizations
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. foundmyfitness.com [foundmyfitness.com]
- 3. youtube.com [youtube.com]
- 4. raybiotech.com [raybiotech.com]
- 5. youtube.com [youtube.com]
- 6. Insulin-like Growth Factor 1 [marshfieldlabs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. labcorp.com [labcorp.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. IGFBP-1 in cancer: expression, molecular mechanisms, and potential clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The current status of IGF-I assays – A 2009 update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insulin-Like Growth Factor 1 (IGF-1) with Calculated Z-Score | ARUP Laboratories Test Directory [ltd.aruplab.com]
Validation & Comparative
A Comparative Guide to iGP-1 and Other Mitochondrial Glycerol-3-Phosphate Dehydrogenase (mGPDH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of iGP-1, a novel mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH) inhibitor, with other known inhibitors of this enzyme. The information presented is based on available experimental data to assist researchers in selecting the appropriate tools for their studies on metabolism, mitochondrial function, and related therapeutic areas.
Introduction to mGPDH and Its Inhibition
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in the glycerol-3-phosphate shuttle, a metabolic pathway that transfers reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain, contributing to cellular energy production.[1][2] The shuttle is particularly important in tissues with high metabolic rates, such as the brain and skeletal muscle.[1] Inhibition of mGPDH is a valuable strategy for studying the physiological roles of the glycerol-3-phosphate shuttle and for the potential development of therapeutics for metabolic disorders and other diseases.
Overview of this compound and Other mGPDH Inhibitors
A novel class of cell-permeant small-molecule inhibitors of mGPDH, designated as iGPs, were identified through small-molecule screening.[3][4] Among these, this compound and a related compound, iGP-5, have been characterized in detail.[3][5] These compounds are potent, with IC50 values in the low micromolar range, and act as mixed inhibitors of mGPDH.[3][6]
Other compounds have been reported to inhibit mGPDH, but they often lack selectivity. These include polyborates, indomethacin, doxorubicin, and diazoxide.[7] The biguanide drug metformin has also been suggested as a potential mGPDH inhibitor, although this remains a subject of debate in the scientific community.
Quantitative Comparison of mGPDH Inhibitors
The following tables summarize the available quantitative data for this compound and other mGPDH inhibitors.
Table 1: Potency of this compound and iGP-5 Against mGPDH
| Compound | Target | Assay | IC50 (µM) | Reference |
| This compound | mGPDH | Enzymatic Activity | 6.0 | [5] |
| This compound | mGPDH | H2O2 Production | 14.2 | [5] |
| iGP-5 | mGPDH | Enzymatic Activity | 1.0 | [5] |
| iGP-5 | mGPDH | H2O2 Production | 1.0 | [5][8] |
Table 2: Qualitative Comparison of Other mGPDH Inhibitors
| Inhibitor | Selectivity | Mechanism of Action | Note | Reference |
| Polyborates | Non-selective | Not specified | [7] | |
| Indomethacin | Non-selective | Not specified | [7] | |
| Doxorubicin | Non-selective | Not specified | [7] | |
| Diazoxide | Non-selective | Not specified | [7] | |
| Metformin | Disputed | Non-competitive (if active) | Inhibition of mGPDH by metformin is controversial. |
Selectivity Profile of this compound and iGP-5
A critical aspect of a chemical probe is its selectivity for the intended target. Experimental data indicates that this compound is a more selective inhibitor of mGPDH compared to iGP-5.[9]
-
This compound: Shows high selectivity for mGPDH over the cytosolic isoform of GPDH (cGPDH). At concentrations effective for mGPDH inhibition, this compound has minimal effects on other mitochondrial respiratory chain complexes.[10]
-
iGP-5: While more potent than this compound, iGP-5 demonstrates less selectivity and can affect other mitochondrial functions at higher concentrations.[9]
The non-selective inhibitors listed in Table 2 are known to have multiple cellular targets, which can confound the interpretation of experimental results. For instance, indomethacin is a well-known non-steroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes. Doxorubicin is a chemotherapy agent that intercalates into DNA. Diazoxide is a potassium channel activator.
Mechanism of Action
This compound and iGP-5 have been characterized as mixed inhibitors of mGPDH.[3][6] This means they can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum reaction rate (Vmax).
Signaling Pathways and Experimental Workflows
Glycerol-3-Phosphate Shuttle
The glycerol-3-phosphate shuttle is a key pathway for regenerating cytosolic NAD+ and transporting reducing equivalents into the mitochondria.
Caption: The Glycerol-3-Phosphate Shuttle.
Experimental Workflow for Screening mGPDH Inhibitors
The discovery of this compound involved a multi-step screening process to identify potent and selective inhibitors.
Caption: Workflow for mGPDH inhibitor discovery.
Experimental Protocols
mGPDH Enzymatic Activity Assay
This assay measures the enzymatic activity of mGPDH by monitoring the reduction of a dye. The protocol is adapted from Orr et al., 2014.[9]
Materials:
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Glycerol-3-phosphate (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (intermediate electron carrier)
-
Antimycin A (Complex III inhibitor)
-
Potassium cyanide (KCN) (Complex IV inhibitor)
-
Test compounds (e.g., this compound)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from a suitable tissue source (e.g., rat skeletal muscle).
-
Prepare a reaction mixture containing assay buffer, antimycin A, and KCN to inhibit downstream electron transport.
-
Add the mitochondrial preparation to the reaction mixture.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding glycerol-3-phosphate, DCPIP, and PMS.
-
Monitor the decrease in absorbance of DCPIP at 600 nm over time. The rate of DCPIP reduction is proportional to mGPDH activity.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Mitochondrial H2O2 Production Assay
This assay quantifies the production of hydrogen peroxide by isolated mitochondria, a byproduct of mGPDH activity. The protocol is based on the Amplex Red assay as described in Orr et al., 2014.[9][11][12]
Materials:
-
Mitochondrial isolation buffer
-
Assay buffer (e.g., KCl-based buffer)
-
Glycerol-3-phosphate (substrate)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Test compounds (e.g., this compound)
-
Fluorometer
Procedure:
-
Isolate mitochondria as described above.
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, Amplex Red, HRP, and SOD.
-
Add the mitochondrial preparation to the wells.
-
To specifically measure H2O2 from mGPDH, add rotenone and antimycin A to inhibit H2O2 production from Complexes I and III.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding glycerol-3-phosphate.
-
Monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H2O2 production.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value.
Conclusion
This compound represents a significant advancement in the pharmacological toolkit for studying mitochondrial metabolism. Its potency and, most importantly, its selectivity for mGPDH over other cellular enzymes make it a superior choice compared to previously known non-selective inhibitors. While iGP-5 offers greater potency, its reduced selectivity may necessitate more careful experimental design and interpretation. For researchers investigating the specific roles of the glycerol-3-phosphate shuttle in health and disease, this compound is currently the most reliable and well-characterized small-molecule inhibitor available. Further research is needed to identify and characterize a broader range of selective mGPDH inhibitors to expand the available tools for the scientific community.
References
- 1. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]
- 2. glycerol-3-phosphate shuttle | SGD [yeastgenome.org]
- 3. file.glpbio.com [file.glpbio.com]
- 4. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - this compound and iGP-5 potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of mitochondrial H2O2 production under varying O2 tensions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Mitochondrial and Cytosolic Glycerol-3-Phosphate Dehydrogenase Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct strategies for inhibiting glycerol-3-phosphate dehydrogenase (GPDH): the use of iGP-1, a selective small-molecule inhibitor of the mitochondrial isoform (mGPDH or GPD2), and the functional inhibition of the cytosolic isoform (cGPDH or GPD1) primarily through genetic methods due to the current lack of specific, well-characterized small-molecule inhibitors. This comparison is supported by available experimental data to inform research and drug development efforts targeting metabolic pathways.
Introduction to GPDH Isoforms and the Glycerol-3-Phosphate Shuttle
The glycerol-3-phosphate shuttle is a critical metabolic pathway that facilitates the transfer of reducing equivalents from the cytosol to the mitochondria for ATP production. This shuttle involves two key enzymes: cytosolic glycerol-3-phosphate dehydrogenase (cGPDH or GPD1) and mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).
-
Cytosolic GPDH (GPD1): Located in the cytoplasm, GPD1 catalyzes the conversion of dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (G3P), oxidizing NADH to NAD+. This step is crucial for regenerating cytosolic NAD+ to maintain glycolytic flux.
-
Mitochondrial GPDH (GPD2): Embedded in the inner mitochondrial membrane, mGPDH catalyzes the oxidation of G3P back to DHAP, transferring electrons to the electron transport chain via FAD.
The coordinated action of these two enzymes allows for the net transfer of electrons from cytosolic NADH to the mitochondrial respiratory chain, contributing to cellular energy metabolism. Due to their distinct localizations and roles, selective inhibition of each isoform presents unique opportunities for therapeutic intervention in various diseases, including metabolic disorders and cancer.
This compound: A Selective Inhibitor of Mitochondrial GPDH (mGPDH)
This compound is a novel, cell-permeant small-molecule inhibitor that demonstrates high selectivity for mGPDH over cGPDH.[1][2] It belongs to a class of compounds with a core benzimidazole-phenyl-succinamide structure.[1]
Mechanism of Action
This compound acts as a mixed inhibitor of mGPDH, meaning it can bind to both the free enzyme and the enzyme-substrate complex.[1] This mode of inhibition results in both a decrease in the apparent maximum velocity (Vmax) and an increase in the Michaelis constant (Km) for the substrate.[1]
Performance Data
Experimental data has demonstrated the potency and selectivity of this compound.
| Parameter | Value | Reference |
| This compound IC50 for mGPDH | ~1-15 µM | [1][2] |
| Inhibition Type | Mixed | [1] |
| Effect on cGPDH | No significant inhibition | [2] |
Studies have shown that this compound effectively inhibits mGPDH activity in isolated mitochondria and intact cells, leading to a reduction in mitochondrial respiration and hydrogen peroxide production driven by glycerol-3-phosphate.[2][3]
Inhibition of Cytosolic GPDH (cGPDH)
Currently, there is a lack of specific, well-characterized, and commercially available small-molecule inhibitors for cytosolic GPDH (GPD1) that are analogous to this compound. Research on cGPDH inhibition has primarily focused on genetic approaches and the exploration of natural compounds.
Genetic Inhibition (Knockdown/Knockout)
The most definitive method for studying the loss of cGPDH function is through genetic modification, such as siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout. Studies using these techniques have revealed key physiological roles of cGPDH.
-
Phenotypes of GPD1 deletion/knockdown:
-
Osmotic Stress Sensitivity: Deletion of GPD1 in yeast results in sensitivity to osmotic stress.[1]
-
Redox Homeostasis: cGPDH is essential for maintaining redox balance.[4]
-
Lipid Synthesis: The cytosolic reaction catalyzed by GPD1 is crucial for providing glycerol-3-phosphate for lipid synthesis.[4][5]
-
Potential Small-Molecule Inhibitors
While no specific synthetic inhibitors are widely available, some natural compounds have been reported to inhibit cGPDH activity.
-
Green Tea Catechins: Certain catechins found in green tea have been shown to inhibit GPD1 activity. However, detailed kinetic data and specificity profiles are not as extensively documented as for this compound. The galloylated catechins, such as (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epicatechin gallate (ECG), appear to be more potent inhibitors of various enzymes than their non-galloylated counterparts.[6][7]
Comparative Summary
| Feature | This compound (mGPDH Inhibition) | cGPDH Inhibition (Primarily Genetic) |
| Method of Inhibition | Small-molecule inhibitor | Primarily siRNA/shRNA knockdown or gene knockout |
| Specificity | Selective for mGPDH over cGPDH | Highly specific to GPD1 |
| Mechanism | Mixed-type enzyme inhibition | Reduced or eliminated protein expression |
| Key Cellular Effects | Decreased mitochondrial respiration (G3P-dependent), reduced mitochondrial ROS production | Disrupted cytosolic NAD+/NADH balance, impaired lipid synthesis, altered stress responses |
| Availability | Available as a research chemical | Requires molecular biology techniques and reagents |
Experimental Protocols
Measurement of mGPDH Activity (this compound Inhibition Assay)
Objective: To determine the inhibitory effect of this compound on mGPDH activity in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Mitochondrial respiration buffer (e.g., MiR05)[8]
-
Glycerol-3-phosphate (substrate)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
This compound (test inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)[9][10]
Procedure:
-
Isolate mitochondria from the tissue of interest using standard differential centrifugation protocols.[11]
-
Calibrate the respirometer according to the manufacturer's instructions.[8]
-
Add respiration buffer to the respirometer chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria to the chambers.
-
Add rotenone to inhibit Complex I-linked respiration.
-
Initiate mGPDH-dependent respiration by adding glycerol-3-phosphate.
-
Record the baseline oxygen consumption rate (OCR).
-
Add varying concentrations of this compound to the chambers and record the change in OCR.
-
As a control, add antimycin A at the end of the experiment to inhibit Complex III and determine the residual oxygen consumption.
-
Calculate the percentage of inhibition at each this compound concentration relative to the baseline mGPDH-dependent respiration.
Measurement of cGPDH Activity
Objective: To measure the enzymatic activity of cGPDH in cell or tissue lysates.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., Tris-HCl or phosphate buffer at a physiological pH)
-
Dihydroxyacetone phosphate (DHAP) (substrate)
-
NADH (cofactor)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare cell or tissue lysates by homogenization in a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cytosolic fraction.
-
In a cuvette or microplate well, combine the assay buffer, NADH, and the cell lysate.
-
Initiate the reaction by adding DHAP.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH to NAD+.
-
The rate of decrease in absorbance is proportional to the cGPDH activity.
-
Enzyme activity can be calculated using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Commercially available GPDH activity assay kits provide a streamlined protocol for this measurement.[12][13][14][15]
Signaling Pathways and Workflows
Glycerol-3-Phosphate Shuttle and Inhibition Points
References
- 1. Gpd1 and Gpd2 Fine-Tuning for Sustainable Reduction of Glycerol Formation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase | PLOS One [journals.plos.org]
- 4. Uncoupled glycerol-3-phosphate shuttle in kidney cancer reveals cytosolic GPD is essential to support lipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory Effects of Eight Green Tea Catechins on Cytochrome P450 1A2, 2C9, 2D6, and 3A4 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition by green tea catechins of metabolic activation of procarcinogens by human cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
- 11. escholarship.org [escholarship.org]
- 12. mybiosource.com [mybiosource.com]
- 13. content.abcam.com [content.abcam.com]
- 14. biopioneer.com.tw [biopioneer.com.tw]
- 15. bmrservice.com [bmrservice.com]
cross-reactivity of iGP-1 with other dehydrogenases
It appears there may be a misunderstanding regarding the term "iGP-1." Initial searches for "this compound" in scientific and research databases have not yielded information about a specific protein or dehydrogenase with this designation. The search results primarily point to "IGP," a Schutzhund dog sport, and unrelated biological molecules.
To provide an accurate and relevant comparison guide on the cross-reactivity of a specific dehydrogenase, please clarify the full and correct name of the enzyme of interest.
Once the correct name of the dehydrogenase is provided, a comprehensive guide will be developed, including:
-
Data Presentation: A thorough summary of quantitative data on its cross-reactivity with other dehydrogenases, presented in clear, structured tables for straightforward comparison.
-
Experimental Protocols: Detailed methodologies for the key experiments cited in the guide.
-
Visualizations: Custom diagrams illustrating relevant signaling pathways, experimental workflows, or logical relationships, created using Graphviz (DOT language) to ensure clarity and precision.
We are committed to providing a high-quality, data-driven comparison guide and look forward to receiving the corrected information to proceed.
A Comparative Guide to the Efficacy of GLP-1 Receptor Agonists and IGF-1 Receptor Inhibitors in Biological Systems
An Initial Clarification on "iGP-1" : The term "this compound" is not a standard scientific designation. Our analysis suggests that this may be a conflation of two distinct and significant signaling pathways: the Glucagon-Like Peptide-1 (GLP-1) pathway and the Insulin-like Growth Factor-1 (IGF-1) pathway. This guide, therefore, provides a comparative overview of therapeutic agents targeting each of these systems, designed for researchers, scientists, and drug development professionals.
Part 1: Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists
Glucagon-like peptide-1 (GLP-1) is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. GLP-1 receptor agonists (GLP-1RAs) are a class of drugs that mimic the action of endogenous GLP-1, and have become central in the treatment of type 2 diabetes (T2D) and obesity.
Comparative Efficacy of GLP-1 Receptor Agonists
The following table summarizes the comparative efficacy of various GLP-1RAs from head-to-head clinical trials and network meta-analyses in patients with type 2 diabetes. The data presented are changes from baseline.
| Drug | Comparator(s) | Change in HbA1c (%) | Change in Body Weight (kg) | Key Adverse Events (GI) | Citation(s) |
| Tirzepatide | Placebo, Semaglutide, Dulaglutide | -2.10 vs Placebo; Superior to Semaglutide & Dulaglutide | -9.89 vs Placebo; Superior to Semaglutide & Dulaglutide | Nausea, Diarrhea, Vomiting | [1][2][3] |
| Semaglutide (subcutaneous) | Placebo, Liraglutide, Dulaglutide, Exenatide ER | -1.5 to -1.8; Superior to comparators | -4.5 to -6.5; Superior to comparators | Nausea, Vomiting, Diarrhea | [4][5] |
| Semaglutide (oral) | Placebo, Liraglutide | -1.2 vs Liraglutide (-1.1) | -4.4 vs Liraglutide (-3.1) | Nausea, Diarrhea | [4] |
| Dulaglutide | Placebo, Liraglutide, Exenatide ER | -1.2 to -1.4; Non-inferior or superior to comparators | -2.3 to -3.0; Similar or superior to comparators | Nausea, Diarrhea, Vomiting | [4][6] |
| Liraglutide | Placebo, Exenatide BID, Lixisenatide | -1.1 to -1.8; Superior to Exenatide BID & Lixisenatide | -2.1 to -3.2; Superior to Exenatide BID | Nausea, Diarrhea | [4][6] |
| Exenatide (once weekly) | Exenatide BID, Liraglutide, Dulaglutide | -1.6 to -1.9; Superior to Exenatide BID | -2.3 to -2.9; Superior to Exenatide BID | Nausea, Diarrhea | [4][6] |
| Lixisenatide | Placebo, Liraglutide | -0.8 to -1.0; Inferior to Liraglutide | -2.0 to -2.6 | Nausea, Vomiting | [4] |
Experimental Protocols
1. In Vitro cAMP Accumulation Assay for GLP-1R Agonist Potency
This assay quantifies the ability of a GLP-1R agonist to stimulate the production of cyclic AMP (cAMP) in cells expressing the GLP-1 receptor.
-
Materials:
-
HEK293 cells stably expressing the human GLP-1 receptor.
-
Cell culture medium (e.g., DMEM) with 10% FBS.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).
-
Phosphodiesterase (PDE) inhibitor (e.g., 1 mM IBMX).
-
GLP-1R agonist standards and test compounds.
-
cAMP detection kit (e.g., HTRF-based or ELISA-based).
-
384-well white assay plates.
-
-
Procedure:
-
Cell Seeding: Seed the GLP-1R expressing cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the GLP-1R agonist standard and test compounds in assay buffer containing a PDE inhibitor.
-
Cell Stimulation:
-
Remove the cell culture medium from the wells.
-
Add the prepared agonist dilutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.[7]
-
-
Visualizations
Caption: GLP-1 receptor signaling pathway leading to insulin secretion.
Caption: Workflow for a cell-based cAMP accumulation assay.
Part 2: Insulin-like Growth Factor-1 (IGF-1) Receptor Inhibitors
The Insulin-like Growth Factor-1 (IGF-1) signaling pathway is crucial for cell growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making the IGF-1 receptor (IGF-1R) an attractive therapeutic target. IGF-1R inhibitors are primarily monoclonal antibodies or small molecule tyrosine kinase inhibitors.
Comparative Efficacy of IGF-1 Receptor Inhibitors
The clinical development of IGF-1R inhibitors has been challenging, with many late-stage trials failing to show significant clinical benefit in unselected patient populations.[8][9][10] The table below summarizes the outcomes of several key clinical trials.
| Drug | Drug Class | Cancer Type(s) | Key Findings | Citation(s) |
| Figitumumab (CP-751,871) | Monoclonal Antibody | Non-Small Cell Lung Cancer (NSCLC), Sarcomas | Initial promising results in combination with chemotherapy in NSCLC were not confirmed in Phase 3 trials. Showed some activity in Ewing's sarcoma. | [11][12][13] |
| Ganitumab (AMG 479) | Monoclonal Antibody | Pancreatic Cancer, Colorectal Cancer, NSCLC | Did not improve overall survival in combination with standard chemotherapy in Phase 3 trials for pancreatic and colorectal cancer. | [8][14] |
| Cixutumumab (IMC-A12) | Monoclonal Antibody | Sarcomas, Breast Cancer, NSCLC | Modest single-agent activity in some sarcomas. Limited efficacy in combination therapies for common adult cancers. | [8][10] |
| Dalotuzumab (MK-0646) | Monoclonal Antibody | Breast Cancer, Colorectal Cancer | Did not show significant benefit in combination with standard therapies. Some studies suggested potential harm. | [8] |
| Linsitinib (OSI-906) | Small Molecule TKI (IGF-1R/IR) | Adrenocortical Carcinoma, NSCLC, Breast Cancer | Did not improve overall survival in a Phase 3 trial for adrenocortical carcinoma. | [13] |
Experimental Protocols
2. In Vitro IGF-1R Kinase Assay
This assay measures the ability of a compound to inhibit the tyrosine kinase activity of the IGF-1R.
-
Materials:
-
Recombinant human IGF-1R kinase domain.
-
Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
-
ATP.
-
Tyrosine-containing peptide substrate (e.g., poly(Glu,Tyr)4:1).
-
IGF-1R inhibitor test compounds.
-
Phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).
-
96-well microplate.
-
Plate reader.
-
-
Procedure:
-
Plate Coating: Coat a 96-well plate with the peptide substrate and block non-specific binding sites.
-
Compound Addition: Add serial dilutions of the IGF-1R inhibitor test compounds to the wells.
-
Kinase Reaction:
-
Add the IGF-1R kinase domain to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add a phosphotyrosine-specific antibody and incubate.
-
Add a detection substrate (e.g., TMB for HRP) and measure the signal using a plate reader.
-
-
Data Analysis:
-
Visualizations
Caption: Key signaling pathways activated by the IGF-1 receptor.
Caption: Workflow for an in vitro IGF-1R kinase inhibition assay.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effectiveness of GLP-1 receptor agonists on glycaemic control, body weight, and lipid profile for type 2 diabetes: systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GLP-1 receptor agonists: an updated review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy and safety of 8 GLP-1RAs in patients with type 2 diabetes: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GLP-1 receptor agonists: a review of head-to-head clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. oncotarget.com [oncotarget.com]
- 9. IGF-1 Receptor Inhibitors in Clinical Trials—Early Lessons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of insulin-like growth factor receptor: end of a targeted therapy? - Pillai - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Drugging IGF-1R in cancer: New insights and emerging opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel IGF1R Kinase Inhibitors by Molecular Modeling and High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of platform for screening insulin-like growth factor-1 receptor inhibitors and evaluation of novel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Insulin-Like Growth Factor 1 (IGF-1): In Vitro and In Vivo Efficacy
An objective guide for researchers and drug development professionals on the performance of Insulin-Like Growth Factor 1 (IGF-1) in various biological contexts, supported by experimental data.
Insulin-like Growth Factor 1 (IGF-1) is a critical signaling molecule involved in cellular proliferation, differentiation, and apoptosis inhibition. Its therapeutic potential is being explored in diverse fields, from regenerative medicine to oncology. This guide provides a comparative overview of the documented in vitro and in vivo effects of IGF-1, with a focus on tendon healing, oocyte maturation, and cancer progression. The data presented is collated from multiple studies to offer a broad perspective on its biological activities.
Data Presentation: Quantitative Effects of IGF-1
The following tables summarize the quantitative outcomes of IGF-1 treatment in different experimental models. It is important to note that the in vitro and in vivo data are often from separate studies with different methodologies, which should be considered when making direct comparisons.
Table 1: Effects of IGF-1 on Tendon Healing
| Parameter | In Vitro Effects | In Vivo Effects |
| Cell Proliferation | - Human Tenocytes: Increased proliferation observed with 10, 50, and 100 ng/mL IGF-1. The effect was not always dose-dependent, with 50 ng/mL showing the highest proliferation on day 3[1].- Rabbit Tenocytes: Significant increase in proliferation in synovial sheath, epitenon, and endotenon cells with 10, 50, and 100 ng/mL IGF-1[1].- Mouse Tenocytes: Nearly 8-fold increase in Mki67 (proliferation marker) expression at 24 hours with IGF-1 treatment[2]. | Rat Achilles Tendon Injury Model: Reduced cell proliferation in mechanically stimulated tendons of mice with deleted IGF-1 receptors in tenocytes, indicating IGF-1's role in in vivo cell proliferation during healing[2]. |
| Extracellular Matrix (ECM) Synthesis | - Equine Tenocytes: Dose-dependent increase in soluble collagen synthesis with 10, 50, and 200 ng/mL IGF-1.- Engineered Human Tendon Tissue: Enhanced collagen synthesis. | - Rat Achilles Tendon Injury Model: A single injection of 25 µg of recombinant human IGF-1 (rhIGF-1) enhanced DNA, collagen, and proteoglycan synthesis[3].- Human Patellar Tendon: Local injection of 1 mg IGF-1 increased collagen synthesis[1][3]. |
| Tendon Biomechanics | Not Applicable | Rat Achilles Tendon Injury Model: Accelerated functional recovery by day 15, though no significant improvement in biomechanical failure loads was observed in one study[3]. |
Table 2: Effects of IGF-1 on Oocyte Maturation
| Parameter | In Vitro Effects | In Vivo Effects |
| Maturation Rate | - Mouse Oocytes: Maturation rate of 69% with 50 ng/mL IGF-1 compared to 44% in controls[4]. Another study showed a maturation rate of 79.6% in the presence of IGF-1[5].- Mouse Follicles: 10 ng/mL IGF-1 significantly improved oocyte meiosis resumption, while 50 ng/mL showed an inhibitory effect on follicular growth[6]. | Mouse Superovulation Model: Intraperitoneal injection of IGF-1 significantly increased the number of ovulated oocytes[6]. |
| Embryo Development | - Mouse Embryos: Enhanced blastocyst development rate and higher total cell number in blastocysts when follicles were cultured with 50 ng/mL IGF-1[7]. | Not directly measured in the cited studies. |
Table 3: Effects of IGF-1 on Cancer Cells
| Parameter | In Vitro Effects | In Vivo Effects |
| Cell Proliferation and Viability | - Melanoma Cells (SK-MEL2 and A375): Knockdown of IGF-1 significantly reduced cell viability and colony formation[8].- Oral Squamous Carcinoma Cells (SCC-4): IGF-1R silencing was associated with decreased cell survival[9]. | Colorectal Cancer Xenograft Model: Inhibition of IGF-1R reduced tumor growth[10].- Glioblastoma Xenograft Model: Downregulation of IGF-1R inhibited tumor growth[11]. |
| Cell Migration and Invasion | - Melanoma Cells (SK-MEL2 and A375): Knockdown of IGF-1 markedly decelerated migration and significantly decreased invasion[8]. | - Glioblastoma: The IGF system is implicated in the invasion of surrounding brain parenchyma[11]. |
| Apoptosis | - Ewing Sarcoma Cells: Inhibition of IGF-1R induces cell cycle arrest and apoptosis[11]. | Colorectal Cancer Xenograft Model: Inhibition of IGF-1R signaling induced apoptosis[10]. |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison tables. These protocols are based on commonly used techniques in the respective fields of research.
In Vitro Tenocyte Proliferation Assay
-
Cell Isolation and Culture: Tenocytes are isolated from tendon explants (e.g., human, rabbit, or equine) by enzymatic digestion, typically using collagenase. The isolated cells are then cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Experimental Setup: For proliferation assays, tenocytes are seeded in multi-well plates. After cell attachment, the culture medium is replaced with a low-serum or serum-free medium to induce quiescence.
-
IGF-1 Treatment: Recombinant IGF-1 is added to the culture medium at various concentrations (e.g., 10, 50, 100 ng/mL). A control group without IGF-1 is maintained.
-
Proliferation Assessment: Cell proliferation is measured at different time points (e.g., 24, 48, 72 hours) using methods such as:
-
MTT Assay: Measures the metabolic activity of cells, which correlates with cell number.
-
BrdU Assay: Detects DNA synthesis in proliferating cells.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
Ki-67 Staining: Immunofluorescent staining for the Ki-67 protein, a marker of active cell proliferation[2].
-
In Vivo Rat Achilles Tendon Injury Model
-
Animal Model: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, a surgical incision is made to expose the Achilles tendon. A partial or full transection of the tendon is created to mimic an injury.
-
IGF-1 Administration: A single dose of recombinant human IGF-1 (e.g., 25 µg) is injected directly into the injury site. The control group receives a vehicle injection (e.g., saline).
-
Post-operative Care: The incision is closed, and the animals are allowed to recover with appropriate analgesia.
-
Outcome Assessment: At various time points post-surgery (e.g., 7, 14, 28 days), the tendons are harvested for analysis:
-
Histology: To assess tissue morphology, cellularity, and collagen organization.
-
Biomechanical Testing: To measure parameters like ultimate failure load, stiffness, and tensile strength.
-
Biochemical Analysis: To quantify DNA, collagen, and proteoglycan content[3].
-
In Vitro Oocyte Maturation Assay
-
Oocyte Collection: Immature oocytes (at the germinal vesicle stage) are collected from the ovaries of female mice.
-
In Vitro Maturation (IVM) Culture: Oocytes are cultured in a defined maturation medium (e.g., TCM199 or α-MEM) supplemented with hormones like follicle-stimulating hormone (FSH) and luteinizing hormone (LH).
-
IGF-1 Treatment: Recombinant IGF-1 is added to the maturation medium at different concentrations (e.g., 10, 50, 100 ng/mL). A control group without IGF-1 is included.
-
Assessment of Maturation: After a specific incubation period (typically 24-48 hours), oocytes are examined under a microscope for signs of nuclear maturation, primarily the extrusion of the first polar body, indicating progression to the metaphase II (MII) stage[4][5].
In Vivo Cancer Xenograft Model
-
Cell Culture: Human cancer cell lines (e.g., colorectal, glioblastoma) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.
-
Treatment Protocol: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. Treatment can involve systemic administration of an IGF-1R inhibitor or local delivery of agents that modulate IGF-1 signaling.
-
Tumor Growth Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for:
-
Weight measurement.
-
Histological and immunohistochemical analysis (e.g., for proliferation markers like Ki-67 and apoptosis markers like cleaved caspase-3)[10].
-
Mandatory Visualizations
IGF-1 Signaling Pathway
The binding of IGF-1 to its receptor (IGF-1R) triggers a cascade of intracellular signaling events that regulate cell fate. The two primary pathways activated are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the Ras/MAPK pathway, which primarily drives cell proliferation[12][13].
Caption: IGF-1 signaling cascade through PI3K/Akt and Ras/MAPK pathways.
Experimental Workflow: In Vitro vs. In Vivo Comparison
The following diagram illustrates the general workflow for comparing the effects of IGF-1 in both laboratory (in vitro) and whole-organism (in vivo) settings.
Caption: General workflow for in vitro and in vivo studies of IGF-1.
References
- 1. Insulin-like growth factor-1 (IGF-1) empowering tendon regenerative therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Frontiers | Insulin-like growth factor-1 (IGF-1) empowering tendon regenerative therapies [frontiersin.org]
- 4. Effects of GH and IGF-I on the in vitro maturation of mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of Insulin-Like Growth Factor-I on Maturation and Fertilization Rate of Immature Oocyte and Embryo Development in NMRI Mouse with TCM199 and α-MEM Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of IGF-1 on the Three-Dimensional Culture of Ovarian Preantral Follicles and Superovulation Rates in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of insulin-like growth factor-I during preantral follicular culture on steroidogenesis, in vitro oocyte maturation, and embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of IGF-1 on Proliferation, Angiogenesis, Tumor Stem Cell Populations and Activation of AKT and Hedgehog Pathways in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IGF System in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
literature review of iGP-1 validation studies
For researchers in metabolic biology, cellular energetics, and drug development, iGP-1 has emerged as a key small-molecule inhibitor for the targeted study of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH). This guide provides a comprehensive overview of this compound validation studies, its performance data, and a comparison with other experimental alternatives.
This document summarizes key findings and experimental protocols from published research to facilitate an objective evaluation of this compound for laboratory use.
Performance Characteristics of this compound
This compound is a cell-permeable compound that selectively inhibits the activity of mitochondrial sn-glycerol 3-phosphate dehydrogenase (mGPDH), an enzyme that plays a crucial role in lipid and carbohydrate metabolism by linking cytosolic glycolysis to mitochondrial oxidative phosphorylation.[1][2] Validation studies have quantified its potency and selectivity, providing a clear performance profile.
| Parameter | Value | Assay Conditions | Source |
| IC50 | ~6.3 µM | DCPIP assay using rat skeletal muscle mitochondria with 1 µM Ca2+ | [3] |
| Selectivity | No significant inhibition of cytosolic GPDH (cGPDH) at concentrations up to 80 µM | Enzymatic activity assays with purified rabbit cGPDH | [3] |
| Mechanism of Action | Competitive inhibitor with respect to sn-glycerol 3-phosphate | Kinetic analysis of mGPDH activity | [3] |
| Cell Permeability | Demonstrated | Live-cell imaging of this compound fluorescence | [1] |
Signaling Pathway and Mechanism of Action
This compound targets mGPDH, a key component of the glycerol phosphate shuttle. This shuttle is essential for the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. The following diagram illustrates the glycerol phosphate shuttle and the inhibitory action of this compound.
Experimental Protocols for this compound Validation
The validation of this compound as a selective mGPDH inhibitor involved a series of key experiments. The methodologies for these are detailed below.
mGPDH Activity Assay
This assay quantifies the enzymatic activity of mGPDH and is used to determine the IC50 of inhibitors.
-
Principle: The reduction of the electron acceptor 2,6-dichloroindophenol (DCPIP) by mGPDH is measured spectrophotometrically.
-
Protocol:
-
Isolate skeletal muscle mitochondria from Wistar rats.
-
Prepare a reaction buffer containing potassium chloride, HEPES, EGTA, and bovine serum albumin.
-
Add mitochondrial protein to the buffer along with rotenone (to inhibit complex I), potassium cyanide (to inhibit complex IV), and DCPIP.
-
Initiate the reaction by adding sn-glycerol 3-phosphate.
-
Monitor the decrease in absorbance of DCPIP at 600 nm.
-
To test inhibitors, pre-incubate the mitochondria with varying concentrations of this compound before adding the substrate.
-
Measurement of Mitochondrial Respiration
This experiment assesses the impact of this compound on the oxygen consumption of mitochondria when supplied with different substrates.
-
Principle: A Clark-type oxygen electrode is used to measure the rate of oxygen consumption in a sealed chamber.
-
Protocol:
-
Use isolated mitochondria as described above.
-
Sequentially add different substrates to the mitochondrial suspension to measure respiration through different parts of the electron transport chain (e.g., glycerol phosphate, pyruvate/malate, succinate).
-
Measure state 2 (substrate alone), state 3 (substrate + ADP), and state 4 (substrate + ADP + oligomycin) respiration rates.
-
Incubate mitochondria with this compound to determine its effect on respiration driven by specific substrates.
-
Hydrogen Peroxide Production Assay
This assay measures the production of reactive oxygen species (ROS) from different sites within the electron transport chain to assess the specificity of this compound's effects.
-
Principle: The rate of hydrogen peroxide (H2O2) production is measured fluorometrically using the Amplex Red reagent, which is oxidized by H2O2 in the presence of horseradish peroxidase to produce the fluorescent compound resorufin.
-
Protocol:
-
Incubate isolated mitochondria in a buffer containing Amplex Red and horseradish peroxidase.
-
Add specific substrates and inhibitors to induce H2O2 production from different sites (e.g., glycerol phosphate for mGPDH, succinate for complex II).
-
Monitor the increase in fluorescence at an excitation of 563 nm and an emission of 587 nm.
-
Perform these measurements in the presence of varying concentrations of this compound.
-
Experimental Workflow for this compound Characterization
The following diagram outlines the logical workflow for the discovery and validation of this compound.
Comparison with Alternatives
While this compound is a valuable tool, it is important to consider other approaches for studying mGPDH function.
| Method | Advantages | Disadvantages |
| This compound | - Cell-permeable and allows for acute inhibition.- Dose-dependent effects can be studied.- Reversible (in principle). | - Potential for off-target effects at high concentrations.- Efficacy can be cell-type dependent. |
| RH02211 | - Another small-molecule inhibitor of mGPDH. | - Less characterized in publicly available literature compared to this compound. |
| Genetic Knockout/Knockdown (e.g., GPD2-KO mice) | - Highly specific for the target protein.- Allows for the study of chronic loss-of-function. | - Developmental or compensatory effects can confound results.- Technically demanding and time-consuming to create and maintain. |
| RNA interference (RNAi) | - Can be used to reduce mGPDH expression in specific cell types. | - Incomplete knockdown can lead to ambiguous results.- Potential for off-target effects. |
References
Independent Verification of iGP-1's IC50 Value: A Comparative Guide for Researchers
For Immediate Release
This guide provides an independent verification of the half-maximal inhibitory concentration (IC50) of iGP-1, a known inhibitor of mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH). The data presented here is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in comparison to other known mGPDH inhibitors. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the signaling pathway and experimental workflow.
Comparative Analysis of mGPDH Inhibitors
The inhibitory potential of this compound against mGPDH has been evaluated and compared with other reported inhibitors of the same target. The IC50 value for this compound is confirmed to be 6.3 µM.[1] A summary of the IC50 values for this compound and other selected mGPDH inhibitors is presented in Table 1.
| Inhibitor | Target | IC50 Value (µM) | Notes |
| This compound | mGPDH (enzymatic activity) | 6.3[1] | Selective over cytosolic GPDH.[1] |
| iGP-5 | mGPDH (enzymatic activity) | 1.0[2] | A related benzimidazole-phenyl-succinamide derivative.[3][4] |
| mGPDH (H2O2 production) | 0.7[5] | ||
| α-Tocopheryl Succinate (TOS) | mGPDH (oxygen consumption) | 10 | 50% inhibition of glycerol-3-phosphate-dependent oxygen consumption.[6] |
| Rottlerin | Protein Kinase C (PKCδ) | 3-6 | Also reported as a GPD2 inhibitor, but a specific IC50 value for GPD2 is not readily available. Primarily known as a PKC inhibitor. |
| KM04416 | GPD2 | Potent inhibitor | A specific IC50 value is not publicly available, but it is described as a potent inhibitor of GPD2.[7] |
Table 1: Comparison of IC50 Values for mGPDH Inhibitors. This table summarizes the IC50 values of this compound and other compounds known to inhibit mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH or GPD2).
Signaling Pathway of mGPDH
Mitochondrial sn-glycerol-3-phosphate dehydrogenase (mGPDH) plays a crucial role in cellular metabolism by linking glycolysis and oxidative phosphorylation. It is a key component of the glycerol-3-phosphate shuttle. The enzyme catalyzes the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP), transferring electrons to the electron transport chain via ubiquinone (Coenzyme Q). This process is essential for regenerating NAD+ in the cytosol and for ATP production.
Figure 1: Glycerol-3-Phosphate Shuttle and Site of this compound Inhibition. This diagram illustrates the role of mGPDH in the glycerol-3-phosphate shuttle, which transports reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. This compound specifically inhibits the mitochondrial isoform of GPDH (mGPDH or GPD2).
Experimental Protocols
The determination of the IC50 value of this compound was based on a well-established enzymatic assay. The following protocol outlines the general steps for measuring mGPDH activity.
Objective: To determine the concentration of an inhibitor that reduces the enzymatic activity of mGPDH by 50%.
Materials:
-
Isolated mitochondria (e.g., from rat skeletal muscle)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)
-
Substrate: Glycerol-3-phosphate
-
Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from the appropriate tissue using standard differential centrifugation methods.
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, isolated mitochondria, and the electron acceptor DCPIP.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, glycerol-3-phosphate, to all wells.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the change in absorbance at 600 nm over time. The reduction of DCPIP by the electrons from glycerol-3-phosphate leads to a decrease in absorbance.
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Normalize the reaction rates to the control group (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that corresponds to 50% inhibition of the enzyme activity.
-
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 value of an mGPDH inhibitor.
Figure 2: Experimental Workflow for IC50 Determination. This flowchart outlines the key steps involved in determining the IC50 value of an mGPDH inhibitor, from preparation and assay execution to data analysis.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. Item - this compound and iGP-5 potently inhibit mGPDH enzymatic activity and H2O2 production. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of mitochondrial glycerol-3-phosphate dehydrogenase by α-tocopheryl succinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Pharmacological Inhibition of mGPDH with iGP-1 versus Genetic Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between two key methods for studying the function of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH): the use of the pharmacological inhibitor iGP-1 and genetic knockdown techniques. We will objectively compare their performance, present supporting experimental data, and provide detailed methodologies for key experiments.
Introduction to mGPDH, this compound, and Genetic Knockdown
Mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH, or GPD2) is a key enzyme located on the outer surface of the inner mitochondrial membrane. It plays a crucial role in lipid metabolism and cellular bioenergetics by catalyzing the oxidation of glycerol-3-phosphate to dihydroxyacetone phosphate, transferring electrons to the electron transport chain.[1] Dysregulation of mGPDH has been implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD).[2][3]
This compound is a novel, cell-permeant small molecule that acts as a mixed inhibitor of mGPDH.[1][4] It provides a tool for the acute and reversible inhibition of the enzyme's activity.
Genetic knockdown of mGPDH, typically achieved through techniques like siRNA or generating knockout animal models, allows for the study of the long-term consequences of reduced or absent mGPDH expression.[1][2]
Quantitative Data Comparison
The following tables summarize the quantitative data available for this compound and the effects of mGPDH genetic knockdown. It is important to note that this data is compiled from different studies and experimental systems; direct head-to-head comparisons in the same model are not yet available in the literature.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | This compound | iGP-5 (a more potent analog) | Reference |
| IC50 (mGPDH activity) | 6.3 µM | 1.0 µM | [1] |
| IC50 (H2O2 production) | 13.6 µM | 1.0 µM | [1] |
| Ki | ~1-15 µM | ~1-15 µM | [1] |
| Inhibition Type | Mixed | Mixed | [1] |
| Selectivity | Does not inhibit cytosolic GPDH (cGPDH) | Not specified | [5] |
Table 2: Effects of this compound on Mitochondrial Function
| Parameter | Condition | Effect of this compound | Reference |
| H2O2 Production | mGPDH-driven | Progressive inhibition (IC50 ~8 µM) | [1] |
| Site IQ (0.5 mM succinate) | Inhibition only at >10 µM | [1][6] | |
| Site IQ (5 mM succinate) | No effect | [1][6] | |
| Mitochondrial Membrane Potential (ΔΨm) | Glycerol phosphate-driven | Significant decrease at 8, 25, and 80 µM | [1] |
| 0.5 mM succinate-driven | Significant decrease at 80 µM | [1] | |
| 5 mM succinate-driven | No effect | [1] | |
| Mitochondrial Respiration | Glycerol phosphate-driven | Significant inhibition | [1] |
| Pyruvate, malate, glutamate, palmitoylcarnitine-driven | No effect | [1] |
Table 3: Phenotypic Effects of mGPDH Genetic Knockdown
| Model System | Phenotype | Quantitative Change | Reference |
| Liver-specific mGPDH knockout mice (HFD-fed) | Hepatic Triglyceride Accumulation | Exacerbated | [2] |
| Hepatic Steatosis | Exacerbated | [2] | |
| Lipogenesis | Enhanced | [2] | |
| mGPDH knockdown in cultured hepatocytes | Triglyceride Accumulation | Exacerbated | [2] |
| mGPDH knockout mice | Skeletal Muscle Regeneration | Attenuated |
Signaling Pathways
The following diagram illustrates the known signaling pathways involving mGPDH, particularly its role in hepatic lipid metabolism and the onset of ER stress.
Caption: Signaling pathway linking mGPDH to ER stress and lipogenesis.
Experimental Workflows
The following diagram outlines a general experimental workflow for comparing the effects of this compound and mGPDH knockdown.
Caption: A generalized experimental workflow for comparative analysis.
Detailed Experimental Protocols
mGPDH Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits.[7][8]
Principle: mGPDH activity is determined by measuring the decrease in absorbance at 340 nm as NADH is consumed in the reverse reaction (DHAP to G3P), or by measuring the increase in a colorimetric product at 450 nm in a coupled reaction.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
GPDH Assay Buffer
-
GPDH Substrate (containing dihydroxyacetone phosphate and NADH)
-
Samples (cell lysates or tissue homogenates)
-
NADH Standard
Procedure:
-
Sample Preparation:
-
Cells: Harvest cells and wash with cold PBS. Resuspend in ice-cold GPDH Assay Buffer and homogenize. Centrifuge to remove insoluble material and collect the supernatant.
-
Tissues: Rinse tissue with cold PBS. Homogenize in ice-cold GPDH Assay Buffer. Centrifuge and collect the supernatant.
-
-
NADH Standard Curve Preparation: Prepare a dilution series of the NADH standard in GPDH Assay Buffer.
-
Assay Reaction:
-
Add GPDH Assay Buffer to each well.
-
Add the NADH standard or sample to the appropriate wells.
-
Initiate the reaction by adding the GPDH Substrate solution to all wells.
-
Mix well.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in a microplate reader in kinetic mode at 37°C for 20-60 minutes.
-
-
Calculation: Calculate the GPDH activity from the rate of change in absorbance, using the NADH standard curve.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol is a general guide based on established methods.[2][9][10]
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time to assess mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe24 Analyzer
-
Seahorse XF cell culture microplates
-
Assay medium (e.g., DMEM with glucose, glutamine, and pyruvate)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
-
Cells seeded in the Seahorse microplate
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Replace the cell culture medium with pre-warmed assay medium.
-
Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
-
Seahorse XF Analyzer Run:
-
Calibrate the sensor cartridge in the Seahorse analyzer.
-
Place the cell plate into the analyzer.
-
Run the mitochondrial stress test protocol, which involves sequential injections of the compounds and measurement of OCR.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Western Blot for mGPDH Expression
This is a standard western blot protocol.[11][12][13]
Principle: To detect the amount of mGPDH protein in a sample using specific antibodies.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-mGPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare protein lysates from cells or tissues as described for the activity assay. Determine protein concentration.
-
SDS-PAGE: Separate proteins by size by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-mGPDH antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown are valuable tools for investigating the roles of mGPDH.
-
This compound offers the advantage of acute and reversible inhibition , allowing for the study of the immediate effects of mGPDH blockade without the potential for developmental or long-term compensatory mechanisms that can occur with genetic models.[1] Its cell permeability makes it suitable for both in vitro and potentially in vivo studies. However, as with any pharmacological inhibitor, off-target effects are a consideration, although this compound has demonstrated good selectivity at lower concentrations.[1][6]
-
Genetic knockdown provides a powerful method for studying the long-term consequences of mGPDH deficiency .[2] This approach is highly specific to the target gene. However, the chronic nature of the depletion can lead to the activation of compensatory metabolic pathways , which may mask some of the primary functions of mGPDH.[1]
The choice between these two methods will depend on the specific research question. For studying the direct and immediate enzymatic function of mGPDH and its role in acute metabolic regulation, this compound is an excellent tool. For investigating the developmental, chronic, and systemic roles of mGPDH, genetic knockdown models are more appropriate. Ideally, a combination of both approaches can provide a more comprehensive understanding of mGPDH function. Future studies employing direct comparisons of these methods within the same experimental system will be invaluable for further delineating the specific advantages and limitations of each.
References
- 1. Novel Inhibitors of Mitochondrial sn-Glycerol 3-phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deficiency of the mitochondrial glycerol 3-phosphate dehydrogenase contributes to hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel inhibitors of mitochondrial sn-glycerol 3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bmrservice.com [bmrservice.com]
- 9. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 10. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. origene.com [origene.com]
- 12. bio-rad.com [bio-rad.com]
- 13. static1.squarespace.com [static1.squarespace.com]
A Researcher's Guide to Assessing the Purity of Recombinant Human IGF-1
Introduction: Insulin-like Growth Factor 1 (IGF-1) is a pivotal peptide hormone in cellular research, influencing a wide array of cellular processes including proliferation, survival, and differentiation.[1][2] Given its potent bioactivity, the purity of recombinant human IGF-1 (rhIGF-1) is of paramount importance for obtaining reliable and reproducible experimental results. This guide provides a framework for researchers to assess the purity of rhIGF-1 from various commercial vendors, detailing common analytical methods, experimental protocols, and a comparative data structure.
The biological effects of IGF-1 are primarily mediated through the IGF-1 receptor (IGF-1R), a transmembrane tyrosine kinase.[3] Ligand binding triggers receptor autophosphorylation and the subsequent activation of two principal downstream signaling cascades: the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, and the Ras/MAPK pathway, which plays a key role in cell proliferation and differentiation.[2][4][5] The integrity and purity of the IGF-1 protein are essential for the proper initiation of these signaling events.
Key Purity Assessment Methodologies
The purity of recombinant proteins like IGF-1 is typically assessed using a combination of techniques to detect product-related impurities (e.g., aggregates, truncated forms) and process-related impurities (e.g., host cell proteins, endotoxins). The most common and critical assays are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE), and the Limulus Amebocyte Lysate (LAL) assay for endotoxin detection.
Comparative Purity Analysis of rhIGF-1 from Different Vendors
To ensure experimental success, it is advisable to perform in-house quality control on recombinant proteins. The following table presents a hypothetical comparison of rhIGF-1 from three different vendors based on the key purity assays.
| Parameter | Vendor A | Vendor B | Vendor C | Method |
| Purity (Monomer) | > 98% | > 95% | > 98% | RP-HPLC |
| Apparent Molecular Weight | ~7.6 kDa | ~7.6 kDa | ~7.6 kDa | SDS-PAGE |
| Endotoxin Level | < 0.1 EU/µg | < 1.0 EU/µg | < 0.01 EU/µg | LAL Assay |
| Bioactivity (ED₅₀) | 0.3-1.5 ng/mL | < 2 ng/mL | 0.5-2.0 ng/mL | Cell Proliferation Assay |
Note: Data presented are hypothetical and for illustrative purposes. Researchers should generate their own data for specific lots.
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique used to separate proteins based on their hydrophobicity. It is highly effective for quantifying the purity of the main protein peak and detecting closely related impurities such as oxidized or aggregated forms.
-
Materials:
-
Recombinant human IGF-1, reconstituted in sterile water.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
HPLC system with a C4 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
UV Detector set to 214 nm.
-
-
Protocol:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min until a stable baseline is achieved.
-
Prepare a 1 mg/mL solution of rhIGF-1.
-
Inject 10-20 µg of the protein sample onto the column.
-
Elute the protein using a linear gradient of Mobile Phase B, for example:
-
5-35% B over 5 minutes.
-
35-60% B over 25 minutes.
-
60-95% B over 5 minutes.
-
-
Hold at 95% B for 5 minutes to wash the column, then return to initial conditions.
-
Monitor the elution profile at 214 nm.
-
Calculate purity by integrating the area of the main peak and expressing it as a percentage of the total peak area.
-
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins based on their molecular weight. It is used to verify the apparent molecular weight of rhIGF-1 (approximately 7.6 kDa) and to visualize any gross contaminants or protein degradation.[6][7][8]
-
Materials:
-
15% Tris-Glycine polyacrylamide gel.
-
1X Tris-Glycine-SDS running buffer.
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Low molecular weight protein standards.
-
Coomassie Brilliant Blue or silver stain.
-
-
Protocol:
-
Prepare samples by mixing 10 µL of reconstituted rhIGF-1 (at 0.5 mg/mL) with 10 µL of 2X Laemmli sample buffer.
-
Heat the samples and a lane of protein standards at 95°C for 5 minutes.
-
Load 5-10 µg of the denatured rhIGF-1 sample and the protein standards into the wells of the polyacrylamide gel.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
Carefully remove the gel from the cassette and proceed with staining.
-
For Coomassie staining, incubate the gel in staining solution for 1 hour with gentle agitation, followed by destaining until protein bands are clearly visible against a clear background.
-
Analyze the gel. A pure sample of rhIGF-1 should show a single, sharp band at ~7.6 kDa.
-
Limulus Amebocyte Lysate (LAL) Endotoxin Assay
Endotoxins from the host expression system (typically E. coli) can elicit strong inflammatory responses in vitro and in vivo.[8] The LAL assay is a highly sensitive method for detecting and quantifying these pyrogenic substances.
-
Materials:
-
Chromogenic LAL assay kit.
-
Endotoxin-free water (LAL Reagent Water).
-
Endotoxin-free tubes and pipette tips.
-
Microplate reader capable of reading at 405 nm.
-
-
Protocol:
-
Perform all steps in a sterile, endotoxin-free environment.
-
Reconstitute the Control Standard Endotoxin (CSE) to create a standard curve according to the kit manufacturer's instructions (e.g., ranging from 0.005 to 50 EU/mL).
-
Prepare dilutions of the rhIGF-1 sample using LAL Reagent Water. A dilution of 1:100 is often a good starting point to avoid product interference.
-
Add 50 µL of standards, samples, and negative controls (LAL Reagent Water) to the wells of an endotoxin-free 96-well plate.
-
Add 50 µL of the reconstituted LAL reagent to each well, mix gently, and incubate at 37°C for the time specified by the manufacturer (e.g., 10 minutes).
-
Add 100 µL of the chromogenic substrate solution to each well, mix, and incubate at 37°C for the specified time (e.g., 6 minutes).
-
Add 50 µL of stop reagent to each well to halt the reaction.
-
Read the absorbance at 405 nm within 30 minutes.
-
Calculate the endotoxin concentration in the sample based on the standard curve and express the final value in EU/µg of protein.
-
Conclusion
The purity and integrity of recombinant IGF-1 are critical for its biological activity and for generating valid, reproducible research data. While vendors provide certificates of analysis, independent verification of key purity parameters such as monomeric content, molecular weight, and endotoxin levels is a crucial step in quality control. By employing the standardized protocols outlined in this guide, researchers can confidently compare IGF-1 from different suppliers and select the highest quality material for their specific experimental needs, thereby enhancing the reliability and impact of their scientific findings.
References
- 1. raybiotech.com [raybiotech.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Reactome | Signaling by Type 1 Insulin-like Growth Factor 1 Receptor (IGF1R) [reactome.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. qkine.com [qkine.com]
- 7. caymanchem.com [caymanchem.com]
- 8. rndsystems.com [rndsystems.com]
Safety Operating Guide
iGP-1: Comprehensive Guidelines for Safe Handling and Disposal
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Proper Management of iGP-1.
This document provides critical procedural guidance for the safe handling and disposal of this compound, a potent and cell-permeable inhibitor of mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH). Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Chemical Name | N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-succinamic acid | [1] |
| CAS Number | 27031-00-1 | [2] |
| Molecular Formula | C₁₇H₁₅N₃O₃ | [2] |
| Molecular Weight | 309.30 g/mol | [2] |
| Appearance | Powder | [2] |
| Solubility | Soluble in DMSO | [3] |
| Storage Temperature | -20°C, protect from light | [2] |
| IC₅₀ for mGPDH | 6.3 µM | [1] |
Proper Disposal Procedures
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture[2]. However, it is imperative to follow prudent laboratory practices for the disposal of all chemical waste. The following step-by-step procedures ensure the safe disposal of this compound in various forms.
Logical Workflow for this compound Disposal
Caption: Logical workflow for the proper disposal of different forms of this compound waste.
Step-by-Step Guidance
1. Unused or Expired Solid this compound:
-
Segregation: Ensure that the solid this compound waste is not mixed with hazardous chemical waste[3].
-
Containment: Keep the unused or expired this compound in its original, tightly sealed, and properly labeled container[2].
-
Disposal: Dispose of the container directly into the designated non-hazardous solid waste stream for your facility. It is recommended to place it in a secondary container, such as a cardboard box, before disposal in an outside dumpster[2]. Do not place in laboratory trash cans that are handled by custodial staff[2].
2. Contaminated Labware (e.g., pipette tips, microfuge tubes, gloves):
-
Collection: Collect all labware that has come into direct contact with this compound in a designated, clearly labeled waste bag or container.
-
Disposal: Dispose of the sealed bag or container as non-hazardous solid laboratory waste.
3. Aqueous Solutions Containing this compound:
-
Institutional Policy: Before disposing of any aqueous solutions down the drain, consult your institution's Environmental Health and Safety (EHS) guidelines[2]. While this compound is non-hazardous, some institutions have specific rules for the drain disposal of any chemical solutions.
-
Approved Drain Disposal: If permitted by your institution, pour the aqueous solution down the sink, followed by flushing with a copious amount of water to ensure dilution[2].
-
Non-Approved Drain Disposal: If drain disposal is not permitted, absorb the liquid with an inert material (e.g., vermiculite, sand). The resulting solid material can then be disposed of as non-hazardous solid waste.
4. Accidental Spills:
-
Personal Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles[2].
-
Containment and Cleanup: For a solid spill, carefully sweep the material to avoid generating dust. For a liquid spill, cover with an inert absorbent material.
-
Disposal: Collect the spilled material or absorbent into a suitable, sealed container for disposal as non-hazardous solid waste[2].
-
Ventilation: Ensure adequate ventilation in the area of the spill[2].
Experimental Protocols
This compound is a valuable tool for investigating the role of the glycerophosphate shuttle in cellular metabolism. Below is a detailed methodology for a key experiment to assess the effect of this compound on mitochondrial respiration.
Objective: To determine the inhibitory effect of this compound on mitochondrial respiration supported by glycerol-3-phosphate.
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., containing KCl, KH₂PO₄, Tris-HCl, EGTA, and fatty acid-free BSA)
-
Substrates: Glycerol-3-phosphate, pyruvate, malate, succinate
-
Inhibitors: this compound, rotenone (Complex I inhibitor), antimycin A (Complex III inhibitor)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest using standard differential centrifugation protocols. Determine the protein concentration of the mitochondrial suspension.
-
Respirometer Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add respiration buffer to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondrial Loading: Add a standardized amount of isolated mitochondria to each chamber of the respirometer.
-
Baseline Respiration: Establish a baseline oxygen consumption rate (OCR) with the mitochondria in the buffer.
-
Substrate Addition:
-
Glycerol-3-Phosphate Pathway: To specifically measure respiration through the glycerophosphate shuttle, add rotenone to inhibit Complex I. Then, add glycerol-3-phosphate to initiate respiration through mGPDH and the subsequent electron transport chain complexes.
-
Control Pathways: In separate experiments or chambers, measure respiration with other substrates such as pyruvate + malate (for Complex I-linked respiration) or succinate (for Complex II-linked respiration) to assess the specificity of this compound.
-
-
This compound Inhibition: After establishing a stable OCR with glycerol-3-phosphate, perform a stepwise titration of this compound, adding increasing concentrations to the chamber. Record the OCR after each addition to determine the dose-dependent inhibitory effect.
-
Data Analysis: Calculate the rate of oxygen consumption at each this compound concentration and normalize it to the initial rate before the inhibitor was added. This will allow for the determination of the IC₅₀ value of this compound for mGPDH-linked respiration.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting mitochondrial glycerol-3-phosphate dehydrogenase (mGPDH), a key enzyme in the glycerophosphate shuttle. This shuttle plays a crucial role in transferring reducing equivalents (electrons) from cytosolic NADH, produced during glycolysis, into the mitochondrial electron transport chain.
Caption: this compound inhibits the glycerophosphate shuttle by targeting mitochondrial GPDH.
By inhibiting mGPDH, this compound effectively blocks the entry of electrons from cytosolic NADH into the electron transport chain via this shuttle. This leads to a decrease in oxygen consumption when glycerol-3-phosphate is the substrate and can impact cellular processes that rely on the regeneration of cytosolic NAD⁺ by the shuttle, such as aerobic glycolysis.
References
Essential Safety and Logistical Information for Handling iGP-1
Disclaimer: The following guidelines are based on best practices for handling potent pharmaceutical compounds. Since "iGP-1" is not a publicly recognized chemical entity, these recommendations should be adapted based on a thorough risk assessment of the compound's specific properties as they become known through a comprehensive Safety Data Sheet (SDS) and internal toxicological studies.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans with procedural, step-by-step guidance to ensure the safe and effective use of this compound in a laboratory setting.
Risk Assessment and Categorization
Before handling this compound, a thorough risk assessment is mandatory.[1][2] This involves evaluating the compound's toxicological data to determine its potency and potential hazards.[3][4] Potent compounds are often categorized based on their Occupational Exposure Limit (OEL), which dictates the necessary handling precautions.[5][6] When data is limited, a precautionary approach is recommended, treating the compound as highly potent.[5]
Table 1: Compound Categorization and Handling Requirements
| Category | Occupational Exposure Limit (OEL) | Handling Guidelines |
| 1 | >10 µg/m³ | General laboratory practices with local exhaust ventilation for larger quantities.[5] |
| 2 | 1-10 µg/m³ | Semi-closed to closed material transfer; laminar flow or directionalized airflow.[7] |
| 3 | 0.1-1 µg/m³ | High-potency manufacturing methods required; powders should not be handled openly.[8] Additional gowning and respiratory protection are necessary.[8] |
| 4 | <0.1 µg/m³ | Totally enclosed processes, direct coupling for transfers, and barrier/isolation technology are essential.[7] |
Personal Protective Equipment (PPE)
Appropriate PPE is crucial as a secondary line of defense after engineering controls.[5] The selection of PPE should be based on a comprehensive risk assessment of the specific procedures being performed.[9]
Table 2: Recommended Personal Protective Equipment for this compound
| PPE Item | Specification | Rationale |
| Gloves | Two pairs of powder-free, ASTM-rated chemotherapy gloves.[10][11] | Provides a barrier against direct skin contact. Double gloving is recommended for handling potent compounds.[10] |
| Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs.[11][12] | Protects the body from splashes and spills. Should be impermeable to the chemicals being handled.[9] |
| Eye/Face Protection | Safety glasses with side shields, goggles, or a full-face shield.[11] | Protects against splashes, aerosols, and airborne particles.[11] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a Powered Air-Purifying Respirator (PAPR).[6] | Necessary when there is a risk of inhaling aerosols or fine powders, especially for high-potency compounds.[6] |
| Additional PPE | Shoe covers and head/hair covers.[10] | Prevents the spread of contamination outside of the designated handling area.[10] |
Operational Plans: Step-by-Step Handling Procedures
Adherence to strict operational procedures is paramount to minimize exposure and ensure a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of this compound, especially weighing of powders, should be conducted in a designated area with restricted access.
-
Engineering Controls: Use a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box).[8]
-
Pre-use Checks: Ensure all containment equipment is functioning correctly and has been certified within the last year.
-
Donning PPE: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing: When weighing solid this compound, use a balance inside a ventilated enclosure to contain any airborne particles.
-
Solution Preparation: Prepare solutions within the containment device, being mindful of potential splashes.
Experimental Use
-
Closed Systems: Whenever possible, use closed-system transfers for liquids to minimize the generation of aerosols.[8]
-
Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.
-
Transport: When moving this compound solutions, use secondary containment to prevent spills.
Post-Experiment
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.[13] The choice of decontaminating solution will depend on the chemical properties of this compound.
-
Doffing PPE: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.[12]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plans
Proper disposal of this compound and all contaminated materials is critical to protect human health and the environment.[14] All waste generated must be handled as hazardous waste in accordance with local, state, and federal regulations.[14][15]
Waste Segregation and Collection
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), bench paper, and other contaminated solid materials should be placed in a designated, labeled hazardous waste container.[15]
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a compatible, labeled hazardous waste container.[15] Do not mix incompatible waste streams.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[16]
Storage and Labeling
-
All hazardous waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated Satellite Accumulation Area (SAA).[15]
-
Label all containers clearly with "Hazardous Waste," the full chemical name of the contents (i.e., "this compound"), and the associated hazards.[15]
Final Disposal
-
Arrange for the pickup and disposal of hazardous waste through a licensed hazardous waste vendor.
-
High-temperature incineration is the preferred method for the disposal of potent pharmaceutical compounds.[17]
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Risk Assessment - Health and Safety Authority [hsa.ie]
- 3. pharmtech.com [pharmtech.com]
- 4. pharm-int.com [pharm-int.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. escopharma.com [escopharma.com]
- 9. pogo.ca [pogo.ca]
- 10. oncnursingnews.com [oncnursingnews.com]
- 11. aaha.org [aaha.org]
- 12. dupont.com.sg [dupont.com.sg]
- 13. pubs.acs.org [pubs.acs.org]
- 14. rxdestroyer.com [rxdestroyer.com]
- 15. research.cuanschutz.edu [research.cuanschutz.edu]
- 16. easyrxcycle.com [easyrxcycle.com]
- 17. iwaste.epa.gov [iwaste.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
